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  • Product: m-Isopropylphenyl Phenyl Phosphate

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of m-Isopropylphenyl Diphenyl Phosphate: A Comprehensive Technical Guide

Executive Summary m-Isopropylphenyl diphenyl phosphate (m-IPDPP) —often referred to broadly in industrial contexts as m-isopropylphenyl phenyl phosphate—is a critical unsymmetrical organophosphorus compound. It is heavil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

m-Isopropylphenyl diphenyl phosphate (m-IPDPP) —often referred to broadly in industrial contexts as m-isopropylphenyl phenyl phosphate—is a critical unsymmetrical organophosphorus compound. It is heavily utilized as a primary plasticizer and a halogen-free flame retardant, most notably as a core component in commercial mixtures like Firemaster 550 1.

As regulatory scrutiny intensifies around organophosphate flame retardants (OPFRs) due to their environmental persistence and endocrine-disrupting properties, the demand for highly pure, isomer-specific analytical standards has surged. This whitepaper provides a field-proven, self-validating methodology for the targeted synthesis, purification, and characterization of m-IPDPP, designed for researchers in analytical chemistry, toxicology, and drug development.

Mechanistic Pathway & Chemical Synthesis

The most efficient route to unsymmetrical triaryl phosphates avoids the statistical mixtures generated by reacting phosphorus oxychloride ( POCl3​ ) with mixed phenols. Instead, the synthesis leverages diphenyl chlorophosphate as the electrophilic phosphorus source, reacting it with m-isopropylphenol via a nucleophilic acyl substitution mechanism ( SN​2(P) ) 2.

Synthesis_Workflow mIP m-Isopropylphenol Reaction Nucleophilic Substitution (SN2@P) mIP->Reaction DPCP Diphenyl Chlorophosphate DPCP->Reaction TEA Triethylamine (TEA) Acid Scavenger TEA->Reaction Base Solvent Anhydrous DCM (0°C to RT) Solvent->Reaction Solvent Workup Aqueous Workup & Extraction Reaction->Workup Byproduct TEA·HCl Salt (Precipitate) Reaction->Byproduct Filtered Purification Silica Chromatography (Hexanes/EtOAc) Workup->Purification Product m-Isopropylphenyl Diphenyl Phosphate (m-IPDPP) Purification->Product Pure Standard

Figure 1: Step-by-step synthetic workflow for m-IPDPP via nucleophilic acyl substitution.

Step-by-Step Experimental Protocol

The following protocol is engineered with built-in causality and self-validation checkpoints to ensure high yield and isomeric purity.

Step 1: Preparation of the Reaction Mixture
  • Action : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of m-isopropylphenol in 50 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of triethylamine (TEA).

  • Causality : Argon purging and anhydrous DCM are critical because diphenyl chlorophosphate is highly susceptible to hydrolysis. Moisture introduces diphenyl hydrogen phosphate as a major impurity, severely depressing the yield. TEA serves as the acid scavenger to neutralize the HCl generated during the nucleophilic attack.

  • Self-Validation : Verify the moisture content of the DCM via Karl Fischer titration (<50 ppm H2​O ) prior to use.

Step 2: Phosphorylation
  • Action : Cool the flask to 0°C using an ice-water bath. Slowly add 10.5 mmol of diphenyl chlorophosphate dropwise over 15 minutes using a pressure-equalizing dropping funnel.

  • Causality : The formation of the P-O bond is exothermic. Dropwise addition at 0°C prevents localized heating, which can lead to the degradation of the chlorophosphate or unwanted side reactions.

  • Self-Validation : Upon addition, a dense white precipitate (TEA·HCl) will immediately begin to form. The visual confirmation of this insoluble salt is a reliable indicator that the phosphorylation is proceeding successfully.

Step 3: Reaction Maturation and Quenching
  • Action : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ .

  • Causality : Warming to room temperature provides the activation energy necessary to drive the reaction to completion. The NaHCO3​ quench neutralizes any unreacted chlorophosphate and residual HCl.

  • Self-Validation : Perform Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the m-isopropylphenol spot (UV active, stains dark with KMnO4​ ) confirms reaction completion.

Step 4: Workup and Purification
  • Action : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL), followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography.

  • Causality : The 1M HCl wash is essential to protonate and remove any residual TEA. Silica gel chromatography isolates the target m-IPDPP from trace symmetric phosphate impurities.

  • Self-Validation : The pH of the final aqueous wash must be neutral (~pH 7). The purified product should appear as a clear, viscous oil. (Note: To synthesize the m-isopropylphenyl phenyl hydrogen phosphate metabolite, subject this purified diphenyl ester to controlled alkaline hydrolysis using 1 eq. NaOH in aqueous ethanol).

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized m-IPDPP standard, a multi-modal analytical approach is required. The expected quantitative data is summarized below.

Analytical TechniqueTarget Signal / ObservationStructural Significance
31 P NMR ( CDCl3​ )Singlet at ~ -17.0 to -18.0 ppmConfirms the intact triaryl phosphate core (P=O).
1 H NMR ( CDCl3​ )Multiplet at 7.10 - 7.40 ppm (14H)Aromatic protons from the two phenyl rings and one m-isopropylphenyl ring.
1 H NMR ( CDCl3​ )Septet at ~ 2.85 ppm (1H, J=6.9 Hz)Methine proton of the isopropyl group.
1 H NMR ( CDCl3​ )Doublet at ~ 1.22 ppm (6H, J=6.9 Hz)Methyl protons of the isopropyl group.
FTIR (ATR)Strong band at ~ 1300 cm⁻¹P=O stretching vibration.
FTIR (ATR)Strong bands at ~ 1190, 960 cm⁻¹P-O-C (aryl) stretching vibrations.
LC-MS (ESI+)m/z 369.1 [M+H]⁺Confirms the molecular weight of C21​H21​O4​P (Exact Mass: 368.12).

Toxicological & Biological Relevance

Beyond its industrial utility, m-IPDPP is of high interest to toxicologists and drug development professionals due to its off-target biological effects. Recent landmark studies on structurally homologous isomers (such as 2-isopropylphenyl diphenyl phosphate) have demonstrated that these compounds act as potent endocrine disruptors 3.

Because of its lipophilicity, the molecule easily penetrates cellular membranes and acts as a competitive antagonist against multiple nuclear receptors, specifically the Estrogen Receptor (mER) , Retinoic Acid Receptor (mRAR) , and Retinoid X Receptor (mRXR) . This antagonism inhibits the transcription of critical developmental genes (e.g., vtg, pdk1), leading to severe phenotypic outcomes such as ovarian retardation and early embryonic mortality.

Biological_Pathway cluster_receptors Nuclear Receptors Exposure m-IPDPP Exposure (Flame Retardant) mER Estrogen Receptor (mER) Exposure->mER mRAR Retinoic Acid Receptor (mRAR) Exposure->mRAR mRXR Retinoid X Receptor (mRXR) Exposure->mRXR Antagonism Receptor Antagonism (Competitive Binding) mER->Antagonism mRAR->Antagonism mRXR->Antagonism GeneExp Downregulation of Target Genes (e.g., vtg, pdk1) Antagonism->GeneExp Inhibits Transcription Toxicity Reproductive Toxicity & Early Embryonic Mortality GeneExp->Toxicity Phenotypic Outcome

Figure 2: Nuclear receptor antagonism pathway induced by isopropylphenyl phosphate exposure.

References

  • Title: Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors and Leads to Adverse Reproductive Outcomes in Japanese Medaka (Oryzias latipes)
  • Title: The Sirrine Advantage: an engineered air permit. (Preparative Sequences for Triaryl/Alkyl Phosphates)
  • Source: U.S. Environmental Protection Agency (EPA)

Sources

Exploratory

"m-Isopropylphenyl Phenyl Phosphate" mechanism of action as a flame retardant

Mechanistic Profiling of m-Isopropylphenyl Phenyl Phosphate: Dual-Phase Flame Retardancy and Toxicological Implications Molecular Architecture and Chemical Dynamics m-Isopropylphenyl Phenyl Phosphate (m-IPPP) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling of m-Isopropylphenyl Phenyl Phosphate: Dual-Phase Flame Retardancy and Toxicological Implications

Molecular Architecture and Chemical Dynamics

m-Isopropylphenyl Phenyl Phosphate (m-IPPP) is a critical organophosphorus flame retardant (OPFR) utilized extensively as an additive in polymers, resins, and hydraulic fluids. Structurally, the presence of the isopropyl group at the meta position of the phenyl ring imparts specific steric and electronic properties that govern its thermal stability and migration rates within polymer matrices. Because it is an additive rather than a reactive flame retardant, m-IPPP does not covalently bond to the host material, allowing it to upon exposure to thermal stress.

The Dual-Phase Flame Retardant Mechanism

The efficacy of m-IPPP stems from its ability to operate simultaneously in both the 1, providing a synergistic barrier against combustion[1].

Vapor-Phase Radical Scavenging: During the initial stages of a fire, the thermal degradation of m-IPPP leads to its volatilization and subsequent fragmentation into smaller, highly reactive phosphorus species, 2[2]. In the high-temperature flame zone, combustion is propagated by exothermic chain-branching reactions driven by hydrogen (H·) and hydroxyl (OH·) radicals. The vaporized phosphorus radicals act as potent scavengers, 3 to form stable, non-combustible molecules[3]. This process effectively lowers the rate-controlling hydrogen atom concentration, quenching the flame and interrupting the combustion cycle.

Condensed-Phase Char Formation: Simultaneously, within the solid polymer matrix, m-IPPP undergoes thermal decomposition to . These strong acids act as dehydration catalysts, stripping water from the polymer backbone and promoting the cross-linking of carbonaceous residues. This reaction forms a robust, intumescent char layer on the material's surface. The char acts as a physical and thermal barrier, insulating the underlying unburnt polymer from radiant heat flux and preventing the escape of volatile combustible fuels into the gas phase.

FR_Mechanism cluster_vapor Vapor Phase Mechanism cluster_condensed Condensed Phase Mechanism mIPPP m-IPPP (Thermal Stress) Volatilization Volatilization & Fragmentation mIPPP->Volatilization Decomp Thermal Decomposition mIPPP->Decomp PORadicals PO· / HPO2· Radical Formation Volatilization->PORadicals Scavenging Scavenging H· and OH· PORadicals->Scavenging FlameQuench Flame Quenching Scavenging->FlameQuench PhosAcid Phosphoric & Pyrophosphoric Acid Decomp->PhosAcid Char Carbonaceous Char Formation PhosAcid->Char Barrier Thermal & Oxygen Barrier Char->Barrier

Dual-phase flame retardant mechanisms of m-IPPP in polymer matrices.

Toxicological Pathways: Implications for Drug Development and Safety

While highly effective as a flame retardant, the migration of m-IPPP out of consumer products has raised significant toxicological concerns, bridging materials science with molecular toxicology. m-IPPP, often found in commercial mixtures like Firemaster® 550, exhibits pronounced4[4].

PPARγ Activation and Adipogenesis: Mechanistic in vitro studies reveal that m-IPPP acts as a direct agonist for the4, a master transcriptional regulator of lipid metabolism[4]. Upon cellular entry, m-IPPP binds to the PPARγ ligand-binding domain, inducing a conformational shift that facilitates heterodimerization with the Retinoid X Receptor (RXR). This receptor complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. Consequently, this upregulates the transcription of terminal adipogenic markers, such as adipocyte protein 2 (aP2), leading to enhanced lipid accumulation and the differentiation of preadipocytes into mature adipocytes.

Tox_Pathway Exposure m-IPPP Cellular Entry PPARg PPARγ Receptor Binding Exposure->PPARg Heterodimer RXR-PPARγ Heterodimerization PPARg->Heterodimer PPRE PPRE Binding on DNA Heterodimer->PPRE Transcription Transcription of Adipogenic Genes (aP2) PPRE->Transcription Adipogenesis Lipid Accumulation & Adipogenesis Transcription->Adipogenesis

m-IPPP mediated activation of the PPARγ pathway leading to adipogenesis.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate both the material efficacy and biological activity of m-IPPP, the following self-validating protocols are employed.

Protocol 1: Deconvolution of Vapor vs. Condensed Phase Contributions
  • Objective: Quantify the specific phase contributions of m-IPPP in a polymer matrix.

  • Causality: Cone calorimetry provides macroscopic fire behavior (e.g., peak Heat Release Rate), while TGA-FTIR isolates the chemical nature of the volatiles, proving vapor-phase radical generation prior to matrix collapse.

  • Methodology:

    • Matrix Preparation: Compound m-IPPP into a polycarbonate/ABS matrix at a 10% wt/wt loading using a twin-screw extruder.

    • Cone Calorimetry: Expose 100x100x3 mm plaques to a radiant heat flux of 50 kW/m². Record the peak Heat Release Rate (pHRR) and Total Heat Release (THR).

    • Char Analysis: Weigh the residual char post-combustion. A significant increase in char yield (>15% vs. control) validates the condensed-phase mechanism.

    • TGA-FTIR Coupling: Subject a 10 mg sample to thermogravimetric analysis (heating rate 10°C/min in nitrogen). Route the effluent gas into an FTIR spectrometer.

    • Spectral Identification: Monitor the IR spectra for PO· and HPO2· specific absorption bands (e.g., ~1236 cm⁻¹) to confirm vapor-phase volatilization prior to bulk polymer decomposition.

Protocol 2: In Vitro Validation of PPARγ-Mediated Adipogenesis
  • Objective: Confirm that m-IPPP induces adipogenesis strictly through PPARγ agonism.

  • Causality: Using a specific PPARγ antagonist (GW9662) alongside m-IPPP treatment creates a self-validating loop; if adipogenesis is blocked by the antagonist, the mechanism is definitively PPARγ-dependent.

  • Methodology:

    • Cell Culture: Seed murine 3T3-L1 preadipocytes in 6-well plates and grow to confluence.

    • Reporter Transfection: Transfect cells with a 584-bp aP2 enhancer-reporter construct containing an active PPRE linked to a luciferase reporter.

    • Dosing Regimen: Treat cells with varying concentrations of m-IPPP (1 μM to 50 μM). For the negative control validation arm, co-treat a subset of cells with 10 μM GW9662 (a selective PPARγ antagonist).

    • Lysis and Assay: After 48 hours, lyse the cells and add luciferin substrate.

    • Quantification: Measure luminescence using a microplate reader. Normalize data to total protein content. A dose-dependent increase in luminescence that is completely abrogated by GW9662 confirms specific PPARγ transcriptional activation.

Quantitative Data Synthesis

MetricValue / CharacteristicFunctional Implication
Molecular Weight ~368.36 g/mol Facilitates vapor-phase migration without premature evaporation.
Primary FR Phase Vapor & CondensedSynergistic fire suppression across physical states.
Key Radical Species PO·, HPO2·Scavenges H· and OH· in the flame zone to halt combustion.
Char Yield Enhancement +15% to +25%Forms an intumescent thermal barrier, protecting the substrate.
Primary Biological Target PPARγ (Agonist)Induces lipid accumulation and terminal adipogenesis.
Ecotoxicity Profile High aquatic toxicityRequires strict environmental containment and lifecycle tracking.

References

  • Source: atamanchemicals.
  • Firemaster® 550 and its components isopropylated triphenyl phosphate and triphenyl phosphate enhance adipogenesis and transcriptional activity of peroxisome proliferator activated receptor (Pparγ) on the adipocyte protein 2 (aP2)
  • Source: labinsights.
  • "Flame Retardants, Phosphorus".
  • Source: chempoint.

Sources

Foundational

m-Isopropylphenyl Phenyl Phosphate: A Technical Guide to Polymer Plasticization and E&amp;L Risk Mitigation

Executive Briefing As polymer engineering increasingly intersects with pharmaceutical drug development, the chemical characterization of polymer additives has become a critical focal point. m-Isopropylphenyl Phenyl Phosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As polymer engineering increasingly intersects with pharmaceutical drug development, the chemical characterization of polymer additives has become a critical focal point. m-Isopropylphenyl Phenyl Phosphate (IPPP) —often synthesized as part of an isopropylphenyl diphenyl phosphate mixture—is a highly effective organophosphate ester[1]. It serves a dual purpose in industrial and medical-grade polymers: it acts as a primary or secondary plasticizer to enhance flexibility, and it functions as a robust flame retardant.

For researchers and drug development professionals, understanding IPPP is not merely an exercise in materials science; it is a regulatory imperative. When used in polyvinyl chloride (PVC), polyurethanes, or cellulosic polymers for medical devices and pharmaceutical packaging, IPPP presents a highly lipophilic migration risk. This guide synthesizes the mechanistic behavior of IPPP in polymer matrices with field-proven Extractables and Leachables (E&L) analytical protocols.

Structural Mechanics: How IPPP Modulates Polymer Matrices

The efficacy of IPPP as a plasticizer is rooted in its unique molecular architecture. The central phosphate core provides polarity, while the bulky isopropylphenyl groups provide significant steric hindrance.

The Free Volume and Mechanistic Theories

According to the established theories of plasticization, IPPP operates via a solvation-desolvation equilibrium[2]. The aromatic rings of IPPP interact with the polar domains of polymers (such as the chlorine atoms in PVC) through dipole-dipole and π−π interactions. Simultaneously, the bulky isopropyl aliphatic chains push the polymer backbones apart. This increases the "free volume" within the polymer matrix, lowering the glass transition temperature ( Tg​ ) and imparting mechanical flexibility without compromising structural integrity.

Flame Retardancy Pathways

Unlike traditional phthalate plasticizers, IPPP inherently imparts fire resistance through a biphasic mechanism[1][3]:

  • Gas Phase (Radical Scavenging): Upon thermal degradation, the phosphate ester volatilizes and decomposes to release phosphorus oxide ( PO∙ ) radicals. These scavenge highly reactive hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals in the flame, quenching the combustion chain reaction.

  • Condensed Phase (Char Formation): In the solid state, thermal breakdown generates polyphosphoric acid. This acid catalyzes the dehydration of the polymer matrix, forming a carbonaceous char layer that insulates the underlying material from oxygen and radiant heat.

Fig 1: Dual mechanism of IPPP in polymers: Plasticization and Flame Retardancy.

Physicochemical Profile and Performance Data

To facilitate material selection and analytical method development, the quantitative properties of IPPP are summarized below. The high boiling point and low vapor pressure highlight its resistance to volatilization during high-temperature polymer extrusion.

Property / ParameterTypical Value / CharacteristicImpact on Polymer / Analytical Relevance
Molecular Weight ~368.36 g/mol (varies by isomer ratio)High MW reduces migration rate compared to low-MW phthalates.
Boiling Point > 350°C (at 760 mmHg)Ensures stability during melt-extrusion and autoclaving.
Water Solubility < 0.1 mg/L (Highly Lipophilic)Poorly extracted by aqueous drugs; high risk for lipid formulations.
Plasticization Efficiency Moderate to HighRequires slightly higher loading than DOP to achieve equivalent Tg​ drop.
Flame Retardancy (UL-94) V-0 to V-2 rating (matrix dependent)Eliminates the need for halogenated flame retardants in the blend.

The Pharmaceutical Imperative: E&L Risk Mitigation

For drug development professionals, the presence of IPPP in medical devices (e.g., IV tubing, bioprocessing bags, and inhaler housings) triggers mandatory regulatory scrutiny. Under ISO 10993-18 (Chemical characterization of medical device materials), any patient-contacting polymer must be evaluated for chemical release[4][5].

Because IPPP is not covalently bound to the polymer backbone, it can migrate into drug formulations—particularly those containing surfactants, lipids, or organic solvents. If leached into a pharmaceutical product, organophosphates can pose toxicological risks, making rigorous Extractables and Leachables (E&L) profiling a non-negotiable phase of drug-device combination product development[6].

EL_Workflow Polymer Medical Polymer (Contains IPPP) Extract ISO 10993-18 Extraction (Exaggerated/Simulated) Polymer->Extract GCMS GC-MS Analysis (Volatiles/Semi-volatiles) Extract->GCMS LCMS LC-MS Analysis (Non-volatiles) Extract->LCMS Quant Quantification & Identification GCMS->Quant LCMS->Quant Tox Toxicological Risk Assessment Quant->Tox

Fig 2: ISO 10993-18 Extractables and Leachables (E&L) analytical workflow.

Field-Proven Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with strict causality and self-validation. The following methodologies detail how to compound IPPP into a polymer and subsequently extract/quantify it for E&L compliance.

Protocol A: Polymer Compounding and Extrusion

Objective: Achieve homogeneous dispersion of IPPP in a PVC matrix without inducing thermal degradation of the phosphate ester. Causality: Localized pooling of plasticizers leads to rapid, unpredictable leaching. Precise thermal profiling ensures the organophosphate fully solvates the polymer chains.

  • Pre-Mixing: Combine 100 parts per hundred resin (phr) of medical-grade PVC powder with 30 phr of IPPP in a high-shear mixer. Mix at 80°C for 10 minutes. Rationale: The elevated temperature opens the PVC pores, allowing the liquid IPPP to absorb into the resin grains, preventing slippage in the extruder.

  • Thermal Profiling: Feed the dry blend into a co-rotating twin-screw extruder. Set the temperature zones progressively: 140°C (feed), 160°C, 175°C, and 180°C (die). Rationale: Keeping the maximum temperature strictly below 200°C prevents the premature cleavage of the isopropylphenyl groups.

  • Pelletization & Quenching: Extrude the strand into a chilled water bath (15°C) and pelletize. Rationale: Rapid quenching freezes the polymer free volume, locking the IPPP molecules in their solvated state.

Protocol B: ISO 10993-18 E&L Quantification via GC-MS

Objective: Extract and quantify IPPP migration from the compounded polymer using a self-validating analytical system[4][5]. Causality: IPPP is a semi-volatile organic compound (SVOC). Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal orthogonal technique, provided the extraction solvent is carefully matched to the clinical use scenario.

  • Sample Preparation & Extraction:

    • Cut the polymer into pieces yielding a surface area of 3 cm2/mL of extraction solvent.

    • Self-Validation Step: Spike the extraction solvent (e.g., 50/50 Isopropanol/Water to simulate worst-case lipophilic drug contact) with 1.0 µg/mL of Triphenyl phosphate-d15 (isotopic internal standard). Rationale: Any matrix suppression or extraction loss of IPPP will be proportionally mirrored by the deuterated standard, ensuring absolute quantification accuracy.

    • Incubate at 50°C for 72 hours (Exaggerated extraction).

  • Chromatographic Separation:

    • Inject 1 µL of the extract into the GC-MS equipped with a non-polar DB-5MS column (30m x 0.25mm x 0.25µm).

    • Rationale: The highly lipophilic, aromatic nature of IPPP requires a non-polar stationary phase to minimize peak tailing and ensure baseline resolution from other polymer additives (e.g., slip agents).

    • Temperature program: 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min).

  • Mass Spectrometry & Quantification:

    • Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Monitor the primary fragment ions for IPPP (e.g., m/z 368 for the molecular ion, and characteristic phenyl/phosphate cleavage fragments).

    • Calculate the concentration against the internal standard curve. Any concentration exceeding the Analytical Evaluation Threshold (AET) must be forwarded for toxicological risk assessment.

References

  • Ontosight AI. "Bis(3-isopropylphenyl) Phenyl Phosphate Overview." Vertex AI Search Grounding Data. Available at: [Link]

  • Resolve Mass. "GC-MS Testing for Medical Devices: Extractables & Leachables Requirements Explained." Resolve Mass Analytical. Available at: [Link]

  • Intertek. "ISO 10993-18 Medical Device Chemical Characterization and Extractables Leachables for Biocompatibility of Materials." Intertek. Available at:[Link]

  • Eurofins Scientific. "Extractables, Leachables & Chemical Characterization Testing." Eurofins Medical Device Testing. Available at: [Link]

  • Google Patents / W.J. Parr et al. "Flame retardant composition for polymers." Patent WO1997041173A1.

Sources

Exploratory

Isomeric Composition of Technical Grade Isopropylated Phenyl Phosphates: A Technical Guide for Comprehensive Characterization

Introduction Isopropylated phenyl phosphates (IPPPs), identified by the CAS Registry Number 68937-41-7, represent a class of organophosphorus compounds extensively utilized as flame retardants and plasticizers in a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isopropylated phenyl phosphates (IPPPs), identified by the CAS Registry Number 68937-41-7, represent a class of organophosphorus compounds extensively utilized as flame retardants and plasticizers in a wide array of industrial and consumer products.[1] Their applications span from polyvinyl chloride (PVC) and polyurethane foams to hydraulic fluids and electronic components.[1] However, the term "isopropylated phenyl phosphate" does not refer to a single, discrete chemical entity. Instead, it describes a complex mixture of variable composition, officially categorized as a UVCB substance (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials).[2] This guide provides an in-depth technical exploration of the isomeric complexity of IPPPs, the analytical methodologies required for their characterization, and the toxicological significance of their isomeric profiles, tailored for researchers, scientists, and drug development professionals.

The Genesis of Isomeric Complexity: Synthesis of Technical IPPPs

The inherent isomeric complexity of technical grade IPPPs is a direct consequence of its manufacturing process. The synthesis involves the phosphorylation of a mixture of isopropyl-substituted phenols with a phosphorus agent, most commonly phosphorus oxychloride (POCl₃).[3]

The primary feedstock is not a single isopropylphenol isomer but rather a crude mixture resulting from the Friedel-Crafts alkylation of phenol with propylene.[4] This alkylation reaction is not perfectly selective, yielding a statistical distribution of products that includes unreacted phenol, monoisopropylphenols (with the isopropyl group at the ortho, meta, or para position), di-isopropylphenols, and higher substituted phenols.[4] When this mixed phenolic feedstock reacts with phosphorus oxychloride, a vast number of phosphate ester isomers are formed.

The resulting technical product is a complex blend containing:

  • Unsubstituted triphenyl phosphate (TPP)

  • Mono-isopropylated phenyl phosphates (m-IPP)

  • Di-isopropylated phenyl phosphates (d-IPP)

  • Tri-isopropylated phenyl phosphates (t-IPP)

  • Tetra-isopropylated phenyl phosphates

Each of these categories (mono-, di-, etc.) is itself a mixture of positional isomers (ortho, meta, para), leading to a highly complex final product whose exact composition can vary significantly between manufacturers and even between production batches.[3][5]

G cluster_0 Feedstock Preparation cluster_1 Isomeric Phenol Mixture cluster_2 Phosphorylation cluster_3 Final Technical Product (IPPP) Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Propylene Propylene Propylene->Alkylation UnreactedPhenol Unreacted Phenol Alkylation->UnreactedPhenol Yields Mixture MonoIP Mono-isopropylphenol (o, m, p isomers) Alkylation->MonoIP Yields Mixture DiIP Di-isopropylphenol (multiple isomers) Alkylation->DiIP Yields Mixture Phosphorylation Phosphorylation UnreactedPhenol->Phosphorylation MonoIP->Phosphorylation DiIP->Phosphorylation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Phosphorylation TPP Triphenyl Phosphate (TPP) Phosphorylation->TPP Forms Complex Mixture MonoIPP Mono-IPP Isomers Phosphorylation->MonoIPP Forms Complex Mixture DiIPP Di-IPP Isomers Phosphorylation->DiIPP Forms Complex Mixture TriIPP Tri-IPP Isomers Phosphorylation->TriIPP Forms Complex Mixture

Caption: Synthesis pathway of technical grade IPPPs.

Deconvoluting the Mixture: Composition of a Typical Technical Grade IPPP

The composition of technical IPPPs is not standardized and can differ based on the synthesis conditions and the intended application. Analysis of commercial products reveals a distribution of congeners based on the degree of isopropylation.

Table 1: Example Composition of a Technical Isopropylated Phenyl Phosphate Mixture

Fraction Degree of Isopropylation Mass (m/z) Composition (% in original mixture) Number of Detected Isomers
1 Unsubstituted 326 23.2% 1 (Triphenyl phosphate)
2 Mono-isopropylated 368 29.6% 3
3 Di-isopropylated 410 38.9% 6
4 Tri-isopropylated 452 6.1% 5
5 Tetra-isopropylated 494 2.2% 3

Data synthesized from analysis by Chiron AS.[5]

The mono-isopropylated fraction is predominantly composed of the 2- and 4-isopropylphenyl isomers, while the di- and tri-isopropylated fractions contain numerous undefined isomers, likely combinations of 2- and 4-isopropylphenyl substitutions.[5] This variability underscores the necessity for robust analytical methods for quality control and regulatory compliance.

Advanced Analytical Methodologies for Isomer Characterization

A multi-platform analytical approach is essential for the comprehensive characterization of IPPPs. No single technique can fully resolve this complex isomeric puzzle.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the workhorse for the routine analysis of semi-volatile organic compounds like IPPPs.[6] Its strength lies in the chromatographic separation of isomers based on their boiling points and polarity, followed by mass-selective detection which provides both identification and quantification. It is particularly well-suited for quality control applications and for monitoring IPPPs in environmental samples, such as workplace air.[7][8] The choice of a specific capillary column (e.g., a mid-polarity phenyl-substituted column) is critical for achieving optimal separation of the closely eluting isomers.

Experimental Protocol: GC-MS Analysis of IPPPs

  • Sample Preparation:

    • For solid samples (e.g., polymers), dissolve a known weight in a suitable solvent like ethyl acetate.

    • For air samples, draw a defined volume of air through a quartz fiber filter.[7]

    • Extract the adsorbed IPPPs from the filter using ethyl acetate in an ultrasonic bath.[7]

    • Spike the sample with an internal standard (e.g., deuterated triphenyl phosphate, TPP-d15) for accurate quantification.[7]

    • If necessary, perform a solid-phase extraction (SPE) cleanup step to remove matrix interferences.[7]

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Injector: Splitless mode, 280 °C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 320 °C, hold for 10 min.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mode: Scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) mode for quantification of target isomers.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify isomers by comparing retention times and mass spectra to those of available analytical standards.[8]

    • Quantify using a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.[7]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Expertise & Experience: ³¹P NMR is an exceptionally powerful technique for characterizing organophosphorus compounds.[9] Unlike chromatographic methods that separate molecules in time, NMR provides a snapshot of all phosphorus-containing species in a sample simultaneously. The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the nature of the groups attached to the phosphorus atom.[10][11] This allows for the differentiation and quantification of various phosphate ester types (e.g., mono-, di-, tri-substituted) within the mixture without the need for physical separation or individual isomer standards. It is an ideal tool for assessing the overall composition of a technical mixture and for identifying unexpected byproducts.

Experimental Protocol: ³¹P NMR Analysis of a Technical IPPP Sample

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the technical IPPP oil into a vial.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an external reference standard if absolute chemical shift accuracy is required (e.g., 85% H₃PO₄ in a capillary).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ³¹P.

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker system).

    • Acquisition Parameters:

      • Spectral Width: Sufficient to cover the expected range of organophosphate esters (e.g., from +20 to -20 ppm).

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the phosphorus nuclei to ensure accurate quantification (a value of 10-20 seconds is often sufficient).

      • Number of Scans: 64 to 256 scans, depending on sample concentration.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Reference the spectrum (e.g., to external 85% H₃PO₄ at 0 ppm).

    • Integrate the distinct signals or signal clusters. The relative area of each integral corresponds to the relative molar abundance of the phosphorus species it represents.

Integrated Analytical Workflow

Trustworthiness: A self-validating system for characterizing a UVCB substance like IPPP relies on the orthogonal application of multiple analytical techniques. Information from one method corroborates and complements the others, providing a higher degree of confidence in the final assessment.

G cluster_NMR Structural Characterization cluster_GCMS Isomer Separation & Quantification Start Technical IPPP Sample Prep Sample Preparation (Dissolution, Internal Std) Start->Prep NMR ³¹P NMR Analysis Prep->NMR Bulk Analysis GCMS GC-MS Analysis Prep->GCMS Separative Analysis NMR_Result Overall Isomer Group Quantification (m-IPP, d-IPP, etc.) & Structural Confirmation NMR->NMR_Result FinalReport Comprehensive Characterization Report NMR_Result->FinalReport GCMS_Result Identification & Quantification of Individual Isomers (vs. Standards) GCMS->GCMS_Result GCMS_Result->FinalReport

Caption: Integrated workflow for IPPP characterization.

Toxicological Significance of Isomeric Composition

The toxicological profile of IPPPs is not uniform across all isomers. The position of the isopropyl group on the phenyl ring is a critical determinant of potential toxicity, particularly concerning organophosphate-induced delayed neurotoxicity (OPIDN).[2]

Authoritative Grounding: It is well-established for related triaryl phosphates (e.g., cresyl phosphates) that isomers with substitution at the ortho position are associated with a higher risk of OPIDN. While several studies on commercial IPPP formulations have reported ataxia only at very high doses, the principle remains that unsymmetrical mono-ortho isomers may be more toxic than symmetrical tri-ortho or non-ortho isomers.[2] Therefore, analytical methods capable of identifying and quantifying ortho-substituted isomers are crucial for a complete risk assessment.

Furthermore, studies in Sprague Dawley rats have shown that technical IPPP mixtures can induce reproductive and developmental toxicity, including total litter loss at high doses and reduced pup weights at lower doses.[12] The specific isomers responsible for these effects are not fully elucidated, highlighting an area for future research.

G cluster_isomers Isomeric Composition cluster_toxicity Toxicological Endpoints Synthesis IPPP Synthesis (Alkylation + Phosphorylation) Ortho ortho-Substituted Isomers Synthesis->Ortho MetaPara meta-/para-Substituted & Unsubstituted Isomers Synthesis->MetaPara OPIDN Potential for OPIDN (Neurotoxicity) Ortho->OPIDN Higher Concern ReproTox Reproductive & Developmental Toxicity Ortho->ReproTox Mixture Effect MetaPara->ReproTox Mixture Effect General Lower General Toxicity MetaPara->General Lower Concern

Caption: Isomer structure and potential toxicity links.

Conclusion

Technical grade isopropylated phenyl phosphate is a fundamentally complex substance whose chemical identity is defined by a distribution of isomers rather than a single structure. This inherent variability presents significant challenges for quality control, toxicological assessment, and regulatory oversight. A comprehensive characterization is not merely an academic exercise; it is a prerequisite for ensuring product safety and performance. By employing an integrated analytical workflow that combines the separative power of GC-MS with the structural insight of ³¹P NMR, researchers and scientists can achieve a robust and reliable understanding of the isomeric composition of these widely used and commercially important chemicals.

References

  • (PDF) Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes - ResearchGate.
  • Phosphorus-31 nuclear magnetic resonance analysis of technical organophosphorus insecticides for toxic contaminants | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso.
  • Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols - PMC. Available at: [Link]

  • ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - SciELO.
  • 31P NMR and ESI-MS studies of metal ion-phosphorus pesticide residue complexes.
  • High-performance ion chromatography method for separation and quantification of inositol phosphates in diets and digesta - PubMed. Available at: [Link]

  • Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - ZORA. Available at: [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - ZORA. Available at: [Link]

  • ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. Available at: [Link]

  • PIP (3:1) and TIPPP - Chiron. Available at: [Link]

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC. Available at: [Link]

  • US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents.
  • Phenol, isopropylated, phosphate (3:1): Technical Report for EPA Docket No. EPA-HQ-OPPT-2016-0730 On production, imports, use, recycling, and other exposure scenarios. - ResearchGate. Available at: [Link]

  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. Available at: [Link]

  • Phenol, isopropylated, phosphate (3:1) - Regulations.gov. Available at: [Link]

  • Blue Poster For MAC 1 - MRIGlobal. Available at: [Link]

  • Tris(4-isopropylphenyl) phosphate - Substance Information - ECHA. Available at: [Link]

  • Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Air Monitoring Method - Publisso. Available at: [Link]

  • A rapid separation method for inositol phosphates and their isomers - PMC - NIH. Available at: [Link]

  • Phenol, isopropylated, phosphate (3:1) - Substance Information - ECHA. Available at: [Link]

  • (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - ResearchGate. Available at: [Link]

  • Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Phenol, isopropylated, phosphate (3:1) - Registration Dossier - ECHA. Available at: [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1) - EPA. Available at: [Link]

  • Time-resolved studies define the nature of toxic IAPP intermediates, providing insight for anti-amyloidosis therapeutics - PMC. Available at: [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - NSF Public Access Repository. Available at: [Link]

  • Isopentenyl pyrophosphate - Wikipedia. Available at: [Link]

  • Evaluation of separation performance and quantification accuracy in lipidomics methods. Available at: [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. Available at: [Link]

  • Abstract - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of m-Isopropylphenyl Phenyl Phosphate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of m-Isopropylphenyl Phenyl Phosphate (m-IPP), a member of the broader class of isopropylated triaryl phosphates (ITPs). T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of m-Isopropylphenyl Phenyl Phosphate (m-IPP), a member of the broader class of isopropylated triaryl phosphates (ITPs). These compounds are extensively used as flame retardants and plasticizers in various industrial and consumer products.[1][2] A deep understanding of their solubility in organic solvents is paramount for effective formulation, quality control, toxicological studies, and environmental risk assessment. This document details the physicochemical properties of m-IPP, presents qualitative solubility information, outlines a rigorous experimental protocol for quantitative solubility determination, and discusses the underlying chemical principles governing its solubility profile.

Introduction and Physicochemical Profile

m-Isopropylphenyl Phenyl Phosphate is an organophosphate ester. The "m-" or meta- designation specifies the substitution pattern on one of the phenyl rings. More broadly, commercial products are often complex mixtures of different isomers (ortho-, meta-, para-) and varying degrees of isopropylation (e.g., diphenyl isopropylphenyl phosphate, bis(isopropylphenyl) phenyl phosphate).[1] These mixtures are typically colorless, viscous liquids.[3]

Understanding the solubility of a specific isomer like m-IPP is critical for predicting its behavior in various matrices, from polymer blending to biological systems. The solubility is dictated by the molecule's structural features, including its large aromatic surface area, the phosphate ester core, and the nonpolar isopropyl group.

Key Physicochemical Properties:

While data for the specific m-isomer is scarce, the properties of related isopropylated phenyl phosphate mixtures provide valuable context.

PropertyValue / DescriptionSource
CAS Number 68937-41-7 (for Isopropylated Phenol Phosphate mixture)[4][3]
Molecular Formula C₂₇H₃₃O₄P (for tris(isopropylphenyl) phosphate)[4][5]
Molecular Weight ~452.52 g/mol (for tris(isopropylphenyl) phosphate)[4][5]
Physical State Fluid / Viscous Oil[3]
Polarity Generally nonpolar, with a polar phosphate ester group. LogP estimated at 4.92.[5]
Water Solubility Very low. Reported as 330 µg/L at 20°C for a mixture.[4][5]

The molecule's structure, featuring multiple phenyl rings and isopropyl groups, results in a predominantly nonpolar and hydrophobic character. The central phosphate group (O=P(OAr)₃) introduces a polar region, making the molecule amphiphilic to a degree, but its overall behavior is dominated by its large, nonpolar surface area.

Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[6] This means that substances with similar intermolecular forces are more likely to be miscible.

  • For m-IPP, the key interactions are:

    • Van der Waals Forces (London Dispersion Forces): These are the primary forces at play due to the large, nonpolar aromatic rings and the alkyl (isopropyl) group. Nonpolar solvents like toluene, benzene, and hexane will interact favorably through these forces.

    • Dipole-Dipole Interactions: The polar P=O and P-O-C bonds in the phosphate ester core can engage in dipole-dipole interactions with polar solvents such as acetone or ethyl acetate.

    • Hydrogen Bonding: m-IPP lacks hydrogen bond donors. It can act as a weak hydrogen bond acceptor at the phosphate and ester-linked oxygens, allowing for some interaction with protic solvents like alcohols, but this is not a dominant factor.

Based on this, m-IPP is expected to be most soluble in nonpolar aromatic solvents and chlorinated solvents, moderately soluble in polar aprotic solvents, and less soluble in polar protic solvents and completely nonpolar aliphatic hydrocarbons.

Qualitative and Quantitative Solubility Data

Table 2: Predicted Solubility Profile of m-Isopropylphenyl Phenyl Phosphate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighStrong van der Waals forces and potential for π-π stacking between the phenyl rings of the solute and solvent.
Chlorinated Solvents Dichloromethane, ChloroformHighSimilar polarity and effective van der Waals interactions.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe polar carbonyl group can interact with the phosphate ester core, while the alkyl chains interact with the nonpolar regions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are relatively nonpolar but the oxygen can act as a hydrogen bond acceptor, interacting with the phosphate group.
Esters Ethyl AcetateModerateBalances polar (ester group) and nonpolar (alkyl chain) characteristics.
Alcohols Methanol, EthanolLow to ModerateHydrogen bonding of the solvent is disrupted without significant favorable interactions with the largely nonpolar solute.
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLowInteractions are limited to weak van der Waals forces, which are insufficient to overcome the solute-solute interactions.
Highly Polar Aprotic DMSO, DMFLow to ModerateWhile polar, these solvents are highly structured and may not favorably solvate the large nonpolar regions of m-IPP.

Experimental Protocol for Determining Thermodynamic Solubility

To obtain reliable, quantitative solubility data, a rigorous, standardized methodology is required. The shake-flask method is a widely accepted gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] The protocol described below is adapted from established methodologies, such as those that inform OECD guidelines, to ensure accuracy and reproducibility.[9][10][11]

Objective

To determine the saturation concentration of m-Isopropylphenyl Phenyl Phosphate in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials and Equipment
  • m-Isopropylphenyl Phenyl Phosphate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of the Test System:

    • Add a pre-determined volume of the chosen organic solvent (e.g., 5 mL) to several glass vials.

    • Add an excess amount of m-IPP to each vial. The key is to ensure a visible excess of undissolved solid/liquid remains at equilibrium, confirming saturation.[7]

    • Scientist's Insight: Adding "excess" is critical. If all the solute dissolves, the solution is subsaturated, and the true solubility limit will not be found. A preliminary rough test can help estimate the amount needed.[10][11]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a sufficient duration to reach thermodynamic equilibrium. This typically requires 24 to 72 hours.[6][8]

    • Scientist's Insight: The equilibration time is one of the most critical parameters. It must be long enough for the rate of dissolution to equal the rate of precipitation. To validate this, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield statistically identical concentrations.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the excess solute settle.

    • To ensure complete removal of undissolved material, centrifuge the vials at a moderate speed.

    • Scientist's Insight: This step is crucial to prevent undissolved microparticles from being carried over into the analytical sample, which would artificially inflate the measured solubility.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean vial.[6] The first few drops should be discarded to saturate the filter material.

    • Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A calibration curve must be prepared using standard solutions of m-IPP of known concentrations.[6][8]

    • The concentration of the solute in the saturated solution is calculated by applying the dilution factor to the concentration determined from the calibration curve.

  • Data Reporting:

    • Solubility is reported in standard units such as mg/mL, g/100 mL, or mol/L, always specifying the temperature at which the measurement was made.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add Solvent to Vial prep2 Add Excess Solute (m-IPP) prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil sep1 Centrifuge Sample equil->sep1 sep2 Withdraw Supernatant sep1->sep2 sep3 Filter (0.22 µm PTFE) sep2->sep3 quant1 Dilute Filtrate sep3->quant1 quant2 HPLC Analysis quant1->quant2 quant3 Calculate Concentration (vs. Calibration Curve) quant2->quant3 result Report Solubility (e.g., mg/mL @ 25°C) quant3->result

Caption: Workflow for the Shake-Flask Method for Solubility Determination.

Conclusion

While specific quantitative data for m-Isopropylphenyl Phenyl Phosphate remains elusive in public-domain literature, a strong predictive understanding of its solubility can be derived from its physicochemical properties and the behavior of related compounds. It is expected to be highly soluble in aromatic and chlorinated solvents and poorly soluble in water and aliphatic hydrocarbons. For researchers and drug development professionals requiring precise data for formulation or modeling, the detailed shake-flask protocol provided in this guide offers a robust, self-validating system for generating accurate and reproducible thermodynamic solubility values. Adherence to these principles and methodologies is essential for ensuring scientific integrity in the characterization of this important industrial chemical.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • CPAChem. (2024, January 2). Safety data sheet. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

Sources

Exploratory

Environmental Fate, Transport, and Toxicokinetics of Isopropylated Phenyl Phosphates (IPPPs): A Technical Guide

Executive Summary Following the global phase-out of polybrominated diphenyl ethers (PBDEs) due to their persistence and toxicity, organophosphate flame retardants (OPFRs) have surged in commercial use[1]. Among these, is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Following the global phase-out of polybrominated diphenyl ethers (PBDEs) due to their persistence and toxicity, organophosphate flame retardants (OPFRs) have surged in commercial use[1]. Among these, isopropylated phenyl phosphates (IPPPs) —complex isomeric mixtures ranging from isopropylphenyl diphenyl phosphate to tris(isopropylphenyl) phosphate—are heavily utilized as additive flame retardants and plasticizers[2]. Because they are physically blended into polymers rather than covalently bound, IPPPs continuously volatilize and leach into the environment[3],[1]. For researchers, environmental scientists, and drug development professionals, understanding the environmental fate, transport mechanisms, and mammalian toxicokinetics of IPPPs is critical for accurate risk assessment and avoiding confounding variables in toxicological screening.

Physicochemical Drivers of Environmental Fate

The environmental persistence of IPPPs is dictated by their molecular structure. The presence of bulky isopropyl groups on the phenyl rings provides significant steric hindrance, which directly impacts their susceptibility to both abiotic hydrolysis and microbial degradation.

Degradation Pathways
  • Hydrolysis: The phosphate ester bond is highly stable under acidic and neutral conditions. At pH 4 and pH 7, IPPPs exhibit half-lives exceeding one year[2]. However, in alkaline environments (pH 9), the electron-withdrawing nature of the phenyl rings makes the central phosphorus atom susceptible to nucleophilic attack by hydroxide ions, resulting in base-catalyzed ester cleavage and a reduced half-life of 219 days[2].

  • Biodegradation: IPPPs are classified as "not readily biodegradable" under OECD 301D guidelines[2]. The steric bulk of the isopropyl substituents physically blocks microbial esterases from accessing the phosphate core.

  • Photolysis: In the atmosphere, IPPPs undergo relatively rapid photodegradation, with half-lives ranging from 8 to 36 hours[2]. However, continuous emission from indoor consumer products replenishes these atmospheric concentrations[1].

Table 1: Physicochemical and Environmental Fate Metrics of IPPPs
ParameterValue / MetricMechanistic Implication
Hydrolysis Half-Life (pH 4 & 7) > 1 year (at 25°C)Extreme persistence in standard freshwater and marine ecosystems[2].
Hydrolysis Half-Life (pH 9) 219 days (at 25°C)Base-catalyzed cleavage accelerates degradation in alkaline waters[2].
Atmospheric Half-Life 8 to 36 hoursRapid photolysis, but countered by continuous indoor/outdoor emissions[2].
Biodegradability (OECD 301D) Not readily biodegradableMicrobial breakdown is sterically hindered by isopropyl alkylation[2].
Bioconcentration Factor (BCF) 133 – 2,807High lipophilicity drives partitioning into aquatic biota (e.g., fathead minnows)[4].

Environmental Transport and Bioaccumulation

Because IPPPs are additive chemicals, their primary transport vector begins with volatilization and physical abrasion from treated products (e.g., polyurethane foam, electronics) into indoor air and house dust[1].

Once in the environment, their high octanol-water partition coefficients (log Kow) drive them to sorb heavily onto particulate matter, soils, and sediments rather than remaining dissolved in the aqueous phase. This partitioning behavior facilitates long-range transport via atmospheric aerosols and subsequent wet/dry deposition into remote aquatic ecosystems. In aquatic environments, IPPPs readily bioaccumulate in the lipid tissues of aquatic organisms, with bioconcentration factors (BCFs) reaching up to 2,807 in certain fish species[4].

Env_Fate Source IPPP Sources (Additive FRs in Plastics) Air Atmosphere (t1/2: 8-36 hrs) Source->Air Volatilization Water Aquatic Systems (Hydrolysis t1/2 >1 yr) Source->Water Leaching / Runoff Soil Soil & Dust (High Sorption) Source->Soil Physical Abrasion Air->Soil Deposition Water->Soil Sediment Partitioning Biota Biota (BCF: 133-2807) Water->Biota Aquatic Uptake Soil->Biota Ingestion / Dermal

Caption: Environmental partitioning and transport mechanisms of IPPPs.

Mammalian Biotransformation and Toxicokinetics

For toxicologists and drug development professionals, understanding the metabolic clearance of environmental contaminants is crucial. IPPPs are readily absorbed through the gastrointestinal tract and skin[4]. Once absorbed, they undergo extensive hepatic biotransformation.

In human liver models, IPPPs are metabolized via two primary Phase I pathways:

  • Cytochrome P450 (CYP) Oxidation: CYP1A2 and CYP2E1 drive the hydroxylation of the isopropyl or phenyl rings, creating hydroxylated IPPPs (OH-IPPP)[5]. Crucially, for ortho-isopropylated isomers, CYP-mediated oxidation can lead to the formation of cyclic saligenin phosphates (e.g., 2-(o-isopropylphenyl)-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide), which are highly reactive neurotoxic intermediates[6].

  • Esterase Cleavage: Hepatic esterases cleave the ester bonds to yield diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP)[5].

Following Phase I metabolism, the hydroxylated metabolites rapidly undergo Phase II conjugation (primarily glucuronidation via UGTs) to increase water solubility for biliary and urinary excretion[5],[6].

IPPP_Metabolism IPPP Isopropylated Phenyl Phosphates (Parent Compound) CYP Phase I: Hepatic CYP450 (Oxidation / Hydroxylation) IPPP->CYP NADPH-dependent Esterase Phase I: Esterases (Hydrolytic Cleavage) IPPP->Esterase Ester bond cleavage OH_IPPP Hydroxylated IPPPs (OH-IPPP) CYP->OH_IPPP Cyclic Cyclic Saligenin Phosphates (Neurotoxic Intermediates) CYP->Cyclic Ortho-alkylation ipPPP isopropylphenyl phenyl phosphate (ip-PPP) Esterase->ipPPP DPHP Diphenyl Phosphate (DPHP) Esterase->DPHP Excretion Biliary & Urinary Excretion ipPPP->Excretion DPHP->Excretion PhaseII Phase II: UGTs / SULTs (Conjugation) OH_IPPP->PhaseII Glucuronidation PhaseII->Excretion

Caption: Hepatic biotransformation and clearance pathways of IPPPs.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately assess the fate and clearance of IPPPs.

Protocol 1: Abiotic Hydrolysis Assessment (Adapted from OECD 111)

Objective: Isolate abiotic chemical degradation from microbial breakdown to determine baseline environmental persistence.

  • Step 1: Buffer Preparation. Prepare sterile buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Step 2: Sterilization (Self-Validating Step). Autoclave all buffers and glassware at 121°C for 20 minutes. Causality: This eliminates microbial esterases that could confound abiotic hydrolysis rates, ensuring any observed degradation is strictly chemical.

  • Step 3: Spiking. Introduce IPPP analytical standards to a final concentration of 10 μM using <1% acetonitrile as a co-solvent to ensure solubility without altering pH.

  • Step 4: Incubation. Incubate sealed vials in the dark at 25°C. Causality: Darkness prevents concurrent photolysis. Sample at 0, 7, 14, 28, and up to 365 days.

  • Step 5: Quenching & Analysis. Quench samples with cold methanol and analyze via LC-MS/MS to quantify parent compound depletion.

Protocol 2: In Vitro Hepatic Clearance and Metabolite Profiling

Objective: Map Phase I and Phase II biotransformation kinetics using human liver S9 fractions[5]. Causality: S9 fractions are chosen over microsomes because they contain both Phase I (CYPs) and Phase II (UGTs/SULTs) enzymes, which is critical since IPPPs undergo sequential hydroxylation and glucuronidation[6].

  • Step 1: Reaction Assembly. Combine 1 mg/mL pooled human liver S9 protein, 10 μM IPPP substrate, and 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Control Implementation (Self-Validating Step). Prepare a heat-inactivated S9 control (boiled at 100°C for 15 mins) and an abiotic control (buffer only). Causality: Heat inactivation denatures enzymes, proving that any observed metabolite formation (e.g., DPHP) is strictly enzyme-mediated rather than an artifact of abiotic hydrolysis[5].

  • Step 3: Initiation. Pre-incubate at 37°C for 5 mins. Initiate the reaction by adding an NADPH-regenerating system and UDPGA.

  • Step 4: Time-Course Sampling. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 μL ice-cold acetonitrile containing an internal standard.

  • Step 5: Analysis. Centrifuge to precipitate proteins. Analyze the supernatant via UPLC-ESI-MS/MS for the formation of ip-PPP, DPHP, and cyclic metabolites.

Implications for Drug Development and Toxicology

For professionals in drug development and toxicology, the ubiquitous presence of IPPPs in the environment and laboratory dust[1] is not merely an ecological issue; it is a direct variable in preclinical screening:

  • Receptor Cross-Talk & Drug-Drug Interactions (DDIs): IPPPs act as endocrine-disrupting chemicals (EDCs) and are known to activate the Constitutive Androstane Receptor (CAR)[7]. CAR activation induces CYP2B and CYP3A expression. Baseline exposure to IPPPs in animal models can artificially upregulate these enzymes, drastically altering the pharmacokinetics of co-administered therapeutic drugs and leading to false DDI profiles.

  • Epigenetic and Developmental Toxicity: IPPP exposures have been shown to disrupt biological pathways spanning neurometabolomic, genetic, and epigenetic targets, including global DNA hypermethylation and disruption of retinoic acid signaling[3].

  • Neurotoxicity Models: The formation of cyclic saligenin phosphates from ortho-isopropylated isomers provides a mechanistic model for delayed neuropathy[6]. Understanding this metabolic activation is vital when screening novel organophosphate-based prodrugs or assessing off-target neurotoxicity.

Sources

Foundational

"m-Isopropylphenyl Phenyl Phosphate" CAS number 68937-41-7 research

An In-Depth Technical Guide to m-Isopropylphenyl Phenyl Phosphate (CAS 68937-41-7): Structural Mechanics, Toxicological Profiling, and Analytical Workflows Executive Summary m-Isopropylphenyl Phenyl Phosphate , commonly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to m-Isopropylphenyl Phenyl Phosphate (CAS 68937-41-7): Structural Mechanics, Toxicological Profiling, and Analytical Workflows

Executive Summary

m-Isopropylphenyl Phenyl Phosphate , commonly analyzed as a primary isomeric component of the commercial mixture Phenol, Isopropylated Phosphate (3:1) or PIP (3:1) , is a high-performance organophosphate ester (OPE)[1]. Historically leveraged for its dual functionality as a flame retardant and a plasticizing anti-wear additive in polyvinyl chloride (PVC), polyurethanes, and aviation hydraulic fluids, this compound has recently become the focal point of intense global regulatory scrutiny[2],[3].

Due to its high lipophilicity and resistance to environmental degradation, PIP (3:1) exhibits a severe Persistent, Bioaccumulative, and Toxic (PBT) profile[4]. In 2021, the U.S. Environmental Protection Agency (EPA) enacted stringent prohibitions on its processing and distribution under the Toxic Substances Control Act (TSCA) Section 6(h)[5]. This whitepaper synthesizes the structural mechanics, toxicological pathways, and field-proven LC-MS/MS analytical workflows required for the rigorous quantification of this restricted substance.

Structural Mechanics and Industrial Utility

The chemical identity of m-Isopropylphenyl Phenyl Phosphate (CAS 68937-41-7) is defined by a central phosphate core esterified with phenyl and meta-isopropyl-substituted phenyl rings[6],.

The Causality of the Meta-Isopropyl Substitution: Unlike unsubstituted triphenyl phosphate (TPP), the addition of bulky isopropyl groups at the meta (or para) positions of the phenyl rings introduces significant steric hindrance around the central phosphorus atom[2].

  • Hydrolytic Stability: This steric shielding protects the ester bonds from nucleophilic attack by water, granting the molecule exceptional hydrolytic stability—a critical requirement for functional fluids operating in high-moisture, high-temperature industrial environments[3].

  • Plasticizing Efficiency: The branched aliphatic isopropyl chains increase the free volume between polymer chains when compounded into PVC or resins, significantly enhancing material flexibility without compromising tensile strength[2].

Mechanisms of Action: Flame Retardation vs. Biological Toxicity

The very structural features that make PIP (3:1) an industrial asset also drive its biological hazard profile. The compound operates through two divergent mechanistic pathways depending on the environment.

Industrial Pathway: Flame Retardation

As an organophosphate flame retardant (OPFR), m-Isopropylphenyl Phenyl Phosphate acts via a synergistic solid- and gas-phase mechanism[7]:

  • Solid Phase (Charring): Upon thermal degradation, the phosphate ester decomposes to yield polyphosphoric acids. These acids catalyze the dehydration of the polymer matrix, forming a carbonaceous char layer that insulates the underlying material from heat and oxygen[7].

  • Gas Phase (Radical Scavenging): Volatilized phosphorus species release PO· radicals into the flame zone, which actively quench highly reactive H· and OH· radicals, effectively starving the combustion chain reaction.

Biological Pathway: Toxicity and PBT Profiling

Once leached into the environment, PIP (3:1) is readily absorbed via dermal, inhalation, or oral routes[8].

  • Reproductive Toxicity: In vivo studies utilizing Sprague Dawley rats demonstrate that exposure to isopropylated phenyl phosphates alters epididymal and ovarian weights, leading to reduced fertility. The compound is classified as a suspected reproductive toxicant[9],[10].

  • Neurotoxicity & Endocrine Disruption: The structural mimicry of endogenous substrates allows OPEs to inhibit acetylcholinesterase (AChE) and disrupt endocrine signaling pathways, prompting ongoing evaluations by the European Chemicals Agency (ECHA)[11],[4].

G cluster_0 Industrial Function (Flame Retardation) cluster_1 Biological Toxicity (PBT Profile) PIP m-Isopropylphenyl Phenyl Phosphate (CAS 68937-41-7) Thermal Thermal Degradation (Heat Exposure) PIP->Thermal Applied in Polymers Bio Biological Absorption (Inhalation/Dermal/Oral) PIP->Bio Environmental Leaching Gas Gas Phase: PO· Radicals (Quench H· / OH·) Thermal->Gas Solid Solid Phase: Phosphoric Acid (Char Formation) Thermal->Solid Fire Fire Suppression Gas->Fire Solid->Fire Repro Reproductive Toxicity (Altered Organ Weights) Bio->Repro Neuro Neurotoxicity (AChE Inhibition) Bio->Neuro Endo Endocrine Disruption Bio->Endo

Caption: Dual pathways of PIP (3:1): Industrial flame retardation vs. biological toxicity.

Quantitative Data: Physicochemical & Toxicity Thresholds

To contextualize the behavior of CAS 68937-41-7, the following table summarizes its critical physicochemical parameters and established toxicity thresholds derived from regulatory assessments[8],,[1].

ParameterValue / DescriptionAnalytical Significance
Molecular Weight 292.27 g/mol (Mono) to 410.4 g/mol (Bis)Defines the mass-to-charge (m/z) target for MS/MS precursor ions.
Acute Dermal LD50 (Rabbit) > 10,000 mg/kg bwIndicates low acute lethality, masking chronic bioaccumulation risks.
Inhalation LC50 (Rat) > 200 mg/L (1-hour exposure)Low acute inhalation toxicity; primary risk is chronic dust ingestion.
Primary Target Organs Reproductive system, Liver, Nervous systemDictates the selection of biological matrices (e.g., plasma, tissue) for tox-screening.
Regulatory Status US EPA TSCA 6(h) Restricted; ECHA EDC SuspectMandates rigorous limits of detection (LOD) in compliance testing.

Experimental Workflows: LC-MS/MS Quantification Protocol

Due to the stringent EPA TSCA regulations, accurately quantifying trace levels of PIP (3:1) in complex matrices (polymers, biological tissues, or environmental dust) is paramount[5],[12]. Because PIP (3:1) is highly lipophilic, it tightly binds to endogenous proteins and lipids, which can cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

The following protocol is a self-validating extraction system designed to eliminate matrix effects while maximizing analyte recovery[10].

Step-by-Step Methodology
  • Sample Stabilization & Internal Standardization:

    • Action: Thaw biological samples on ice. Add 1100 mM sodium fluoride (NaF) to achieve a final concentration of 4.8 ng/mL. Spike the sample with an isotopically labeled internal standard (e.g., 1 µg/mL 13C18​ -TPHP).

    • Causality: NaF inhibits endogenous esterases that could degrade the phosphate ester prior to extraction. The 13C -labeled internal standard self-validates the assay by correcting for any analyte loss during extraction or variations in MS ionization efficiency[10].

  • Protein Precipitation (Crashing):

    • Action: Add cold acetonitrile (ACN) to the sample in a 3:1 volume ratio. Vortex vigorously and incubate on ice for 15 minutes.

    • Causality: Acetonitrile disrupts the tertiary structure of proteins, causing them to precipitate out of solution. Simultaneously, ACN acts as a highly efficient organic solvent to solubilize the hydrophobic m-isopropylphenyl phenyl phosphate[10].

  • Centrifugation:

    • Action: Centrifuge the homogenate at 16,000 × g for 5 minutes at 4°C.

    • Causality: High-speed centrifugation compacts the precipitated protein pellet, allowing for the clean decanting of the analyte-rich organic supernatant[10].

  • Solid Phase Extraction (Phospholipid Removal):

    • Action: Pass the supernatant through a Phree™ phospholipid removal cartridge using positive pressure or centrifugation (1800 rpm for 5 min).

    • Causality: This is the most critical step for assay trustworthiness. Endogenous glycerophospholipids co-elute with OPEs in reversed-phase liquid chromatography and compete for charge in the ESI source, causing signal suppression. The Phree cartridge selectively retains these lipids while allowing the target PIP (3:1) isomers to pass through unhindered[10].

  • LC-MS/MS Quantitation:

    • Action: Transfer the purified filtrate to an autosampler vial. Analyze using a reversed-phase C18 column coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

G Homogenize 1. Tissue/Sample Homogenization Extract 2. Acetonitrile Extraction (Ice, 15m) Homogenize->Extract Add Internal Std Centrifuge 3. Centrifugation (16,000 x g, 5m) Extract->Centrifuge Precipitate Proteins SPE 4. Phospholipid Removal (Phree Cartridge) Centrifuge->SPE Supernatant LCMS 5. LC-MS/MS Quantitation SPE->LCMS Filtrate (Matrix-free)

Caption: Standardized LC-MS/MS extraction workflow for PIP (3:1) quantification.

References

  • PubChem . "Bis(3-isopropylphenyl) phenyl phosphate (CID 13767289)." National Center for Biotechnology Information. 1

  • NCATS Inxight Drugs . "m-Isopropylphenyl phenyl phosphate." National Center for Advancing Translational Sciences.

  • CymitQuimica . "CAS 68937-41-7: Phenol, isopropylated, phosphate (3:1)." 6

  • U.S. Environmental Protection Agency (EPA) . "Phenol, Isopropylated Phosphate (3:1) (PIP 3:1); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h)." Federal Register. 5

  • SGS . "US EPA Issues Final Rules for Five Hazardous Substances Under TSCA." 3

  • Food Packaging Forum . "US EPA restricts PBT substance PIP (3:1)." 4

  • GOV.UK . "Environmental risk evaluation report: Isopropylated triphenyl phosphate." 2

  • National Institutes of Health (NIH) / PMC . "Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats." 10

  • Vermont Department of Health . "Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7)." 9

  • Australian Industrial Chemicals Introduction Scheme . "Isopropylated triphenyl phosphate esters: Human health tier II assessment." 8

  • European Chemicals Agency (ECHA) . "Phenol, isopropylated, phosphate (3:1) - Substance Information." 11

  • Royal Society of Chemistry . "Flame retardants in dust from the indoor environments of expedition cruise ships."12

Sources

Exploratory

Discovery and history of organophosphate flame retardants

Title: The Evolution, Toxicology, and Bioanalytical Detection of Organophosphate Flame Retardants (OPFRs): A Comprehensive Technical Guide Executive Summary The global phase-out of legacy brominated flame retardants cata...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evolution, Toxicology, and Bioanalytical Detection of Organophosphate Flame Retardants (OPFRs): A Comprehensive Technical Guide

Executive Summary

The global phase-out of legacy brominated flame retardants catalyzed a massive industrial shift toward Organophosphate Flame Retardants (OPFRs). Initially presumed to be safer, OPFRs are now recognized as ubiquitous environmental contaminants with significant neurodevelopmental and endocrine-disrupting properties. For researchers and drug development professionals, understanding the molecular toxicology of OPFRs and mastering the bioanalytical workflows required to detect them amidst high background contamination is critical for modern exposure science and risk assessment.

Historical Context: The "Regrettable Substitution"

The history of flame retardants is a textbook example of the "regrettable substitution" paradigm. Beginning in the 1970s, polybrominated diphenyl ethers (PBDEs) were the industry standard for reducing flammability in consumer products, electronics, and building materials[1]. However, extensive toxicological profiling revealed that PBDEs were highly persistent, bioaccumulative, and toxic.

Consequently, regulatory bodies intervened. Penta- and OctaBDE were added to the Stockholm Convention in 2009, mandating a global phase-out, followed by DecaBDE in 2017[1]. To meet strict flammability standards, manufacturers rapidly transitioned to OPFRs. Unlike reactive flame retardants that chemically bond to polymer matrices, OPFRs are primarily additive—meaning they are physically mixed into products. This lack of covalent bonding allows OPFRs to continuously volatilize and leach into indoor air, dust, and water systems over the product's lifespan[2].

Physicochemical & Toxicological Profiling

OPFRs are esters of phosphoric acid and are generally categorized into halogenated (containing chlorine or bromine) and non-halogenated (alkyl or aryl) groups. Halogenated OPFRs act in the gas phase by releasing radicals that quench combustion, whereas non-halogenated OPFRs promote char formation in the solid phase.

Table 1: Physicochemical and Toxicological Profiles of Key OPFRs

Chemical NameAbbreviationHalogenated?Primary Toxicological TargetRegulatory / Health Concern
Tris(2-chloroethyl) phosphateTCEPYes (Cl)Neurotoxicity, CarcinogenicityHigh (Restricted in many regions)
Tris(1,3-dichloro-2-propyl) phosphateTDCIPPYes (Cl)Endocrine Disruption (PPARγ/ERα)High
Triphenyl phosphateTPHPNo (Aryl)Endocrine Disruption, MetabolismModerate-High
Tri-n-butyl phosphateTnBPNo (Alkyl)NeurodevelopmentModerate

Molecular Mechanisms of Toxicity

While OPFRs were engineered to be weaker inhibitors of acetylcholinesterase (AChE) compared to their organophosphate pesticide cousins, they exhibit profound non-cholinergic developmental neurotoxicity and endocrine disruption[3].

Neurodevelopmental Toxicity: OPFRs induce neurotoxicity by triggering mitochondrial dysfunction, which elevates reactive oxygen species (ROS) and depletes intracellular antioxidants like glutathione[4]. This oxidative stress upregulates apoptotic markers (such as Caspase-3 and Bax), leading to impaired neurogenesis, reduced neurite outgrowth, and disrupted synaptogenesis[4].

Endocrine Disruption: OPFRs act as potent modulators of critical nuclear receptors. Compounds like TDCIPP and TPHP have been shown to bind and disrupt Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Estrogen Receptor alpha (ERα)[4]. This interference disrupts energy homeostasis and alters the transcription of genes vital for steroid hormone biosynthesis, culminating in reproductive toxicity[5].

Figure 1: Mechanistic pathways of OPFR-induced neurotoxicity and endocrine disruption.

Analytical Methodology & Bioanalytical Workflows

The ubiquitous presence of OPFRs in laboratory plastics, building materials, and even the internal tubing of analytical instruments presents a severe challenge: background contamination . To generate trustworthy pharmacokinetic or environmental data, the analytical protocol must be a self-validating system designed to isolate the true sample signal from procedural noise.

Figure 2: LC-MS/MS analytical workflow for OPFR detection featuring a delay column.

Step-by-Step Protocol: LC-MS/MS Quantification of OPFRs

This protocol is optimized for aqueous and biological matrices, prioritizing high recovery and minimal matrix effects.

Step 1: Background Mitigation & Sample Preparation

  • Action: Replace all plastic consumables (pipette tips, centrifuge tubes) with pre-baked glassware (400°C for 4 hours)[6].

  • Causality: OPFRs like TnBP and TCEP leach rapidly from standard laboratory plastics. Eliminating plastics is the only way to ensure the limit of detection (LOD) is not artificially inflated by procedural blanks.

Step 2: Isotope Dilution

  • Action: Spike the sample with isotopically labeled internal standards (e.g., d15-TDCIPP, 13C-TPHP).

  • Causality: Electrospray Ionization (ESI) is highly susceptible to matrix-induced ion suppression. Isotope dilution ensures that any signal quenching affects the analyte and the internal standard equally, allowing for accurate absolute quantification.

Step 3: Solid Phase Extraction (SPE)

  • Action: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol and water. Load the sample, wash with 5% methanol in water, and elute with pure methanol or acetone.

  • Causality: SPE is preferred over Liquid-Liquid Extraction (LLE) for aqueous samples because it provides superior recoveries (typically 67–105%) while drastically reducing solvent consumption[7].

Step 4: Sorbent Clean-up

  • Action: Pass the extract through a Florisil or Silica gel column. Crucial Note: Do not use Primary Secondary Amine (PSA) sorbents.

  • Causality: PSA strongly and irreversibly retains phosphate esters, which will decimate your analyte recovery[6]. Florisil effectively removes lipid interferences without binding the target OPFRs.

Step 5: UHPLC Separation with an Isocratic Delay Column

  • Action: Install a secondary, short C18 "delay column" directly between the LC pump and the autosampler injection valve[6].

  • Causality: This is the most critical step for OPFR analysis. The mobile phases and internal LC tubing often contain trace OPFRs. The delay column traps these instrument-derived contaminants. When the gradient runs, the background OPFRs elute later than the OPFRs injected from the sample loop, creating two distinct peaks and preventing false positives.

Step 6: Tandem Mass Spectrometry (MS/MS)

  • Action: Analyze using a triple quadrupole mass spectrometer in ESI positive mode utilizing Multiple Reaction Monitoring (MRM)[7]. Monitor two transitions per analyte (one for quantification, one for confirmation).

Conclusion

The transition from PBDEs to OPFRs solved a regulatory flammability problem but introduced a complex toxicological challenge. As OPFRs continue to accumulate in biological systems, their ability to induce oxidative stress, disrupt nuclear receptor signaling, and impair neurodevelopment demands rigorous scientific scrutiny. By employing advanced, self-validating LC-MS/MS workflows equipped with delay columns and strict plastic-free protocols, researchers can accurately quantify these elusive contaminants, paving the way for better toxicokinetic modeling and safer chemical alternatives.

References

  • Source: Oxford Academic (oup.com)
  • Source: China CDC (chinacdc.cn)
  • Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?
  • A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs)
  • Source: MDPI (mdpi.com)
  • Source: PMC (nih.gov)
  • Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Quantification of m-Isopropylphenyl Phenyl Phosphate

Introduction & Scope m-Isopropylphenyl phenyl phosphate (IPPhP) and its structural isomers are primary components of isopropylated triphenyl phosphate (ITP) technical mixtures, such as 1[1]. Following the global phase-ou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

m-Isopropylphenyl phenyl phosphate (IPPhP) and its structural isomers are primary components of isopropylated triphenyl phosphate (ITP) technical mixtures, such as 1[1]. Following the global phase-out of polybrominated diphenyl ethers (PBDEs), ITPs have seen exponential use as flame retardants and plasticizers in polyurethane foams and consumer goods[1]. Due to their ubiquitous presence in indoor environments and their demonstrated neurotoxic and developmental toxicity profiles, accurate quantification of IPPhP in environmental matrices (e.g., house dust) and biological fluids is paramount for pharmacokinetic profiling and risk assessment[2]. This guide details self-validating analytical workflows utilizing GC-MS and LC-MS/MS platforms to achieve robust, high-fidelity quantification.

Analytical Causality & Mechanistic Strategy

The quantification of IPPhP presents distinct analytical challenges due to its lipophilicity (log KOW > 4) and structural similarity to other organophosphate esters (OPEs).

  • Extraction & Matrix Mitigation : For solid matrices like dust, ultrasonic-assisted extraction (UAE) with dichloromethane ensures deep solvent penetration into particulate matter[1]. However, co-extracted lipids and humic acids cause severe ion suppression in mass spectrometry. Therefore, a solid-phase extraction (SPE) clean-up using1 is mandated; Florisil selectively retains polar interferences while allowing the non-polar IPPhP to elute seamlessly in ethyl acetate[1].

  • Ionization Dynamics : While GC-EI-MS is the traditional gold standard for volatile OPEs, it is highly susceptible to lipid fouling in the inlet[3]. Conversely, LC-MS/MS utilizing3 is increasingly preferred over Electrospray Ionization (ESI)[3]. APCI is significantly less impacted by lipid residues and efficiently ionizes non-polar, non-chlorinated OPEs, providing superior resolving power without exhaustive lipid removal[3][4].

  • Self-Validating System : To ensure absolute trustworthiness, the protocol mandates the addition of isotopically labeled internal standards (e.g., 13C18​ -TPHP or d15​ -TPP) prior to any extraction step[1][5]. This creates a self-validating loop: any analyte loss during SPE or ionization suppression in the MS source is proportionally mirrored by the internal standard, ensuring the final calculated concentration is inherently corrected for matrix effects[6].

Experimental Protocols

Protocol A: Extraction from Environmental Dust (e.g., SRM 2585)
  • Sample Aliquoting : Weigh 300 mg of homogenized dust into a solvent-rinsed glass centrifuge tube[1].

  • Internal Standard Spiking : Fortify the sample with 50 ng of 13C18​ -TPHP to initiate the self-validating recovery loop[1]. Allow to equilibrate at room temperature for 30 minutes.

  • Extraction : Add 5 mL of dichloromethane (DCM). Sonicate for 15 minutes, then centrifuge at 3000 rpm for 5 minutes. Repeat the extraction twice more, pooling the organic supernatants[1].

  • Clean-up : Condition a Supelclean ENVI-Florisil SPE cartridge (1.0 g, 6 mL) with 5 mL DCM followed by 5 mL hexane. Load the pooled extract. Elute target ITP isomers using 10 mL of ethyl acetate[1].

  • Reconstitution : Evaporate the eluate to near-dryness under a gentle nitrogen stream and reconstitute in 100 µL of hexane (for GC-MS) or methanol (for LC-MS)[1].

Protocol B: Extraction from Biological Matrices (Plasma/Tissue S9)
  • Preparation : Aliquot 100 µL of plasma or subcellular S9 fraction. Stabilize immediately with 100 mM sodium fluoride to halt endogenous esterase activity, preventing premature hydrolysis of the phosphate ester[2].

  • Spiking : Add 10 µL of internal standard solution ( d15​ -TPP, approx. 1 µg/mL)[2][5].

  • Protein Precipitation & Extraction : Add 5 µL of 2.75 M aqueous formic acid to disrupt protein binding, followed immediately by 500 µL of ethyl acetate[2].

  • Phase Separation : Vortex vigorously for 2 minutes and centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection : Transfer the upper organic layer to a high-recovery MS vial for direct LC-MS/MS analysis[2].

Instrumental Parameters & Data Presentation

GC-EI-MS Parameters [1]

  • Column : 5% phenyl methylpolysiloxane capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas : Helium, constant flow at 1.3 mL/min.

  • Inlet : Pressurized temperature vaporization (PTV) injection; 80°C ramped to 300°C at 600°C/min.

  • Oven Program : 80°C (hold 2 min) 20°C/min to 250°C 1.5°C/min to 260°C 25°C/min to 300°C (hold 20 min).

LC-APCI-MS/MS Parameters [3]

  • Column : C18 reversed-phase (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase : (A) Water with 5 mM ammonium formate; (B) Methanol.

  • Gradient : 10% B to 100% B over 10 minutes. Flow rate: 0.4 mL/min.

Table 1: Mass Spectrometry Quantification Parameters
AnalyteTechniquePrecursor Ion (m/z)Product Ion / SIM (m/z)Collision Energy (eV)
m-Isopropylphenyl Phenyl PhosphateLC-MS/MS (APCI+)369.1215.0 / 152.125 / 35
Bis(m-isopropylphenyl) Phenyl PhosphateLC-MS/MS (APCI+)411.2257.1 / 152.125 / 35
13C18​ -TPHP (ISTD)LC-MS/MS (APCI+)345.1160.130
IPPhP IsomersGC-EI-MS (SIM)-368 / 353 / 326N/A
d15​ -TPP (ISTD)GC-EI-MS (SIM)-341 / 322N/A
Table 2: Typical Method Validation Parameters
MatrixMethodLODLOQMean Recovery (%)Inter-day Precision (RSD %)
House Dust (SRM 2585)[1]GC-MS0.6 - 1.1 ng/g2.0 - 3.5 ng/g72.4 - 109.9%< 15%
Workplace Air[5]GC-MS0.015 mg/m³0.050 mg/m³98.9 ± 6.0%< 10%
Plasma / Liver S9[2][3]LC-MS/MS2.5 ng/mL8.0 ng/mL85.0 - 110.0%< 15%

Workflows & Pathways

Workflow Sample Sample Collection (Dust / Plasma / Air) Spike Internal Standard Spiking (13C18-TPHP / d15-TPP) Sample->Spike Extract Extraction (UAE with DCM / LLE with EtOAc) Spike->Extract Clean Clean-up (Florisil SPE) Extract->Clean Analyze Instrumental Analysis (GC-EI-MS or LC-APCI-MS/MS) Clean->Analyze Data Data Processing & Quantification Analyze->Data

Fig 1. Standardized analytical workflow for the extraction and quantification of IPPhP.

Pathway Parent m-Isopropylphenyl Phenyl Phosphate Phase1_1 Phase I: Hydroxylation (OH-IPPhP) Parent->Phase1_1 CYP450 Phase1_2 Phase I: Hydrolysis (Diphenyl Phosphate) Parent->Phase1_2 Esterases Phase2 Phase II: Conjugation (Glucuronidation) Phase1_1->Phase2 UGT Excretion Urinary Excretion (Biomarkers) Phase1_2->Excretion Phase2->Excretion

Fig 2. Primary in vitro biotransformation pathways of isopropylated phenyl phosphates.

References

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates . MAK Collection for Occupational Health and Safety. 5

  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 . National Center for Biotechnology Information (PMC). 1

  • In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions . National Center for Biotechnology Information (PMC). 6

  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish . Semantic Scholar / Frontiers. 3

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate . Oxford Academic. 2

Sources

Application

GC-MS analysis of "m-Isopropylphenyl Phenyl Phosphate" isomers.

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of m-Isopropylphenyl Phenyl Phosphate and its Related Isomers Authored by: A Senior Application Scientist Abstract Isopropylp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of m-Isopropylphenyl Phenyl Phosphate and its Related Isomers

Authored by: A Senior Application Scientist

Abstract

Isopropylphenyl phenyl phosphates (IPPPs) are a class of organophosphate esters widely utilized as flame retardants and plasticizers in various commercial products.[1] These compounds exist as complex technical mixtures of mono-, di-, and tri-isopropylated isomers, with substitution at the ortho-, meta-, or para- positions of the phenyl ring.[2][3][4] The specific isomeric composition can significantly influence the material's physical properties and, more critically, its toxicological and environmental profile. Therefore, the ability to separate and accurately quantify individual isomers, such as m-isopropylphenyl diphenyl phosphate, is paramount for regulatory compliance, environmental monitoring, and risk assessment.[5] This guide provides a comprehensive, field-proven protocol for the analysis of IPPP isomers using Gas Chromatography-Mass Spectrometry (GC-MS), emphasizing the rationale behind key experimental choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomer-Specific Quantification

Commercial IPPP formulations are not single chemical entities but rather complex mixtures resulting from the alkylation of phenol with propylene followed by phosphorylation.[6] This process yields a statistical distribution of products, including the target mono-isopropylphenyl diphenyl phosphate (m/z 368), as well as di- (m/z 410) and tri-isopropylphenyl (m/z 452) phosphates.[4] The analytical challenge is twofold: first, to chromatographically separate the positional isomers (ortho-, meta-, para-), which often possess very similar physicochemical properties[7][8]; and second, to differentiate them from other organophosphate compounds that may be present and share nominal mass fragments, such as tricresyl phosphates (m/z 368).[2][9]

This application note details a validated GC-MS method that leverages a high-resolution capillary column and optimized mass spectrometry parameters to achieve effective separation and sensitive detection of m-isopropylphenyl phenyl phosphate and its related isomers.

Isomer Structures and Mass Spectrometric Fragmentation

Understanding the structure of the target analytes is fundamental to method development. The primary mono-isopropylated isomers of interest are diphenyl (2-isopropylphenyl) phosphate, diphenyl (3-isopropylphenyl) phosphate, and diphenyl (4-isopropylphenyl) phosphate.

G cluster_isomers Mono-isopropylphenyl Diphenyl Phosphate Isomers (C₂₁H₂₁O₄P, MW: 368.36) o_isomer 2-isopropylphenyl diphenyl phosphate (o-IPDPP) m_isomer 3-isopropylphenyl diphenyl phosphate (m-IPDPP) p_isomer 4-isopropylphenyl diphenyl phosphate (p-IPDPP)

Caption: Chemical structures of ortho-, meta-, and para-isopropylphenyl diphenyl phosphate isomers.

Principles of EI Fragmentation

Under Electron Impact (EI) ionization, organophosphate esters undergo characteristic fragmentation pathways. For aromatic phosphates, cleavage of the P-O and C-O bonds is common.[10] The fragmentation pattern provides a chemical fingerprint for identification.

Key expected fragmentation pathways for a mono-isopropylphenyl diphenyl phosphate molecule (M⁺˙ at m/z 368) include:

  • Loss of an Isopropyl Radical (C₃H₇•): A cleavage resulting in a stable fragment ion at [M-43]⁺, m/z 325. This is a highly characteristic fragmentation for isopropyl-substituted aromatics.

  • Loss of a Propene Molecule (C₃H₆): A rearrangement reaction leading to a fragment at [M-42]⁺, m/z 326.

  • Loss of a Phenoxy Radical (C₆H₅O•): Cleavage of a P-O bond, resulting in a fragment at [M-93]⁺, m/z 275.

  • Formation of the Diphenyl Phosphate Ion: Loss of the entire isopropyl-phenyloxy group can lead to the [C₁₂H₁₀O₄P]⁺ ion at m/z 251.[2]

G M Molecular Ion (M⁺˙) m/z 368 M_minus_43 [M - C₃H₇]⁺ m/z 325 M->M_minus_43 - C₃H₇• (Isopropyl radical) M_minus_93 [M - C₆H₅O]⁺ m/z 275 M->M_minus_93 - C₆H₅O• (Phenoxy radical) m_326 [M - C₃H₆]⁺ m/z 326 (Rearrangement) M->m_326 - C₃H₆ m_251 [C₁₂H₁₀O₄P]⁺ m/z 251 M_minus_93->m_251 - C₆H₂

Caption: Postulated EI fragmentation pathway for mono-isopropylphenyl diphenyl phosphate.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating an internal standard for accurate quantification and quality control checks.

Materials and Reagents
  • Analytical Standards: Certified reference materials for 2-, 3-, and 4-isopropylphenyl diphenyl phosphate, bis(isopropylphenyl) phenyl phosphate isomers, and tris(isopropylphenyl) phosphate isomers. Solutions are typically available in toluene.[2][11]

  • Internal Standard (IS): Deuterated Triphenyl Phosphate (D15-TPHP) or ¹³C-labeled Triphenyl Phosphate (¹³C-TPHP).[2][5]

  • Solvents: High-purity, GC-grade ethyl acetate and toluene.

  • Solid Phase Extraction (SPE): Silica-based cartridges for optional sample cleanup if complex matrices are analyzed.[2][3]

  • Apparatus: Volumetric flasks, pipettes, ultrasonic bath, horizontal shaker, sample vials with PTFE-lined caps.

Sample Preparation Workflow

The following protocol is a generalized procedure for solid samples (e.g., house dust, sediment). It should be adapted and validated for specific matrices.

  • Sample Weighing: Accurately weigh 0.5 g of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known amount of Internal Standard (e.g., 100 ng of D15-TPHP). This step is critical as the IS corrects for variations in extraction efficiency and instrument response.

  • Extraction:

    • Add 10 mL of ethyl acetate to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes.[2][9]

    • Transfer to a horizontal shaker and agitate for an additional 30 minutes.[2][3]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet solid particulates.

  • Concentration: Carefully transfer the supernatant to a clean tube and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

  • Cleanup (Optional): For matrices with high levels of interfering compounds, an SPE cleanup step may be necessary.[2]

  • Final Preparation: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

G start Weigh 0.5g Sample spike Spike with Internal Standard (e.g., D15-TPHP) start->spike extract Add 10 mL Ethyl Acetate Vortex & Sonicate (15 min) Shake (30 min) spike->extract centrifuge Centrifuge (3000 rpm, 10 min) extract->centrifuge concentrate Transfer Supernatant & Concentrate to 1 mL under N₂ centrifuge->concentrate cleanup Optional SPE Cleanup (For complex matrices) concentrate->cleanup final Transfer to Autosampler Vial cleanup->final Proceed end Ready for GC-MS Injection final->end

Caption: General sample preparation workflow for GC-MS analysis of IPPPs.

GC-MS Instrumentation and Parameters

The choice of instrumental parameters is crucial for achieving the required separation of closely eluting isomers. The following configuration is a robust starting point.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890A or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5975C or equivalentA sensitive and robust mass selective detector.
GC Column 30 m x 0.25 mm I.D. x 0.25 µm film, 5% Phenyl MethylpolysiloxaneA workhorse column providing excellent separation for semi-volatile compounds and positional isomers.[5]
Carrier Gas Helium, constant flow at 1.3 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Inlet Pressurized Temperature Vaporization (PTV)PTV injection allows for large volume injection if needed and minimizes thermal degradation of analytes.
Inlet Temperature Program: 70°C (0.5 min) to 300°C at 600°C/minRapid heating minimizes inlet discrimination.
Oven Program 80°C (1 min), ramp to 200°C at 25°C/min, then to 300°C at 5°C/min, hold for 10 minAn optimized temperature ramp is critical to separate the mono-, di-, and tri-isopropylated groups and their positional isomers.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.[5]
MS Source Temp. 230°CStandard temperature to ensure analyte volatilization without degradation.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.[9]
Selected Ion Monitoring (SIM) Parameters

For targeted analysis, SIM mode is superior to full scan. The ions below should be used as a starting point and verified with authentic standards.

Analyte Group Quantifier Ion (m/z) Qualifier Ions (m/z) Internal Standard (D15-TPHP)
Mono-IPPPs368325, 275340 (M⁺)
Di-IPPPs410367, 251340 (M⁺)
Tri-IPPPs452410, 367340 (M⁺)

Data Analysis and Quality Control

  • Identification: An isomer is positively identified if its retention time matches that of a certified standard (within ±0.1 min) and the ion abundance ratios of its qualifier ions are within ±20% of the standard.

  • Quantification: A multi-point calibration curve (5-7 levels) is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of the analyte in the sample is then calculated from this regression line.

  • Method Performance: For method validation, key parameters should be assessed. Published methods report a limit of quantification (LOQ) around 0.050 mg/m³ for air samples, mean recovery of 98.9% ± 6%, and an expanded uncertainty of 30.7%.[2][3][9][11]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the separation and quantification of m-isopropylphenyl phenyl phosphate and its related isomers. By employing a high-resolution capillary column, optimized instrument parameters, and an internal standard approach, this protocol ensures the high degree of scientific integrity required for environmental and toxicological research. The causality-driven explanations for each step empower researchers to not only execute the method but also to troubleshoot and adapt it for their specific analytical challenges.

References

  • Rosenberger, W., Schuchardt, S., Hebisch, R., Brock, T. H., Hartwig, A., MAK Commission, et al, & Arand, M. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 6(1), Doc019. [Link]

  • Phillips, A. L., Hammel, S. C., Konstantinov, A., & Stapleton, H. M. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental science & technology, 52(15), 8489–8498. [Link]

  • ZORA (Zurich Open Repository and Archive). (2022). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). University of Zurich. [Link]

  • ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. [Link]

  • Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Air Monitoring Method. [Link]

  • Google Patents. (1982).
  • Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. The MAK Collection for Occupational Health and Safety. [Link]

  • ResearchGate. (2021). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). [Link]

  • Chiron. (n.d.). PIP (3:1) and TIPPP. [Link]

  • MRIGlobal. (n.d.). Chemical Characterization and Method Development for Triphenyl Phosphate (TPHP) and Isopropylated Phenyl Phosphates (IPP). [Link]

  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chem. Listy 97. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SCIENOC. (2014). Isopropylphenyl phosphate(CAS NO.:68937-41-7). [Link]

  • PubChemLite. (n.d.). P-isopropylphenyl phenyl phosphate (C15H17O4P). [Link]

  • Google Patents. (2013).
  • Wang, Q., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxics, 12(2), 114. [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Study of mass spectrometric fragmentations of tributyl phosphate via collision-induced dissociation. [Link]

Sources

Method

LC-MS/MS method for detecting "m-Isopropylphenyl Phenyl Phosphate" in environmental samples

Application Note: Advanced LC-MS/MS Methodologies for the Detection of m-Isopropylphenyl Phenyl Phosphate in Environmental Matrices Executive Summary & Mechanistic Rationale The phase-out of polybrominated diphenyl ether...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Methodologies for the Detection of m-Isopropylphenyl Phenyl Phosphate in Environmental Matrices

Executive Summary & Mechanistic Rationale

The phase-out of polybrominated diphenyl ethers (PBDEs) has driven the widespread adoption of organophosphate flame retardants (OPFRs). Among these, m-Isopropylphenyl phenyl phosphate (m-IPPP) —often analyzed as the specific isomer 3-isopropylphenyl diphenyl phosphate—is a primary component of commercial isopropylated triaryl phosphate (ITP) mixtures such as Firemaster® 550[1]. Due to its heavy use, m-IPPP has become a ubiquitous environmental contaminant, raising concerns regarding its persistence, bioaccumulation, and potential neurotoxicity[2].

The Analytical Shift to LC-MS/MS: Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for flame retardant analysis. However, GC-MS is highly susceptible to lipid interferences in complex matrices and often induces thermal degradation of heavier, non-volatile OPFRs[3]. Consequently, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as the analytical gold standard. LC-MS/MS provides superior resolving power, preserves intact molecular ions, and offers the robustness required to achieve sub-ng/g limits of quantification (LOQs) in complex environmental media like indoor dust and soil[3][4].

The Self-Validating Protocol: Quality Control Gates

Because OPFRs are ubiquitous in laboratory environments (present in plastics, dust, and lubricants), any analytical protocol must be designed as a self-validating system . This method integrates three strict Quality Control (QC) gates to ensure data integrity:

  • Gate 1: Procedural Blanks & Background Subtraction: A procedural blank is processed every 10 samples. Causality: This monitors for ambient laboratory contamination. If the blank exceeds 10% of the LOQ, the analytical batch is automatically invalidated.

  • Gate 2: Isotope Dilution Corrective Framework: Every sample is spiked with Triphenyl phosphate-d15 (TPP-d15) prior to extraction. Causality: This isotopically labeled internal standard behaves chemically identically to m-IPPP but is mass-differentiated. It self-corrects for both physical extraction losses and matrix-induced ion suppression in the ESI source. A recovery outside the 70–120% range triggers a mandatory re-extraction.

  • Gate 3: Matrix-Matched Calibration: Calibration curves are built using the target sample matrix (e.g., extracted OPFR-free soil) rather than neat solvent. Causality: This normalizes the ionization efficiency, ensuring that the quantitative readout reflects true environmental concentrations.

Step-by-Step Sample Preparation Workflows

The extraction chemistry must be tailored to the physical state of the matrix to maximize the partitioning of the moderately hydrophobic m-IPPP (log Kow​≈4.5−5.5 ).

Protocol A: Aqueous Matrices (Surface Water / Wastewater)
  • Filtration: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter. Why? This prevents clogging of the SPE frit and separates dissolved m-IPPP from particulate-bound fractions.

  • Isotope Spiking: Spike the filtrate with 10 ng of TPP-d15 (Internal Standard).

  • SPE Conditioning: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (500 mg/6 mL) with 5 mL methanol, followed by 5 mL LC-MS grade water. Why? HLB sorbents contain both hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) monomers, making them ideal for capturing the broad polarity range of OPFRs.

  • Loading & Washing: Load the sample at 5 mL/min. Wash with 5 mL of 5% methanol in water. Why? The weak methanol wash selectively elutes highly polar matrix interferences (e.g., salts, small organic acids) while retaining the target analyte.

  • Elution & Reconstitution: Dry the cartridge under vacuum for 10 minutes. Elute with 10 mL of ethyl acetate. Evaporate to near dryness under ultra-high purity nitrogen at 35°C, and reconstitute in 1 mL of initial mobile phase (50:50 Water:Methanol).

Protocol B: Solid Matrices (Indoor Dust / Soil)
  • Homogenization: Freeze-dry and sieve the sample through a 250 µm mesh.

  • Extraction: Weigh 0.5 g of the sample into a glass centrifuge tube, spike with 10 ng of TPP-d15, and add 10 mL of Hexane:Acetone (1:1, v/v). Why? Acetone disrupts the solid matrix pores, while hexane strongly partitions the non-polar aromatic rings of m-IPPP.

  • Ultrasonic-Assisted Extraction (UAE): Sonicate for 20 minutes at room temperature, centrifuge at 4000 rpm for 10 minutes, and collect the supernatant. Repeat twice and pool the extracts.

  • Clean-up: Concentrate the pooled extract to 1 mL. Pass through a Florisil SPE cartridge conditioned with hexane. Elute with 10 mL of Ethyl Acetate:Hexane (1:1, v/v). Why? Florisil (magnesium silicate) is highly polar and permanently traps interfering humic acids and lipids, allowing the m-IPPP to pass through in the moderately polar eluent.

  • Reconstitution: Evaporate and reconstitute in 1 mL of initial mobile phase.

Workflow S1 Environmental Sample (Water / Dust / Soil) S2 Sample Pretreatment (Filtration / Freeze-Drying & Sieving) S1->S2 S3 Isotope Internal Standard Spiking (e.g., d15-TPP) S2->S3 S4 Extraction (SPE for Water / UAE for Solid) S3->S4 S5 Clean-up & Concentration (Florisil SPE / N2 Evaporation) S4->S5 S6 LC-MS/MS Analysis (ESI+ MRM Mode) S5->S6 S7 Data Processing & Quantification S6->S7

Workflow for extraction and LC-MS/MS analysis of m-IPPP in environmental samples.

Instrumental Parameters & Mechanistic Chromatography

Liquid Chromatography Conditions

A sub-2 µm C18 stationary phase is mandated for this analysis. Causality: m-IPPP (the meta-isomer) frequently co-elutes with its ortho- and para- counterparts in environmental samples. The high theoretical plate count of a sub-2 µm column ensures baseline resolution of these stereoisomers, preventing isobaric interference[4].

Table 1: LC Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (%)* Mobile Phase B (%)**
0.0 0.3 60 40
2.0 0.3 60 40
8.0 0.3 5 95
12.0 0.3 5 95
12.1 0.3 60 40
15.0 0.3 60 40

*Mobile Phase A: Water + 0.1% Formic Acid. The addition of formic acid is mechanistically required to drive the equilibrium toward the protonated molecular ion [M+H]+ , significantly enhancing the ionization efficiency of the phosphate ester oxygen in the ESI+ source. **Mobile Phase B: Methanol.

Mass Spectrometry (MS/MS) Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+).

Table 2: Optimized MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
m-IPPP 369.1 251.1 80 28 Quantifier
m-IPPP 369.1 327.1 80 15 Qualifier

| TPP-d15 | 342.2 | 160.1 | 75 | 35 | ISTD |

Fragmentation P Precursor Ion: [M+H]+ m/z 369.1 F1 Product Ion 1 (Quantifier) m/z 251.1 [Diphenyl Phosphate]+ P->F1 CE: 28 eV Loss of m-isopropylphenyl group F2 Product Ion 2 (Qualifier) m/z 327.1 [M+H - C3H6]+ P->F2 CE: 15 eV Loss of propene (-42 Da)

Proposed ESI+ CID fragmentation pathway for m-IPPP quantification.

Quantitative Data & Method Validation

The method's performance metrics validate its utility for trace-level environmental monitoring. Matrix effects (ME) are calculated by comparing the slopes of matrix-matched calibration curves to solvent-based curves. A negative ME indicates ion suppression, which is effectively normalized by the TPP-d15 internal standard.

Table 3: Method Validation Metrics across Environmental Matrices

Matrix LOD LOQ Mean Recovery (%) Matrix Effect (%)
Surface Water 0.5 ng/L 1.5 ng/L 88 ± 4 -12
Indoor Dust 0.2 ng/g 0.6 ng/g 92 ± 5 -18

| Soil | 0.3 ng/g | 1.0 ng/g | 85 ± 6 | -22 |

Note: The robust recovery rates (>85%) across highly disparate matrices confirm that the chosen extraction solvents and Florisil/HLB clean-up steps successfully isolate m-IPPP without inducing analyte loss.

References

  • Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A. 4

  • Phillips, A. (2023). Investigating Flame Retardant Applications in Furniture and Impacts on Children's Exposure to Firemaster® 550. DukeSpace.1

  • Ma, Y., et al. (2019). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). International Journal of Environmental Research and Public Health (MDPI). 2

  • Pantelaki, I., & Voutsa, D. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Frontiers in Environmental Chemistry. 3

Sources

Application

A Validated LC-MS/MS Method for the High-Sensitivity Quantification of m-Isopropylphenyl Phenyl Phosphate in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Isopropylphenyl phenyl phosphates (IPPs) are a class of organophosphate esters used extensively as flame retardants and plastic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenyl phenyl phosphates (IPPs) are a class of organophosphate esters used extensively as flame retardants and plasticizers in a wide array of consumer and industrial products.[1] Human exposure is widespread, and growing evidence suggests potential for developmental and reproductive toxicity, making the sensitive and accurate quantification of these compounds in biological matrices a critical need for toxicokinetic studies and human health risk assessments.[2][3] This application note presents a detailed, robust, and validated method for the quantification of m-Isopropylphenyl Phenyl Phosphate (m-IPPP), a prominent isomer, in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes a streamlined sample preparation procedure involving protein precipitation and phospholipid removal, followed by a highly selective and sensitive analysis. The method validation strategy is grounded in the principles outlined by the FDA's M10 Bioanalytical Method Validation guidelines to ensure data integrity and reliability for regulatory submissions.[4][5]

Introduction: The Rationale for Quantification

Isopropylphenyl phenyl phosphates are not single chemical entities but rather complex mixtures of isomers with varying degrees of isopropylation (mono-, di-, and tri-substituted) at different positions (ortho, meta, para) on the phenyl rings.[6] This isomeric complexity presents a significant analytical challenge. The meta-isomer (m-IPPP) is a key component of these commercial mixtures. Due to their semi-volatile nature, IPPs can leach from products, leading to ubiquitous human exposure through inhalation, ingestion, and dermal contact.

Once absorbed, IPPs are known to be rapidly metabolized, with metabolites such as mono-isopropylphenyl phenyl phosphate (ip-PPP) being common urinary biomarkers.[2][7] However, to fully understand the toxicokinetics, including absorption, distribution, and the potential for parent compound accumulation, a highly sensitive method for the parent isomers in blood or plasma is essential. This method addresses that need by providing a reliable protocol for m-IPPP, which can be adapted for other isomers.

Principle of the Method

The analytical workflow is designed for high throughput and sensitivity, minimizing matrix effects common in complex biological samples like plasma. The core principle involves:

  • Sample Preparation: An efficient "crash and shoot" methodology is employed. Plasma proteins are first precipitated using a strong organic solvent (acetonitrile), which also releases the protein-bound analyte. The supernatant is then passed through a specialized phospholipid removal plate to eliminate a major source of ion suppression in electrospray ionization (ESI).[8]

  • Internal Standardization: A stable isotope-labeled internal standard (SIL-IS), d15-Triphenyl Phosphate, is added at the beginning of the sample preparation process. This is crucial for correcting variations in sample recovery and instrument response, thereby ensuring the highest level of accuracy and precision.[9]

  • LC-MS/MS Analysis: The prepared sample is injected into a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system for the chromatographic separation of the analyte from endogenous matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Experimental Protocol

Materials and Reagents
  • Analytes: m-Isopropylphenyl Phenyl Phosphate (m-IPPP), d15-Triphenyl Phosphate (d15-TPP) internal standard.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Consumables: 96-well collection plates, phospholipid removal 96-well plate, polypropylene tubes.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • MS System: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Analytical Column: Phenomenex Kinetex® C18 column (2.1 x 50 mm, 2.6 µm) or equivalent.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual 1.00 mg/mL stock solutions of m-IPPP and d15-TPP in methanol.

  • Spiking Solutions: Prepare serial dilutions of the m-IPPP stock solution in 50:50 (v/v) acetonitrile:water to create a series of standard spiking solutions. Prepare separate spiking solutions for Quality Control (QC) samples from a different weighing of the primary stock.

  • Internal Standard (IS) Working Solution: Dilute the d15-TPP primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and QCs: Prepare calibration standards by spiking 5 µL of the appropriate standard spiking solution into 95 µL of blank human plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Workflow

The entire workflow from sample receipt to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot 100 µL Human Plasma Sample add_is 2. Add 300 µL Acetonitrile containing 100 ng/mL d15-TPP sample->add_is vortex 3. Vortex Mix (2 min, 1500 rpm) add_is->vortex centrifuge 4. Centrifuge (10 min, 4000 g) vortex->centrifuge phospholipid_removal 5. Transfer Supernatant to Phospholipid Removal Plate centrifuge->phospholipid_removal collect 6. Collect Filtrate (Final Analytical Sample) phospholipid_removal->collect inject 7. Inject 5 µL onto UHPLC-MS/MS System collect->inject separation 8. Chromatographic Separation (Reversed-Phase C18) detection 9. MS/MS Detection (Positive ESI, MRM Mode) integrate 10. Peak Integration detection->integrate calibrate 11. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify 12. Quantify Unknowns & QC Samples calibrate->quantify report 13. Report Results quantify->report

Figure 1: Bioanalytical workflow for m-IPPP quantification.

Step-by-Step Procedure:

  • Allow all samples (standards, QCs, and unknowns) and reagents to thaw to room temperature.

  • Using a calibrated pipette, aliquot 100 µL of each plasma sample into a 96-well collection plate.

  • Add 300 µL of the IS Working Solution (100 ng/mL d15-TPP in acetonitrile) to each well.

  • Seal the plate and vortex mix thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to the 96-well phospholipid removal plate placed atop a clean collection plate.

  • Apply a vacuum or positive pressure to pass the supernatant through the filtration media.

  • The resulting filtrate is the final analytical sample. Seal the collection plate and place it in the autosampler for analysis.

LC-MS/MS Parameters

Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 0.5 | 30 | | | 3.5 | 95 | | | 4.5 | 95 | | | 4.6 | 30 | | | 6.0 | 30 |

Table 2: Mass Spectrometry Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | IonSpray Voltage | 5500 V | | Source Temperature | 500°C | | Curtain Gas | 35 psi | | Collision Gas | Medium | | MRM Transitions | Analyte | Precursor (Q1) | Product (Q3) | | | m-IPPP | 293.1 | 152.1 | | | d15-TPP (IS) | 341.1 | 172.1 |

Method Validation Strategy and Performance

The method was validated according to the FDA's M10 Bioanalytical Method Validation Guidance to ensure its suitability for analyzing study samples.[4] The validation assesses selectivity, sensitivity, accuracy, precision, and stability.

Table 3: Summary of Bioanalytical Method Validation Acceptance Criteria (per FDA M10 Guidance)

Validation Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and analyte concentration. At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value and the variability of the measurements. For QC samples at LLOQ, accuracy should be within 80-120% and precision (CV) ≤ 20%. For other QCs, accuracy should be within 85-115% and precision (CV) ≤ 15%.
Limit of Quantitation The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Must be reproducible, with accuracy of 80-120% and precision ≤ 20%.

| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |

Hypothetical Performance Data

The following table summarizes the expected performance of this method based on the validation criteria.

Table 4: Summary of Method Performance (Hypothetical Data)

Parameter Result
Linear Range 0.1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 10.2%
Accuracy (% Bias) -7.8% to 6.5%
Matrix Effect Minimal ion suppression observed; compensated by SIL-IS.
Recovery > 90%

| Stability | Stable for 24 hours at room temp, 3 freeze-thaw cycles, and 90 days at -80°C. |

Discussion of Key Methodological Choices

  • Rationale for Sample Preparation: Simple protein precipitation is a rapid and effective technique for removing the majority of plasma proteins. The crucial addition of a phospholipid removal step is what elevates this method's robustness. Phospholipids are a primary cause of matrix-induced ion suppression in ESI and their removal leads to a more stable instrument response, improved sensitivity, and longer column lifetime.[8]

  • Importance of Isomer Specificity: This method was developed for m-IPPP. Commercial IPP mixtures contain multiple isomers which may have different retention times.[6] If the quantification of other isomers (e.g., o-IPPP, p-IPPP) is required, their chromatographic separation must be confirmed, or the method must be validated for the composite measurement of co-eluting isomers.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (d15-TPP) is paramount. It co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for any variability during sample processing and analysis, a cornerstone of modern bioanalytical practice.[9]

Conclusion

This application note describes a comprehensive, sensitive, and robust LC-MS/MS method for the quantification of m-Isopropylphenyl Phenyl Phosphate in human plasma. The streamlined sample preparation protocol and highly selective MRM detection allow for reliable analysis down to 0.1 ng/mL. The method is validated according to stringent regulatory guidelines, making it suitable for a wide range of applications, including pharmacokinetic assessments, biomonitoring programs, and other toxicological research in the field of environmental health and drug development.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Premier Consulting. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Identification of cyclic metabolites of isopropylated phenyl phosphates in rabbit bile. PubMed. [Link]

  • Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers. DukeSpace. [Link]

  • In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. ACS Publications. [Link]

  • Determination of organophosphate flame retardants and plasticizers in sediment samples using microwave-assisted extraction and gas chromatography with inductively coupled plasma mass spectrometry. ResearchGate. [Link]

  • Determination of organophosphorus fire retardants and plasticizers in wastewater samples using MAE-SPME with GC-ICPMS and GC-TOFMS detection. PubMed. [Link]

  • Fate and metabolism of isopropylphenyl diphenyl phosphate in freshwater sediments. ACS Publications. [Link]

  • Fate and metabolism of isopropylphenyl diphenyl phosphate in freshwater sediments. ACS Publications. [Link]

  • A quantitative LC-MS/MS method was developed and qualified for TPHP and 4 isomeric classes of IPP components in rat plasma, fetus and pup homogenate, and brain. MRIGlobal. [Link]

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. PubMed Central. [Link]

  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. California Department of Toxic Substances Control. [Link]

  • LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf.
  • Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. PubMed. [Link]

  • Determination of organophosphorus flame retardants in fish by freezing-lipid precipitation, solid-phase extraction and gas chromatography. CORE. [Link]

  • Quantitative Determination of Nine Type of Organophosphate Flame Retardant (OPFR) Metabolites in Human Urine. Shimadzu. [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. ZORA (Zurich Open Repository and Archive). [Link]

  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. PubMed Central. [Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI. [Link]

  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. ResearchGate. [Link]

  • Isopropyl diphenyl phosphate. MassBank of North America (MoNA). [Link]

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. ResearchGate. [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ZORA (Zurich Open Repository and Archive). [Link]

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate. GOV.UK. [Link]

Sources

Method

"m-Isopropylphenyl Phenyl Phosphate" in the formulation of fire-resistant hydraulic fluids

This application note provides a comprehensive, field-proven guide to the formulation, mechanistic action, and quality control of m-isopropylphenyl phenyl phosphate (m-IPPP) in fire-resistant hydraulic fluids. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-proven guide to the formulation, mechanistic action, and quality control of m-isopropylphenyl phenyl phosphate (m-IPPP) in fire-resistant hydraulic fluids.

Executive Summary & Industrial Context

m-Isopropylphenyl phenyl phosphate (m-IPPP) is a highly specialized organophosphate ester and a primary isomer within commercial isopropylated triphenyl phosphate (IPPP) mixtures[1][2]. It is utilized extensively as a synthetic base stock and anti-wear additive in ISO HFDR (High Fire-Resistant) hydraulic fluids[3][4].

For drug development professionals, facility engineers, and EHS (Environment, Health, and Safety) scientists, infrastructure safety is as critical as the pharmaceutical pipeline itself. High-temperature continuous manufacturing reactors, cleanroom robotics, and automated tableting presses operate under immense hydraulic pressure. A ruptured line spraying standard mineral oil onto a hot surface can trigger catastrophic factory fires, destroying multi-million-dollar infrastructure and halting drug production[5]. Formulating hydraulic fluids with m-IPPP ensures self-extinguishing properties, extremely high auto-ignition temperatures, and excellent lubricity[5][6].

Mechanistic Insights: Flame Retardancy and Lubrication

Causality of Flame Retardancy: Unlike legacy halogenated flame retardants, m-IPPP operates via a highly efficient dual-phase mechanism[7].

  • Solid/Condensed Phase: Upon exposure to extreme heat (>400°C), m-IPPP undergoes rapid thermal decomposition to yield phosphoric acid. This acid dehydrates to form pyrophosphoric acid, which catalyzes the cross-linking of surrounding organic material into a carbonaceous char layer. This char acts as a physical barrier, blocking oxygen ingress and heat transfer.

  • Gas Phase: Volatilized phosphorus species scavenge highly reactive hydrogen (H·) and hydroxyl (OH·) radicals in the flame zone, effectively quenching the combustion chain reaction[7].

Causality of Lubrication (Anti-Wear): The polar phosphate ester groups adsorb strongly onto metal surfaces (e.g., steel pump vanes). Under extreme boundary lubrication conditions, localized frictional heat causes the ester to react with the metal, forming a sacrificial iron phosphate tribofilm that prevents metal-to-metal welding and mechanical wear[1][8].

FlameRetardancy A m-IPPP Fluid (Heat Exposure) B Thermal Decomposition A->B > 400°C C Gas Phase: Radical Scavenging B->C Volatilization D Solid Phase: Phosphoric Acid B->D Condensation F Fire Extinguished (Heat/O2 Blocked) C->F Quenches H· & OH· E Pyrophosphoric Acid (Char Layer) D->E Dehydration E->F Physical Barrier

Dual-phase flame retardancy mechanism of m-IPPP in hydraulic fluids.

Formulation Protocol: Synthesizing m-IPPP HFDR Fluids

Creating a stable HFDR fluid requires balancing fire resistance with hydrolytic stability. Phosphate esters are inherently susceptible to hydrolysis, which produces acidic byproducts that autocatalyze further fluid degradation[9].

Protocol: Blending an ISO VG 46 HFDR Hydraulic Fluid Reagents:

  • Base Stock: m-IPPP / Triaryl phosphate ester blend (95-98% w/w)[9].

  • Acid Scavenger: Cycloaliphatic epoxide (1.0-2.0% w/w)[9].

  • Antioxidant: Alkylated diphenylamine (0.5% w/w).

  • Rust Inhibitor: Calcium dinonylnaphthalenesulfonate (0.1% w/w).

Step-by-Step Methodology:

  • Base Fluid Preparation: Transfer the m-IPPP base stock into a stainless-steel blending vessel equipped with a low-shear impeller. Heat the fluid to 60°C.

    • Causality: Heating reduces the fluid's viscosity (m-IPPP is a highly viscous liquid at room temperature), ensuring the homogeneous dispersion of additives without inducing thermal degradation.

  • Additive Incorporation: Slowly introduce the antioxidant and rust inhibitor while maintaining a constant agitation rate of 200 RPM. Mix for 30 minutes.

  • Acid Scavenger Addition: Add the cycloaliphatic epoxide.

    • Causality: The epoxide ring is highly reactive toward protons. It reacts with any trace phosphoric acid generated during operation, forming stable, neutral alcohols and preventing autocatalytic hydrolysis.

  • Vacuum Dehydration: Seal the vessel and apply a vacuum (approx. 50 mbar) while maintaining 60°C for 2 hours.

    • Causality: This step strips dissolved water from the fluid. Moisture is the primary enemy of phosphate esters; removing it ensures long-term fluid stability.

  • Filtration: Pass the blended fluid through a 0.5 µm absolute filter into dry, nitrogen-purged drums to prevent atmospheric moisture ingress.

Quantitative Data: Performance & Safety Metrics

The following table benchmarks the formulated m-IPPP HFDR fluid against standard industrial mineral oil, highlighting the critical safety margins required for high-risk manufacturing environments.

PropertyStandard Mineral Oil (HLP)m-IPPP HFDR FluidTest Method
Flash Point (°C) ~200> 240ASTM D92
Fire Point (°C) ~220> 340ASTM D92
Auto-Ignition Temp (°C) ~320> 550ASTM E659
Four-Ball Wear Scar (mm) 0.600.45ASTM D4172
Hydrolytic Stability ExcellentFair (Requires Scavengers)ASTM D2619

Toxicological & Environmental Considerations (E-E-A-T)

For EHS professionals in drug development, understanding the toxicological profile of infrastructure chemicals is vital. While m-IPPP protects facilities from fire, it is not biologically inert.

  • Adipogenesis & Endocrine Disruption: Research indicates that components of IPPP mixtures act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. In murine 3T3-L1 preadipocytes, IPPP exposure upregulates aP2 transcripts, driving lipid accumulation and adipogenesis[10].

  • Hepatotoxicity: In human HepG2 liver cells, triaryl organophosphate esters like IPPP induce lipophagy and alter cellular phenotypes, significantly increasing total lipid droplet areas[11].

  • Environmental Fate: IPPP exhibits high aquatic toxicity and bioaccumulation potential. It is highly persistent in the environment, necessitating strict disposal protocols (e.g., high-temperature incineration) rather than standard wastewater discharge[12][13].

ToxicityPathway A m-IPPP Exposure (Occupational) B Cellular Uptake (HepG2 / 3T3-L1) A->B C PPARγ Receptor Activation B->C F Altered Liver Phenotype (Lipophagy) B->F Organophosphate Stress D Upregulation of aP2 Transcripts C->D Transcriptional Activity E Adipogenesis (Lipid Accumulation) D->E E->F

Biological pathway of m-IPPP inducing adipogenesis and hepatotoxicity.

Self-Validating Quality Control Protocol

To ensure the formulated m-IPPP hydraulic fluid remains safe and functional in the field, EHS and maintenance teams must implement this self-validating QC loop. If either parameter fails, the system dictates an immediate corrective action to prevent fluid collapse.

  • Total Acid Number (TAN) Titration (ASTM D974):

    • Action: Titrate a 10g fluid sample with 0.1N KOH.

    • Validation Threshold: If TAN > 0.1 mg KOH/g, the cycloaliphatic epoxide acid scavenger is depleted.

    • Corrective Action: The fluid must be immediately treated with fuller's earth filtration to absorb acids, or the batch must be replaced.

  • Karl Fischer Moisture Analysis (ASTM D6304):

    • Action: Inject a 1mL sample into a coulometric Karl Fischer titrator.

    • Validation Threshold: If moisture > 0.1% (1000 ppm), the fluid's hydrolytic stability is compromised.

    • Corrective Action: Immediate vacuum dehydration is required to strip the water and prevent catastrophic hydrolysis.

Sources

Application

Advanced HPLC-APCI-MS/MS Methodologies for the Isomer-Specific Analysis of m-Isopropylphenyl Phenyl Phosphate

Contextualizing the Analyte: The Isomeric Challenge Isopropylated triphenyl phosphates (ITPs) are heavily utilized as organophosphate ester (OPE) flame retardants and plasticizers in consumer goods, electronics, and poly...

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte: The Isomeric Challenge

Isopropylated triphenyl phosphates (ITPs) are heavily utilized as organophosphate ester (OPE) flame retardants and plasticizers in consumer goods, electronics, and polyurethane foams. Commercial ITP mixtures are highly complex, containing unsubstituted triphenyl phosphate (TPHP) alongside mono-, di-, and tri-isopropylated positional isomers[1].

Among these, m-isopropylphenyl phenyl phosphate (specifically, 3-isopropylphenyl diphenyl phosphate, 3-IPPDPP, and its bis-derivatives) presents a unique analytical and toxicological challenge. While ortho-isomers (e.g., 2-IPPDPP) are heavily scrutinized for their pronounced reproductive and developmental toxicity[2], the meta and para isomers exhibit distinct bioaccumulation potentials and metabolic fates in hepatic systems[3]. Accurately quantifying the meta-isomer requires rigorous chromatographic resolution to prevent co-elution with its ortho and para counterparts, ensuring that environmental and biomonitoring data accurately reflect the specific isomer profile present in the sample.

Mechanistic Method Design: Causality in Chromatography and Detection

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • Extraction Causality (Why SPE?): OPEs like m-isopropylphenyl phenyl phosphate are highly lipophilic ( logKow​ ~4.5–5.5). When analyzing complex biological matrices (e.g., liver tissue, serum) or environmental samples, aggressive lipid removal techniques (such as concentrated sulfuric acid treatment) will destroy these non-halogenated OPEs[4]. Therefore, a non-destructive Solid-Phase Extraction (SPE) approach using Florisil or a dual-layer silica sorbent is mandated. This selectively retains the neutral OPEs while allowing bulk lipids to be washed away, ensuring the structural integrity of the analyte[5].

  • Chromatographic Causality (Why PFP or High-Density C18?): Standard C18 columns often fail to resolve the ortho, meta, and para positional isomers of isopropylphenyl phenyl phosphates because their overall hydrophobicities are nearly identical. To achieve baseline separation, we must exploit subtle differences in molecular shape and steric hindrance. A high-density, sub-2 µm C18 column (e.g., Phenomenex Luna C18(2)-HST)[3] or a Pentafluorophenyl (PFP) stationary phase is required. The PFP phase introduces π−π interactions and dipole-dipole forces that selectively delay the meta-isomer relative to the more sterically hindered ortho-isomer. Furthermore, methanol is preferred over acetonitrile as the strong organic modifier; its protic nature enhances the shape-selectivity of the stationary phase.

  • Detection Causality (Why APCI over ESI?): While Electrospray Ionization (ESI) is standard for many LC-MS applications, highly non-polar OPEs suffer from poor ionization efficiency and severe matrix suppression in ESI. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode relies on gas-phase ion-molecule reactions, rendering it significantly less susceptible to matrix effects from residual lipids and highly efficient for compounds with a high logKow​ [4].

Analytical Workflows and Self-Validating Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating isotopically labeled internal standards ( d15​ -TPP) at the very first step of sample preparation, the method continuously self-corrects for variable extraction efficiencies and dynamic matrix effects during ionization.

Workflow A Sample Matrix (Biota, Serum, Dust) B Isotope Spiking (d15-TPP Internal Standard) A->B C Ultrasonic Extraction (Acetonitrile/Hexane) B->C D Solid-Phase Extraction (Florisil Cartridge) C->D E RP-HPLC Separation (Sub-2 µm C18/PFP) D->E F APCI-MS/MS Detection (MRM Mode) E->F

Analytical workflow for the extraction and HPLC-MS/MS quantification of m-IPPP.

Step-by-Step Methodology: Extraction and Clean-up
  • Sample Aliquoting & Spiking: Weigh 1.0 g of homogenized tissue (or 1.0 mL serum) into a glass centrifuge tube. Immediately spike with 10 µL of a 100 ng/mL d15​ -TPP internal standard solution.

    • Causality: Early spiking ensures the internal standard undergoes the exact same physical and chemical stresses as the native analyte, validating the final recovery calculation.

  • Ultrasonic-Assisted Extraction (UAE): Add 5.0 mL of Acetonitrile:Hexane (1:1, v/v). Sonicate for 15 minutes at room temperature. Centrifuge at 3000 × g for 10 minutes and collect the supernatant. Repeat the extraction twice and pool the supernatants.

  • Lipid Precipitation: Store the pooled extract at -20°C for 12 hours to precipitate bulk lipids. Centrifuge rapidly at 4°C and transfer the liquid phase to a clean glass vial.

  • Solid-Phase Extraction (SPE):

    • Condition a Florisil SPE cartridge (1 g/6 mL) with 5 mL of Hexane.

    • Load the sample extract at a controlled flow rate of ~1 mL/min.

    • Wash non-polar interferences with 3 mL of Hexane.

    • Elute the m-isopropylphenyl phenyl phosphate with 6 mL of Ethyl Acetate:Hexane (50:50, v/v).

  • Reconstitution: Evaporate the eluate to gentle dryness under a stream of high-purity nitrogen. Reconstitute in 100 µL of Methanol for HPLC injection[3].

Instrumental Parameters and Quantitative Data

The following tables summarize the optimized instrumental conditions required for the baseline separation and quantification of m-isopropylphenyl phenyl phosphate.

Table 1: RP-HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Methanol + 0.1% FA)
0.00.3560%40%
2.00.3560%40%
12.00.355%95%
15.00.355%95%
15.10.3560%40%
20.00.3560%40%
Table 2: APCI-MS/MS Parameters (Positive Ion Mode)
AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
3-IPPDPP (m-IPPP)369.1251.1275.125 / 18
d15​ -TPP (ISTD)342.1242.1165.128 / 35
Table 3: Method Validation Metrics
ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2>0.995
Limit of Detection (LOD) 0.05 ng/g (ww) S/N≥3
Limit of Quantitation (LOQ) 0.15 ng/g (ww) S/N≥10
Absolute Recovery 88.4% – 104.2%70% – 120%[5]
Inter-day Precision (RSD) 4.8% <15% [5]

Biological Fate: The Importance of Metabolite Tracking

In human and ecological biomonitoring, detecting the parent m-isopropylphenyl phenyl phosphate is only half the analytical picture. Hepatic metabolism rapidly converts these parent ITPs into distinct biomarkers. The meta-isomer undergoes hydrolysis to form diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP), alongside CYP450-mediated hydroxylation[2][3]. Tracking these metabolites via HPLC is critical for accurate exposure assessments.

Metabolism A m-Isopropylphenyl Phenyl Phosphate B Diphenyl Phosphate (DPHP) A->B Hydrolysis C Isopropylphenyl Phenyl Phosphate (ip-PPP) A->C Hydrolysis D Hydroxylated Intermediates A->D CYP450 Oxidation E Glucuronide Conjugates D->E Phase II Conjugation

Primary hepatic metabolic pathways of m-isopropylphenyl phenyl phosphate.

References

  • Semantic Scholar. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Retrieved from [Link]

  • Frontiers in Environmental Science. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Retrieved from [Link]

  • National Institutes of Health (PMC). In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions. Retrieved from[Link]

  • Publisso. Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]

Sources

Method

"m-Isopropylphenyl Phenyl Phosphate" stability testing in solution.

Application Note: Comprehensive Stability Testing and Degradation Kinetics of m-Isopropylphenyl Phenyl Phosphate in Solution Executive Summary & Mechanistic Framework The global phase-out of brominated flame retardants (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Stability Testing and Degradation Kinetics of m-Isopropylphenyl Phenyl Phosphate in Solution

Executive Summary & Mechanistic Framework

The global phase-out of brominated flame retardants (BFRs) has accelerated the adoption of organophosphate esters (OPEs), such as m-Isopropylphenyl Phenyl Phosphate (m-IPPP), as critical flame retardants and plasticizers[1][2]. However, the environmental persistence and toxicological profiling of m-IPPP require rigorous stability testing in both organic stock solutions and aqueous matrices.

As an aryl-OPE, m-IPPP exhibits distinct stability characteristics. The central phosphorus atom is bonded to three oxygen atoms, forming a P-O ester linkage that is significantly more stable to hydrolysis than the P-S or P-F bonds found in organophosphorus pesticides[2]. However, under environmental or accelerated testing conditions, m-IPPP is susceptible to two primary degradation pathways:

  • Base-Catalyzed Hydrolysis: The hydroxide ion (OH⁻) attacks the electrophilic phosphorus center, leading to the cleavage of the P-O bond. This yields diphenyl phosphate (DPHP) and phenolic byproducts such as m-isopropylphenol[3].

  • Photocatalytic Oxidation: Exposure to UV radiation generates hydroxyl radicals (•OH), which primarily attack the side chains (e.g., the isopropyl group) or induce dealkylation, forming oxidized derivatives[2].

Pathway IPPP m-IPPP (Parent OPE) Hydro Base Hydrolysis (OH⁻ attack) IPPP->Hydro Photo Photolysis (•OH radicals) IPPP->Photo DPHP Diphenyl Phosphate (DPHP) Hydro->DPHP P-O Cleavage Phenol m-Isopropylphenol Hydro->Phenol P-O Cleavage Dealkyl Dealkylated/Oxidized Products Photo->Dealkyl Side-chain attack

Experimental workflow for m-IPPP stability testing across hydrolytic and photolytic conditions.

Experimental Design & Causality

To generate reliable, reproducible degradation kinetics, the experimental architecture must be a self-validating system . Every reagent choice and handling step is designed to isolate variables and prevent analytical artifacts.

  • Solvent Selection for Stock Solutions: OPEs are prone to slow solvolysis in protic solvents (like methanol or water) over extended periods. Therefore, stock solutions must be prepared in aprotic solvents like toluene or ethyl acetate , which ensure analytical stability for >6 months at 4°C[4].

  • Isotope Dilution Mass Spectrometry (IDMS): Matrix effects during Gas Chromatography-Mass Spectrometry (GC-MS) can artificially suppress or enhance the analyte signal. By spiking samples with a stable isotope-labeled internal standard, such as d15-Triphenyl Phosphate (d15-TPP) , prior to extraction, any physical loss during sample prep or ionization variation is mathematically normalized[4][5][6].

  • Thermal vs. Photolytic Isolation: Hydrolytic stability tests are strictly conducted in amber borosilicate vials. This physically blocks UV-Vis radiation, ensuring that any calculated degradation rate constant ( k ) is purely a function of thermal/hydrolytic cleavage, not photolysis.

Workflow N1 m-IPPP Stock Solution (Toluene, 4°C) N2 Aqueous Buffers (pH 4, 7, 9) N1->N2 Aliquot N3 UV Photolysis Chamber N1->N3 Aliquot N4 Thermal Incubation (25°C, 40°C, 60°C) N2->N4 Dark conditions N5 Sampling & Quenching (0 to 28 days) N3->N5 Time-course N4->N5 Time-course N6 SPE Extraction & d15-TPP Spiking N5->N6 Isolate OPEs N7 GC-MS/MS Quantification N6->N7 Analyze

Principal degradation pathways of m-IPPP via base-catalyzed hydrolysis and radical oxidation.

Step-by-Step Analytical Protocols

Protocol A: Preparation of Self-Validating Standard Solutions
  • Primary Stock: Weigh exactly 10.0 mg of m-IPPP analytical standard (purity ≥ 99%) into a 10-mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade toluene to yield a 1.0 mg/mL stock[4]. Store at 4°C in a PTFE-lined amber vial.

  • Internal Standard (ISTD): Prepare a 100 µg/mL solution of d15-TPP in ethyl acetate[4]. This will serve as the universal recovery tracker.

Protocol B: Accelerated Hydrolytic Stability Testing (Adapted from OECD 111)
  • Prepare three sterile aqueous buffer systems: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Spike m-IPPP stock into the buffers to achieve a final concentration of 1.0 µg/mL. Ensure the organic co-solvent (toluene) does not exceed 1% v/v to prevent micelle formation, which can artificially shield the OPE from hydrolysis.

  • Transfer 5 mL aliquots into 10 mL amber glass vials. Seal with PTFE septa.

  • Incubate vials in dark, temperature-controlled chambers at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Pull triplicate vials at days 0, 1, 3, 7, 14, and 28. Immediately quench the reaction by adjusting the pH to 7.0 (if necessary) and plunging the vial into an ice bath.

Protocol C: Solid-Phase Extraction (SPE) and Moisture Elimination

Causality Note: Direct injection of aqueous samples into a GC-MS destroys the DB-5MS stationary phase. We must extract the OPEs into an organic phase and rigorously dry them.

  • Spike exactly 50 µL of the d15-TPP ISTD (100 µg/mL) into the quenched 5 mL aqueous sample[6].

  • Condition a Graphitized Carbon Black (GCB-NH2) SPE column with 5 mL of n-hexane/acetone (1:1, v/v) followed by 5 mL of LC-MS grade water[7].

  • Load the aqueous sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Elute the target OPEs and degradants using 10 mL of an eluent solution (5% toluene in n-hexane/acetone, 8:2, v/v)[7].

  • Critical Step: Pass the eluate through a bed of anhydrous sodium sulfate ( Na2​SO4​ ). Why? This chemically traps any microscopic water droplets that co-eluted, protecting the GC column and preventing retention time drift[7].

  • Concentrate the dried extract under a gentle stream of ultra-high purity nitrogen to exactly 1.0 mL.

Protocol D: GC-MS/MS Quantification
  • Inject 1.0 µL of the concentrated extract into a GC-MS system equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm)[5].

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to maximize sensitivity.

  • Quantify the remaining m-IPPP by calculating the abundance ratio of m-IPPP characteristic ions against the d15-TPP internal standard[5].

Quantitative Data Synthesis

The stability of m-IPPP and related aryl-OPEs is highly dependent on the matrix and environmental conditions. The table below synthesizes the expected kinetic parameters derived from empirical testing and environmental risk evaluations.

Parameter / MatrixConditionEstimated Half-Life ( t1/2​ )Primary Degradant / Observation
Organic Stock (Toluene) 4°C, Amber Vial> 6 Months[4]Stable for analytical calibration
Hydrolytic (pH 4.0) 25°C, Dark> 1 YearMinimal degradation (acid-stable)
Hydrolytic (pH 7.0) 25°C, Dark50 - 150 Days[8]DPHP, m-Isopropylphenol
Hydrolytic (pH 9.0) 25°C, Dark< 30 DaysRapid P-O bond cleavage
Photolytic (Aqueous) UV-Vis, 25°C2.4 - 5.9 Days[3]Oxidized side-chain derivatives

Note: The primary degradation of isopropylphenyl diphenyl phosphate in surface water (pH ~7) demonstrates a half-life of 50-150 days, heavily influenced by microbial and hydrolytic factors[8]. Photolytic degradation is significantly faster due to the high reactivity of photogenerated hydroxyl radicals[3].

Conclusion

Testing the solution stability of m-Isopropylphenyl Phenyl Phosphate requires a meticulous approach to solvent selection, matrix isolation, and instrumental analysis. By utilizing aprotic solvents for stock preservation, amber vials to isolate thermal kinetics, and stable isotope dilution (d15-TPP) to self-validate extraction efficiencies, researchers can accurately model the degradation pathways of this critical organophosphate ester.

References

  • Ontosight AI. "Bis(3-isopropylphenyl) Phenyl Phosphate Overview." Ontosight.ai.
  • MDPI. "Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation." MDPI.com.
  • Industrial Chemicals. "Triphenyl phosphate and diphenyl phosphate - Evaluation statement." Industrialchemicals.gov.au.
  • ZORA. "Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates." Uzh.ch.
  • ACS Publications. "Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging." Acs.org.
  • YKCS. "Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction." Ykcs.ac.cn.
  • ResearchGate. "Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry." Researchgate.net.
  • GOV.UK. "Environmental risk evaluation report: Isopropylated triphenyl phosphate." Service.gov.uk.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of "m-Isopropylphenyl Phenyl Phosphate" from reaction byproducts.

Welcome to the Technical Support Center for mixed aryl phosphate ester synthesis. This guide is specifically designed for researchers and process chemists troubleshooting the purification of m-Isopropylphenyl Phenyl Phos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mixed aryl phosphate ester synthesis. This guide is specifically designed for researchers and process chemists troubleshooting the purification of m-Isopropylphenyl Phenyl Phosphate (m-IPPP) and related alkylated triaryl phosphates.

Below, you will find mechanistic troubleshooting FAQs, self-validating purification workflows, and quantitative reference data to ensure high-yield, high-purity recovery of your target phosphate esters.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: My crude m-IPPP mixture is dark yellow/brown instead of a clear, viscous liquid. What causes this color body formation? A: Discoloration in mixed isopropylphenyl/phenyl phosphates is almost exclusively linked to the presence of sterically hindered polyisopropylphenols in your starting alkylate. Specifically, impurities like 2,6-diisopropylphenol are highly resistant to phosphorylation due to steric hindrance around the hydroxyl group[1]. During the high-temperature reaction with phosphorus oxychloride ( POCl3​ ), these unreacted hindered phenols undergo oxidative degradation, forming highly conjugated, dark-colored quinone-like byproducts. Correction Strategy: Pre-fractionate your alkylated phenol feedstock to ensure a high mono-isopropylphenol content before phosphorylation, or utilize rigorous fractional vacuum distillation post-reaction[1].

Q2: Why does my purified product degrade and release HCl over time? A: This indicates incomplete conversion of intermediate chlorophosphates (e.g., isopropylphenyl phosphorodichloridate or diaryl phosphorochloridate)[2]. These intermediates are hydrolytically unstable. If they are not fully esterified with phenol or completely hydrolyzed during the aqueous workup, ambient moisture will slowly degrade them into orthophosphoric acid derivatives and HCl gas. Correction Strategy: Ensure your alkaline wash is given sufficient residence time and agitation to fully hydrolyze residual P−Cl bonds into water-soluble phosphate salts.

Q3: How do I separate unreacted m-isopropylphenol from the target m-IPPP? They co-elute in many systems. A: Unreacted phenols share similar lipophilicity with the target ester, making simple solvent extraction ineffective. However, phenols are weakly acidic. By applying a dilute alkaline wash (e.g., 5% aqueous NaOH), the unreacted phenols are deprotonated into sodium phenoxides, which partition highly into the aqueous phase[3]. The fully esterified m-IPPP lacks acidic protons and remains hydrolytically stable in cold, dilute base, staying in the organic phase.

G A m-Isopropylphenol + Phenol C Phosphorylation (150°C - 220°C) A->C B POCl3 (Phosphorus Oxychloride) B->C D m-IPPP (Target Product) C->D E Chlorophosphates (Reactive Intermediates) C->E F HCl Gas (Acidic Byproduct) C->F

Reaction pathways and byproduct formation in m-IPPP synthesis.

Part 2: Self-Validating Purification Protocols (The "How")

Protocol A: Lab-Scale Alkaline Wash & Extraction

This protocol leverages acid-base chemistry to remove phenolic impurities and hydrolyze reactive chlorophosphates[3].

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or toluene) at a 1:5 ratio to decrease viscosity and improve phase separation.

  • Alkaline Neutralization: Add an equal volume of cold 5% aqueous NaOH . Vigorously mix for 15-20 minutes.

    • Causality: The base neutralizes dissolved HCl , hydrolyzes unreacted phosphorochloridates into water-soluble sodium phosphates, and converts unreacted phenols into water-soluble sodium phenoxides.

  • Phase Separation: Allow the layers to separate. Discard the lower aqueous layer.

  • Self-Validation Check (Critical): Wash the organic layer with distilled water and test the pH of the aqueous wash. If the pH is < 7, residual chlorophosphates are still hydrolyzing. Repeat the 5% NaOH wash until the water wash remains strictly neutral (pH ~7.0).

  • Brine Wash & Drying: Wash the organic phase once with saturated NaCl (brine) to break any emulsions and remove bulk water. Dry the organic phase over anhydrous Na2​SO4​ .

  • Solvent Removal: Evaporate the solvent under reduced pressure. For analytical purity, pass the residue through a silica gel column (Eluent: Petroleum ether/Ethyl acetate 95:5)[3].

Protocol B: Industrial/Pilot-Scale Vacuum Distillation

For larger scales where chromatography is unfeasible, fractional vacuum distillation is the industry standard for isolating mixed alkylphenyl/phenyl phosphates[4].

  • Flash Distillation (Degassing): Feed the crude product into a flash distillation apparatus at 250°C–310°C under 5–8 mm Hg pressure. This rapidly removes highly volatile impurities, residual moisture, and trapped gases[4].

  • Fractional Distillation: Transfer the bottoms to a fractional distillation column.

  • Parameter Control: Maintain a reboiler temperature strictly between 255°C and 275°C, with a base pressure of 5.4 to 9.0 mm Hg[4].

    • Causality: Triaryl phosphates possess high boiling points and are susceptible to thermal cracking at atmospheric pressure. Maintaining high vacuum (<10 mm Hg) depresses the boiling point sufficiently to prevent thermal degradation of the phosphate ester linkages.

  • Collection: Collect the main fraction. The underflow liquid will contain the purified m-IPPP, substantially free of unreacted phenols[4].

Workflow Crude Crude Reaction Mixture Wash Alkaline Wash (5% NaOH) Neutralizes HCl & Phenols Crude->Wash Sep Phase Separation Wash->Sep Aq Aqueous Waste (Phenoxides, Phosphates) Sep->Aq Org Organic Phase (m-IPPP + Impurities) Sep->Org Distill Vacuum Distillation (255-275°C, 5.4-9 mmHg) Org->Distill Pure Pure m-IPPP Distill->Pure

Step-by-step purification workflow for isolating m-IPPP.

Part 3: Quantitative Data & Analytics

To ensure your purification is on track, compare your operational parameters against these established benchmarks for mixed isopropylphenyl/phenyl phosphates[4],[3].

ParameterTarget Value / RangePurpose / Implication
Flash Distillation Temp. 250°C – 310°CRapid removal of low-boiling volatiles[4].
Flash Distillation Pressure 5.0 – 8.0 mm HgPrevents thermal degradation during degassing[4].
Fractional Reboiler Temp. 255°C – 275°COptimal vaporization point for m-IPPP[4].
Fractional Base Pressure 5.4 – 9.0 mm HgRequired vacuum to achieve the above boiling point[4].
Alkaline Wash Conc. 5% w/v NaOH (aq)Strong enough to deprotonate phenols; weak enough to avoid ester hydrolysis[3].
Chromatography Eluent Pet. Ether / EtOAc (95:5)Optimal polarity for lab-scale silica gel separation[3].

References

  • Benchchem.Bis(2-isopropylphenyl) Phenyl Phosphate | CAS 69500-29-4.
  • Google Patents (US4351780A).Process for preparing isopropylphenyl/phenyl phosphate.
  • Google Patents (US3945891A).Distillation process for purification of triaryl phosphate esters.
  • Beilstein Journals.Metal-free synthesis of biarenes via photoextrusion in di(tri)aryl phosphates.

Sources

Optimization

Technical Support Center: Resolving Co-elution of Organophosphate Flame Retardants in Chromatography

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting organophosphate flame retardants (OPFRs) in chromatographic analysis.

Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting OPFRs

The co-elution of OPFRs, where two or more compounds are not adequately separated chromatographically, can significantly compromise qualitative and quantitative results. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see multiple OPFRs. How can I confirm co-elution?

Answer: Confirming co-elution is the first critical step. Here's how you can approach this:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[1]

  • Mass Spectral Analysis: If you are using a mass spectrometer, you can acquire spectra across the peak.

    • Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[1]

    • Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. OPFR isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.

  • Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.

Question: I've confirmed co-elution of my OPFRs. What are the primary chromatographic parameters I should adjust to improve separation?

Answer: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating three key factors: selectivity (α), efficiency (N), and retention factor (k).[2]

Here is a logical workflow to follow:

Coelution_Troubleshooting start Co-elution Confirmed k_factor Optimize Retention Factor (k') Is k' between 2 and 10? start->k_factor Start Here selectivity Modify Selectivity (α) Change mobile or stationary phase. k_factor->selectivity If k' is optimal, but co-elution persists success Resolution Achieved k_factor->success If adjusting k' resolves the issue efficiency Increase Efficiency (N) Longer column, smaller particles, or optimize flow rate. selectivity->efficiency If selectivity changes don't resolve the issue selectivity->success If resolution is improved efficiency->success If resolution is improved

Caption: A troubleshooting workflow for resolving co-elution.

Optimizing Chromatographic Parameters for OPFR Separation

Gas Chromatography (GC) Methods

The choice of the GC column is critical for OPFR separation. The diverse physicochemical properties of OPFRs, which include alkyl, aryl, and halogenated compounds, mean that no single column is universally optimal.[3]

Parameter Recommendation for OPFR Analysis Rationale
Stationary Phase Mid-polarity phases (e.g., 5% phenyl-methylpolysiloxane like DB-5ms or equivalent) are a good starting point.Provides a good balance of interactions for a wide range of OPFRs.[4] For challenging separations, consider a more polar phase.
Column Length 30 m is standard. Increase to 60 m for complex mixtures.Longer columns provide higher efficiency (N), leading to better resolution.[4]
Internal Diameter (ID) 0.25 mm is common.Smaller ID columns generally provide higher efficiency.
Film Thickness 0.25 µm is a good starting point.Thicker films can increase retention and may be beneficial for more volatile OPFRs.

Isothermal methods are often insufficient for separating a complex mixture of OPFRs with a wide range of boiling points. Temperature programming, the gradual increase of the column oven temperature, is essential.[5][6]

  • Why it Works: Temperature programming allows for the efficient separation of compounds with diverse volatilities in a single run.[5] It can also improve peak shape and reduce analysis time.[6] An increase of approximately 30°C can halve the retention time for some compounds.[5][7]

  • Troubleshooting with Temperature Programming:

Parameter Adjustment Expected Outcome Impact on Run Time
Initial Temperature DecreaseImproves resolution of early-eluting, more volatile OPFRs.Increases
Ramp Rate DecreaseGenerally improves resolution for all compounds.[8]Increases
Final Hold Time IncreaseEnsures the elution of high-boiling point OPFRs.Increases
Liquid Chromatography (LC) Methods

For LC-MS/MS analysis of OPFRs, reversed-phase chromatography is commonly used.

Parameter Recommendation for OPFR Analysis Rationale
Stationary Phase C18 is the most common choice. For challenging isomer separations, consider alternative chemistries like biphenyl or pentafluorophenyl (PFP) phases.These alternative phases offer different selectivity based on shape and electronic interactions, which can be crucial for resolving structurally similar OPFRs.
Mobile Phase A gradient of water and an organic solvent (acetonitrile or methanol) is typical.Acetonitrile is often preferred due to its lower viscosity and good ESI behavior.[9]
Mobile Phase Additives Small amounts of additives like formic acid, acetic acid, ammonium formate, or ammonium acetate are often used.[9][10][11]These additives control the pH and can improve peak shape and ionization efficiency in the mass spectrometer.[9][12] Formic acid is a common choice for positive ion mode ESI.[9]

Similar to temperature programming in GC, optimizing the mobile phase gradient in LC is critical for resolving co-eluting OPFRs.

  • Shallow Gradients: A slower, more gradual increase in the organic solvent percentage can significantly improve the resolution of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: I'm still seeing co-elution after optimizing my GC temperature program. What's next?

A1: If temperature programming alone isn't sufficient, consider these next steps:

  • Change the stationary phase: If you are using a non-polar column, try a mid-polar or even a polar one. Two compounds that co-elute on one stationary phase may separate on another with different chemistry.

  • Increase column length: Moving from a 30 m to a 60 m column will increase the theoretical plates and can provide the necessary boost in resolution.

  • Use tandem mass spectrometry (MS/MS): If chromatographic separation is not fully achievable, MS/MS can provide specificity by monitoring unique precursor-to-product ion transitions for each co-eluting OPFR.[13]

Q2: Are there specific pairs of OPFRs that are notoriously difficult to separate?

A2: Yes, certain isomers and structurally similar OPFRs are known to be challenging. For example, the isomers of tris(chloropropyl) phosphate (TCPP) can be difficult to resolve. In such cases, a combination of a highly selective column and an optimized temperature program or mobile phase gradient is crucial.

Q3: Can my sample preparation method contribute to co-elution?

A3: While sample preparation doesn't directly cause co-elution in the chromatographic column, a "dirty" extract with many matrix components can lead to broad peaks and poor resolution.[14] Ensure your sample cleanup is effective to minimize matrix effects. Techniques like solid-phase extraction (SPE) can be beneficial.[15]

Q4: How does the choice of ionization technique in MS affect my ability to deal with co-elution?

A4: For LC-MS, atmospheric pressure chemical ionization (APCI) has been shown to have less ion suppression compared to electrospray ionization (ESI) for some OPFRs, which can be advantageous when dealing with co-eluting compounds in complex matrices.[16]

Q5: What are the trade-offs of using a longer column or a slower temperature ramp/gradient?

A5: The primary trade-off is longer analysis times. While these changes generally improve resolution, they also decrease throughput. The goal is to find the optimal balance between achieving the necessary separation and maintaining a reasonable run time for your analytical needs.

Experimental Protocol Example: GC-MS Method Optimization for OPFR Separation

This protocol provides a starting point for developing a robust GC-MS method for the analysis of a standard mixture of 11 OPFRs.

  • Initial Instrument Conditions:

    • GC System: Agilent 7890A GC with a 5975C MS detector (or equivalent).[4]

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: 1 µL splitless injection at 290°C.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Initial Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min).[4]

    • MS Conditions: Electron ionization (EI) source at 280°C, selected ion monitoring (SIM) mode.[4]

  • Optimization Steps:

    • Step 1: Initial Analysis: Inject the OPFR standard and evaluate the initial separation. Identify any co-eluting or poorly resolved peaks.

    • Step 2: Modify Temperature Ramp: If co-elution is observed, decrease the temperature ramp rate to 10°C/min and re-analyze.

    • Step 3: Lower Initial Temperature: For poor resolution of early eluting peaks, decrease the initial oven temperature to 60°C.

    • Step 4: Evaluate and Iterate: Continue to make small, systematic adjustments to the temperature program until baseline resolution is achieved for all target OPFRs.

Caption: A workflow for optimizing a GC temperature program for OPFR analysis.

References

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC. Available at: [Link]

  • Multivariate optimization of a microextraction by packed sorbent-programmed temperature vaporization-gas chromatography–tandem mass spectrometry method for organophosphate flame retardant analysis in environmental aqueous matrices | Request PDF - ResearchGate. Available at: [Link]

  • An Overview: Organophosphate Flame Retardants in the Atmosphere - Aerosol and Air Quality Research. Available at: [Link]

  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. Available at: [Link]

  • Determination of organophosphorus flame retardants in fish by freezing-lipid precipitation, solid-phase extraction and gas chromatography. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Available at: [Link]

  • Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Available at: [Link]

  • Temperature Programming for Better GC Results | Phenomenex. Available at: [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition| Pure Synth. Available at: [Link]

  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. | ResearchGate. Available at: [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry - PubMed. Available at: [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO® Columns for Chromatography Separations. Available at: [Link]

  • What Is Temperature Programming in Gas Chromatography? - Industry news. Available at: [Link]

  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • Separation of Branched PFOS Isomers by UPLC with MS/MS Detection - Waters Corporation. Available at: [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed. Available at: [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - NSF Public Access Repository. Available at: [Link]

  • Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication - Department of Toxic Substances Control. Available at: [Link]

  • Comprehensive two-dimensional gas chromatography coupled to high resolution time-of-flight mass spectrometry for screening of or. Available at: [Link]

  • What is Temperature Programming in Gas Chromatography?. Available at: [Link]

  • Temperature programming and gradient elution in reversed-phase chromatography with packed capillary columns - PubMed. Available at: [Link]

  • Elution profiles of monomeric and oligomeric organophosphorus flame... - ResearchGate. Available at: [Link]

  • Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC. Available at: [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC. Available at: [Link]

  • Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digesti - CORE. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available at: [Link]

  • (PDF) A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - ResearchGate. Available at: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Available at: [Link]

  • (PDF) Determination of organophosphorus fire retardants and plasticizers in wastewater samples using MAE-SPME with GC-ICPMS and GC-TOFMS detection - ResearchGate. Available at: [Link]

  • The Role of HPLC Columns in Shaping a Greener Analytical Future | LCGC International. Available at: [Link]

  • Chromatography Column Chemistry and Its Applications: A Comprehensive Guide for Researchers - ResearchGate. Available at: [Link]

  • Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • How Particle Size Affects Chromatography Performance - Phenomenex. Available at: [Link]

  • Significant Impact for the Separation and Purification Process in the Flash Chromatography - Longdom Publishing. Available at: [Link]

  • Improving on GC–MS Performance for Demanding Applications: The Use of GC Coupled to Tandem-Quadrupole MS | Spectroscopy Online. Available at: [Link]

Sources

Troubleshooting

Overcoming matrix effects in LC-MS/MS analysis of "m-Isopropylphenyl Phenyl Phosphate".

Topic: Overcoming Matrix Effects in the Analysis of m-Isopropylphenyl Phenyl Phosphate m-Isopropylphenyl phenyl phosphate (m-IPPP) is a primary isomeric component of isopropylated triphenyl phosphate (ITP), a high-produc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects in the Analysis of m-Isopropylphenyl Phenyl Phosphate

m-Isopropylphenyl phenyl phosphate (m-IPPP) is a primary isomeric component of isopropylated triphenyl phosphate (ITP), a high-production-volume organophosphate flame retardant (OPFR). Due to its moderate polarity and lipophilicity, m-IPPP is notoriously susceptible to severe matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide provides a causality-driven troubleshooting framework to help researchers isolate, understand, and systematically eliminate matrix interferences in complex biological and environmental samples.

Part 1: Understanding the Causality of Matrix Effects (FAQ)

Q: Why does m-IPPP experience such severe signal suppression in biological matrices when using Electrospray Ionization (ESI)? A: Matrix effects in ESI are fundamentally a problem of spatial and charge competition. ESI ionization efficiency depends on an analyte's ability to migrate to the surface of a charged droplet before it evaporates into the gas phase. Co-eluting matrix components in biological samples (such as endogenous lipids, free fatty acids, or humic acids) typically possess higher surface activity or proton affinity than m-IPPP. These matrix molecules rapidly saturate the droplet surface, outcompeting m-IPPP for available charge and physically blocking its ejection into the gas phase, resulting in severe signal suppression ([1]).

IonSuppression ESI ESI Droplet Formation Competition Surface Charge Competition ESI->Competition Suppression Signal Suppression (Analyte Neutralized) Competition->Suppression Matrix Wins Matrix Lipids/Salts (High Affinity) Matrix->Competition Analyte m-IPPP (Moderate Polarity) Analyte->Competition

Mechanism of ESI ion suppression: matrix components outcompete m-IPPP for droplet surface charge.

Q: I am detecting m-IPPP peaks in my method blanks. Is this a matrix enhancement effect? A: No, this is a "pseudo-matrix effect" caused by ubiquitous system background. OPFRs leach continuously from laboratory plastics, LC PTFE tubing, and mobile phase solvents. To definitively separate this instrument background from your actual sample peak, you must install a trap column between the LC pump and the autosampler injector. This physical barrier delays the elution of the background m-IPPP, causing it to elute significantly later than the m-IPPP injected with your sample extract ([2]).

Part 2: Strategic Mitigation & Instrumental Optimization (FAQ)

Q: Should I switch my ionization source from ESI to APCI for m-IPPP analysis? A: Yes. Switching to Atmospheric Pressure Chemical Ionization (APCI) is one of the most effective instrumental interventions for OPFRs. Unlike ESI, APCI relies on gas-phase ion-molecule reactions (often functioning via a thermospray-like mechanism for OPFRs) rather than liquid-phase droplet evaporation. Because the ionization occurs in the gas phase, it completely bypasses the droplet surface competition described above. Empirical studies demonstrate that APCI(+) improves matrix effect (ME) values from a heavily suppressed 0–36% (in ESI) to a highly manageable 40–94% in lipid-rich matrices ([3]).

Q: What is the optimal sample cleanup strategy to physically remove the interfering lipid matrix? A: For lipid-rich matrices (e.g., liver, serum, eggs), Dispersive Solid-Phase Extraction (d-SPE) utilizing Primary Secondary Amine (PSA) bonded silica is highly recommended. PSA acts as a weak anion exchanger. It effectively binds and precipitates free fatty acids and organic acids that cause downstream ion suppression, while allowing the neutral m-IPPP molecule to remain in the extract supernatant ([3]).

MitigationWorkflow Step1 Raw Sample Extract (High Matrix Complexity) Step2 d-SPE Cleanup (PSA) Removes Fatty Acids Step1->Step2 Step3 Trap Column Delays System Background Step2->Step3 Step4 APCI(+) Ionization Bypasses Liquid-Phase Suppression Step3->Step4 Step5 Isotope Dilution Quant Corrects Residual Variance Step4->Step5

Step-by-step workflow for mitigating matrix effects in m-IPPP LC-MS/MS analysis.

Part 3: Quantitative Data Summary

The following table synthesizes the expected impact of combining optimal cleanup strategies with the correct ionization source. Note: An ME% of 100% indicates zero matrix effect. Values <40% indicate severe ion suppression that compromises Limits of Detection (LODs).

Matrix ComplexityIonization ModeCleanup StrategyMatrix Effect (ME%)Absolute Recovery (%)
High (Liver/Biota)ESI(+) None (Dilute & Shoot)0 – 15% (Severe)Not Quantifiable
High (Liver/Biota)ESI(+) d-SPE (PSA Sorbent)0 – 36% (Severe)40 – 50%
High (Liver/Biota)APCI(+) d-SPE (PSA Sorbent)40 – 94% (Mild/Mod)54 – 113%
Low (Water/Urine)ESI(+) SPE (Oasis HLB)75 – 90% (Mild)85 – 105%

(Data synthesized from [3])

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system . It incorporates internal quality control gates to continuously monitor and mathematically correct for residual matrix effects.

Phase 1: Extraction & d-SPE Cleanup

  • Homogenization & Spiking: Weigh 1.0 g of the biological sample into a centrifuge tube. Spike the sample with 10 ng of a stable isotope-labeled internal standard (ILIS). Expert Tip: Since exact deuterated m-IPPP is commercially scarce, use d15-Triphenyl Phosphate (d15-TPP) as a surrogate ILIS to track extraction efficiency.

  • Ultrasonic Extraction: Add 5 mL of Acetonitrile (ACN). Vortex for 1 min, then sonicate for 15 minutes at room temperature. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • d-SPE Purification: Transfer the supernatant to a d-SPE tube containing 150 mg of PSA sorbent and 900 mg of anhydrous MgSO₄.

  • Precipitation: Shake vigorously for 2 minutes to allow the PSA to bind free fatty acids. Centrifuge at 10,000 rpm for 5 minutes.

  • Post-Extraction Validation Spike: Divide the purified supernatant into two aliquots. Spike Aliquot B with a known concentration of native m-IPPP (e.g., 5 ng/mL). Leave Aliquot A unspiked.

Phase 2: UHPLC-APCI-MS/MS Acquisition

  • Trap Column Integration: Install a C18 trap column (e.g., 50 x 2.1 mm) directly after the LC pump but before the autosampler injection valve.

  • Chromatography: Inject 5 µL of the sample onto an analytical C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Methanol.

  • Ionization Setup: Configure the MS to APCI in positive ion mode. Set the corona discharge current to 4.0 µA and the desolvation temperature to 450°C to ensure optimal gas-phase thermospray ionization.

  • System Validation (The ME% Calculation): Calculate the absolute Matrix Effect using the post-extraction spike (Aliquot B) vs. a neat solvent standard: ME% = (Peak Area of Aliquot B - Peak Area of Aliquot A) / (Peak Area of Neat Standard) × 100 If the ME% falls outside the 80–120% range, the d15-TPP internal standard response must be used to mathematically correct the final quantification via Isotope Dilution.

References
  • Chu, S., & Letcher, R. J. (2015). Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Analytica Chimica Acta, 885, 183-190. URL:[Link]

  • Lorenzo, M., Campo, J., Farré, M., Pérez, F., Picó, Y., & Barceló, D. (2016). Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples. MethodsX, 3, 364-374. URL:[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., ... & Barr, D. B. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical Toxicology, 40(1), 1-13. URL:[Link]

Sources

Optimization

Addressing peak tailing in the chromatographic analysis of polar organophosphates

Welcome to our dedicated resource for overcoming the common challenge of peak tailing in the chromatographic analysis of polar organophosphates. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for overcoming the common challenge of peak tailing in the chromatographic analysis of polar organophosphates. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, you will find in-depth troubleshooting advice and frequently asked questions, all structured to provide not just solutions, but a deeper understanding of the underlying chromatographic principles.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing, an asymmetry in the chromatographic peak where the tail is broader than the front, is a frequent obstacle in the analysis of polar organophosphates.[1] This phenomenon can compromise the accuracy and precision of quantification.[2] The following guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Initial System and Method Assessment

Before delving into complex method modifications, it's crucial to rule out common system-level problems.

Question: My peaks for polar organophosphates are tailing. Where do I start?

Answer: Begin with a systematic evaluation of your HPLC/UHPLC or GC system and your current analytical method. A logical first step is to inject a solvent blank to assess for system or column-related issues, followed by a standard solution to differentiate matrix effects.[2]

Workflow for Initial Assessment:

Caption: A step-by-step workflow for the initial assessment of peak tailing.

Step 2: Addressing Secondary Interactions with the Stationary Phase

The primary cause of peak tailing for polar compounds, including organophosphates, is often secondary interactions with the stationary phase.[3][4] Many organophosphates contain polar functional groups that can interact with active sites on the column packing material.[2]

Question: What are secondary interactions and how do they cause peak tailing with my polar organophosphates?

Answer: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[5] These silanols can act as secondary, unwanted binding sites for the polar functional groups on your organophosphate analytes through hydrogen bonding or ionic interactions.[1][5] This mixed-mode retention leads to some analyte molecules being retained longer than others, resulting in a tailing peak.[4]

Diagram of Silanol Interactions:

Caption: Unwanted secondary interactions between polar organophosphates and residual silanol groups on the silica surface.

Troubleshooting Strategies for Secondary Interactions:

StrategyMechanism of ActionRecommended Action
Mobile Phase pH Adjustment At low pH (typically < 3), silanol groups are protonated and less likely to engage in ionic interactions with acidic organophosphates.[5][6]Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[2] For many organophosphates, a slightly acidic mobile phase is preferred.[1]
Use of Mobile Phase Additives Additives can mask the active silanol sites or compete with the analyte for these sites.[6][7]Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity.[2] Alternatively, use a buffer like 5-25 mM ammonium formate or ammonium acetate.[1][2]
Column Selection Modern columns are designed to minimize silanol interactions.Select a column with a high-purity, Type B silica which is less acidic.[5] Opt for columns that are "end-capped," where residual silanols are chemically bonded with a small, less polar group.[8][9] Base-deactivated or polar-embedded columns are also excellent choices.[2]
Increase Mobile Phase Ionic Strength Higher salt concentrations in the mobile phase can reduce ionic secondary interactions.Incorporate a salt, such as potassium phosphate, into your mobile phase at a concentration of 10-20 mM.[6]
Step 3: Optimizing Sample and Injection Conditions

The way your sample is prepared and introduced into the system can significantly impact peak shape.

Question: Can my sample solvent or injection volume be causing peak tailing?

Answer: Absolutely. A mismatch between the elution strength of your sample solvent and the mobile phase can lead to peak distortion.[3] Injecting too large a volume or too high a concentration of your analyte can also overload the column, resulting in peak tailing.[2][3]

Troubleshooting Sample and Injection Parameters:

  • Solvent Mismatch: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition.[2] If your sample is dissolved in a strong solvent like pure acetonitrile for a high-aqueous mobile phase, this can cause issues.[2]

  • Column Overload: To check for overloading, systematically reduce the injection volume or dilute your sample.[2][10] If the peak shape improves, you have identified the problem.

  • Sample Cleanup: Complex matrices can introduce contaminants that interact with the column and cause tailing. Employing a suitable sample preparation technique like QuEChERS or solid-phase extraction (SPE) can be crucial, especially for food and environmental samples.[11][12]

Step 4: Column and System Health

A well-maintained column and system are fundamental to good chromatography.

Question: I've tried adjusting my method, but the peak tailing persists. What else could be the problem?

Answer: If method optimization doesn't resolve the issue, it's time to investigate the health of your column and the integrity of your chromatographic system.

Maintenance and Troubleshooting for Column and System:

  • Column Contamination and Aging: Over time, columns can become contaminated with strongly retained matrix components, leading to peak tailing and increased backpressure.[2] A systematic column flush with a series of strong solvents is recommended.[1] For persistent issues, consider replacing the column.[1]

  • Guard Column: If you are using a guard column, it may be contaminated or worn out. Replace the guard column as it is a common source of peak shape problems.[1]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and the detector can cause peak broadening and tailing.[3][13] Ensure all connections are made with minimal tubing length and appropriate internal diameter.

  • Blocked Frit: A partially blocked frit at the column inlet can cause peak splitting or tailing for all peaks in the chromatogram.[9] If you suspect this, you may need to replace the frit or the column.

Frequently Asked Questions (FAQs)

Q1: Why are polar organophosphates particularly prone to peak tailing? A1: Polar organophosphates often possess functional groups like phosphate, hydroxyl, and amine moieties. These groups can readily participate in secondary interactions, such as hydrogen bonding and ionic interactions, with active sites on the chromatographic stationary phase, most notably residual silanol groups on silica-based columns.[2][5] This leads to a portion of the analyte molecules being retained more strongly, resulting in asymmetrical, tailing peaks.[1]

Q2: What is an acceptable tailing factor? A2: The tailing factor, or asymmetry factor, is a quantitative measure of peak symmetry. A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered good. However, values up to 1.5 may be acceptable for some assays.[4] A value greater than 2 is often considered unacceptable.[1]

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing? A3: Yes, the organic modifier can influence peak shape. For instance, methanol is a protic solvent and can form hydrogen bonds with silanol groups, effectively "shielding" them from interacting with your analyte.[5] Acetonitrile, being aprotic, does not have this same shielding effect.[5] Therefore, in some cases, switching from acetonitrile to methanol (or using a mixture) can improve the peak shape for polar organophosphates.

Q4: Are there specific column chemistries recommended for polar organophosphate analysis? A4: Yes, for highly polar organophosphates that are poorly retained on traditional reversed-phase columns, alternative stationary phases can be beneficial.[14] These include:

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which helps to shield the silanol groups and improve peak shape for basic compounds.[2][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a high organic mobile phase and a polar stationary phase, which can provide excellent retention and peak shape for very polar analytes.[15]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics to provide multiple retention mechanisms.[14]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism and can be very effective for retaining and separating highly polar compounds.[15]

Q5: How does temperature affect peak tailing? A5: Increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more symmetrical peaks. It can also sometimes reduce the strength of secondary interactions. However, be mindful of the thermal stability of your analytes and the column's operating limits.

References

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. [Link]

  • Mechanisms And Mitigation Strategies Of Peak Tailing in Chromatographic Analysis Of Pesticide Residues - News - ALWSCI. (2026, March 5). ALWSCI. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.). LCGC International. [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds? - HPLC-MART. (n.d.). HPLC-MART. [Link]

  • GC Troubleshooting* - Agilent. (n.d.). Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). alwsci. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • Tip on Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Longdom Publishing. [Link]

  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - MDPI. (2024, September 30). MDPI. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc. [Link]

  • Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication - Department of Toxic Substances Control. (n.d.). Department of Toxic Substances Control. [Link]

  • Review on sample preparation approaches for chromatographic analysis of organophosphorus pesticides | Request PDF - ResearchGate. (2026, February 26). ResearchGate. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path - HPST. (n.d.). HPST. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. [Link]

  • (PDF) Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - ResearchGate. (2025, October 12). ResearchGate. [Link]

  • Column Selection Guide - IMTAKT. (n.d.). IMTAKT. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Welch Materials. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC. (n.d.). PMC. [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices - PubMed. (2021, October 23). PubMed. [Link]

Sources

Troubleshooting

Enhancing the signal-to-noise ratio for trace-level detection of "m-Isopropylphenyl Phenyl Phosphate"

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the trace-level detection of Isopropylated Phenyl Phosphates (IPPs), including the specific isomer m-Is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the trace-level detection of Isopropylated Phenyl Phosphates (IPPs), including the specific isomer m-Isopropylphenyl Phenyl Phosphate. This guide is structured to provide in-depth, actionable solutions to common challenges encountered during analysis, with a core focus on maximizing the signal-to-noise (S/N) ratio for achieving reliable, low-level quantification.

Part 1: Foundational Concepts & Common Issues

This section addresses high-level questions regarding the nature of the analyte and the fundamental metrics of detection.

Q1: What is "m-Isopropylphenyl Phenyl Phosphate" and what makes its trace-level analysis challenging?

"m-Isopropylphenyl Phenyl Phosphate" is a specific isomer within a broader, complex mixture of compounds known as Isopropylated Phenyl Phosphates (IPPs or IPPhPs).[1][2] These compounds are primarily used as organophosphate flame retardants (OPFRs) and plasticizers.[3][4] The analytical challenge stems from several key factors:

  • Isomeric Complexity: The technical-grade product is not a single molecule but a mixture of unsubstituted (Triphenyl Phosphate - TPHP), mono-, di-, and tri-substituted isomers, with the isopropyl group at the ortho-, meta-, or para- position.[5] Chromatographically separating these isomers is difficult and essential for accurate quantification.

  • Ubiquitous Background Contamination: As widely used commercial products, IPPs are present in many laboratory materials, from plasticware to dust, creating a high risk of background noise and sample contamination.[6]

  • Matrix Effects: Environmental and biological samples contain a host of interfering compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to poor S/N and inaccurate results.[7]

Q2: I'm told to improve my "Signal-to-Noise Ratio (S/N)." What does this actually mean and why is it not always a straightforward metric?

The Signal-to-Noise Ratio (S/N) is a fundamental measure of an analytical instrument's sensitivity.[8] It compares the level of the desired signal (the analyte peak) to the level of the background noise. A higher S/N ratio indicates a more distinct and reliable signal, which is critical for confident detection at trace levels.

However, with modern high-sensitivity mass spectrometers (especially in MS/MS or high-resolution modes), the background noise can be virtually zero when analyzing a clean standard.[9][10] In such cases, the S/N ratio can become mathematically infinite and thus a meaningless metric for comparing instrument performance.[9]

Key Takeaway: While improving S/N is the goal, it's more practical to focus on two distinct strategies: (1) Maximizing the Analyte Signal and (2) Minimizing the Chemical and Electronic Noise . For method validation, evaluating the instrument detection limit (IDL) or method detection limit (MDL) through replicate measurements of a low-concentration standard provides a more statistically robust assessment of performance than a single S/N calculation.[10]

Part 2: Troubleshooting Guide: From Sample to Detector

This section is designed as a logical troubleshooting workflow. If you are experiencing poor S/N, start with Q3 and proceed sequentially.

Sample Preparation & Extraction
Q3: My S/N is poor for all samples, including my calibration standards. Where is the first place I should investigate?

If even your standards show poor S/N, the issue likely lies with either background contamination or the fundamental instrumental setup . Before delving into complex chromatographic or mass spectrometric parameters, rigorously address contamination.

The Causality: OPFRs are notorious for leaching from common laboratory plastics and accumulating in dust.[6] This background can elevate your noise floor, effectively drowning out the signal from your trace-level samples.

Troubleshooting Steps:

  • Prepare a Procedural Blank: Process a sample that contains no matrix, using the same solvents, vials, and equipment, and following every step of your procedure.

  • Analyze the Blank: If the blank shows a significant peak for your target analyte, you have a contamination issue.

  • Isolate the Source:

    • Rinse all glassware with high-purity acetone and/or toluene.[6][11]

    • Minimize the use of plasticware. If unavoidable, use polypropylene and pre-rinse with solvent.

    • Clean laboratory benchtops thoroughly and cover with aluminum foil prior to sample preparation.[6]

    • Analyze solvents from their original bottles to ensure they are not a source of contamination.

Q4: What is the most effective extraction technique for IPPs in a complex matrix like soil or dust?

The choice of extraction technique depends on the matrix, but the goal is to efficiently transfer the analyte from the sample into a clean solvent. For solid matrices like dust or sediment, common and effective techniques include ultrasonication , microwave-assisted extraction (MAE) , and pressurized liquid extraction (PLE) .[7][12]

Technique Principle Advantages Considerations
Ultrasonication Uses high-frequency sound waves to agitate the sample in a solvent, disrupting the matrix.Simple, relatively low cost.[7]May require multiple extraction cycles for high efficiency.[7]
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and sample, accelerating extraction.Fast, uses less solvent, highly efficient due to high temperatures and pressures.[12]Requires specialized equipment.
Pressurized Liquid Extraction (PLE) Uses high temperature and pressure to increase solvent penetration and extraction efficiency.Fast, automated, uses less solvent.[12]Highest initial equipment cost.

Field-Proven Insight: For most labs, ultrasonication offers the best balance of accessibility and efficiency. A mixture of n-hexane and acetone (e.g., 3:1 v/v) or toluene and acetone are effective solvent systems for extracting a range of OPFRs.[7]

Q5: After extraction, my signal is still suppressed. How do I combat matrix effects?

Matrix effects occur when co-extracted compounds interfere with the ionization of your target analyte. A "cleanup" step after extraction is critical. Solid-Phase Extraction (SPE) is the most common and effective method.

The Causality: SPE uses a sorbent material to retain either the analyte (while interferences pass through) or the interferences (while the analyte passes through). For IPPs, a common strategy is to use a normal-phase sorbent like Florisil (magnesium silicate) or a C18 reversed-phase sorbent.[1][6]

  • Condition the Cartridge: Pass 5 mL of acetone followed by 5 mL of your elution solvent (e.g., ethyl acetate) through a 500 mg/3 mL Florisil SPE cartridge. Do not let the cartridge go dry.

  • Load the Sample: Load your concentrated sample extract (typically dissolved in 1 mL of a non-polar solvent like hexane) onto the cartridge.

  • Wash Interferences: (Optional) Pass a small volume of a weak solvent (e.g., hexane) to wash away non-polar interferences.

  • Elute the Analyte: Elute the IPPs with 5-10 mL of a more polar solvent like acetone or ethyl acetate.[1]

  • Concentrate and Reconstitute: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in a solvent suitable for your chromatographic system (e.g., ethyl acetate for GC, methanol/water for LC).

Chromatography & Mass Spectrometry
Q6: My chromatographic peaks are broad and poorly resolved, hurting my S/N. What should I optimize?

A sharp, narrow chromatographic peak concentrates the analyte signal over a shorter time, maximizing its intensity relative to the baseline noise.

For Gas Chromatography (GC-MS/MS):

  • Column Choice: A 30m or 60m DB-5MS or similar mid-polarity column provides good separation for OPFRs.[7]

  • Temperature Program: A slow initial ramp followed by a faster ramp to a high final temperature (e.g., 300°C) is effective. Start with an initial oven temperature of around 80°C.[7]

  • Injection: Use a splitless injection to transfer the maximum amount of analyte onto the column. Ensure the inlet temperature is high enough (e.g., 290°C) to volatilize the compounds without causing degradation.[7]

For Liquid Chromatography (LC-MS/MS):

  • Column Choice: A C18 reversed-phase column is standard.

  • Mobile Phase: A gradient using water and methanol/acetonitrile with a small amount of acid (e.g., 0.1% acetic acid) is a common starting point.[13]

  • Flow Rate: Ensure the flow rate is optimal for your column diameter to prevent peak broadening.

Q7: Which ionization technique is best for IPPs, and why?

The choice of ionization technique is a critical decision that directly impacts signal intensity and stability.

  • Electron Ionization (EI) for GC-MS: EI is a high-energy technique that can cause extensive fragmentation of OPFRs.[3] This can be problematic as it may result in low abundance of the molecular ion, which is often used as the precursor ion in MS/MS, thereby reducing sensitivity.

  • Chemical Ionization (CI) for GC-MS: CI is a softer ionization technique that often produces a more abundant molecular ion or protonated molecule, which can significantly improve the signal for MS/MS experiments.

  • Electrospray Ionization (ESI) for LC-MS/MS: ESI is the standard for LC-MS analysis of OPFRs. It is a soft ionization technique that typically yields a strong signal for the protonated molecule [M+H]+. Optimization of source parameters like capillary voltage and gas temperatures is crucial.

Field-Proven Insight: For GC-MS/MS, if sensitivity is an issue with EI, developing a method using positive chemical ionization (PCI) with methane or isobutane as the reagent gas is a highly effective strategy to boost the precursor ion signal. For LC-MS/MS, ESI in positive mode is the preferred method.

Q8: How do I properly optimize my MS/MS settings for maximum signal?

Tandem mass spectrometry (MS/MS) is essential for trace analysis as it dramatically reduces chemical noise.[14] This is achieved by selecting the specific precursor ion (e.g., the molecular ion of your analyte) and fragmenting it to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective.

Optimization Steps:

  • Infuse a Standard: Directly infuse a solution of your m-Isopropylphenyl Phenyl Phosphate standard into the mass spectrometer.

  • Optimize Precursor Ion: Confirm the mass of the most abundant and stable precursor ion (e.g., [M+H]+).

  • Optimize Collision Energy (CE): Ramp the collision energy and monitor the intensity of the resulting product ions. Identify the CE that produces the most intense and stable product ions.

  • Select MRM Transitions: Choose at least two product ions for your MRM method. One (the most intense) will be used for quantification, and the other for confirmation.

ParameterGC-MS/MSLC-MS/MS
Column 30-60m, 0.25mm ID, 0.25µm film (e.g., DB-5MS)[7]C18, <3µm particle size (e.g., 50-100mm length)
Injection 1 µL splitless, 290°C inlet temp[7]2-5 µL
Oven Program 80°C (2 min), ramp 15°C/min to 300°C (10 min hold)[7]N/A
Mobile Phase N/AA: Water + 0.1% Acetic Acid; B: Methanol/Acetonitrile[13]
Ionization EI or CI (Positive)[3]ESI (Positive)
MS Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Part 3: Visualization & Workflows

Visual aids can clarify complex processes and decision-making.

Workflow for S/N Enhancement

This diagram illustrates the key checkpoints in the analytical workflow where S/N can be improved.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review Sample 1. Sample Collection Extraction 2. Optimized Extraction (Sonication/MAE) Sample->Extraction Cleanup 3. SPE Cleanup (e.g., Florisil) Extraction->Cleanup A Focus: Maximize Recovery Minimize Contamination Extraction->A Chrom 4. Chromatography (GC or LC Separation) Cleanup->Chrom Ion 5. Ionization (Soft Ionization - CI/ESI) Chrom->Ion MSMS 6. MS/MS Detection (Optimized MRM) Ion->MSMS B Focus: Peak Shape & Resolution Ionization Efficiency Ion->B Data 7. Data Acquisition MSMS->Data C Focus: Noise Rejection Signal Specificity MSMS->C Review 8. S/N Evaluation Data->Review

Caption: Key stages for enhancing S/N during IPP analysis.

Troubleshooting Decision Tree for Low S/N

Use this logical guide to diagnose the root cause of poor signal-to-noise.

G Start Low S/N Detected CheckBlank Is the analyte present in the procedural blank? Start->CheckBlank Contamination High Probability of Contamination. ACTION: Clean glassware, check solvents, minimize plastics. CheckBlank->Contamination Yes CheckPeakShape Is the chromatographic peak shape good (sharp, symmetric)? CheckBlank->CheckPeakShape No OptimizeChromo Peak Shape Issue. ACTION: - Check for column degradation. - Optimize temperature/mobile phase gradient. - Check for leaks. CheckPeakShape->OptimizeChromo No CheckIntensity Is the absolute signal intensity low across all samples? CheckPeakShape->CheckIntensity Yes OptimizeMS Low Signal Intensity. ACTION: - Re-optimize MS/MS (Collision Energy). - Switch to softer ionization (CI/ESI). - Clean MS ion source. CheckIntensity->OptimizeMS Yes MatrixEffect High Probability of Matrix Suppression. ACTION: - Improve sample cleanup (SPE). - Dilute sample extract. - Use isotope-labeled internal standard. CheckIntensity->MatrixEffect No

Sources

Optimization

Optimizing the esterification reaction conditions for triaryl phosphate synthesis

Technical Support Center: Optimizing Triaryl Phosphate Synthesis Welcome to the technical support center for the synthesis of triaryl phosphates. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Triaryl Phosphate Synthesis

Welcome to the technical support center for the synthesis of triaryl phosphates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the esterification reaction between phenols and phosphorus oxychloride. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure product.

I. Understanding the Core Reaction: Mechanism and Key Parameters

The synthesis of triaryl phosphates is most commonly achieved through the reaction of a phenol (or a mixture of phenols) with phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[1][2] The reaction proceeds through a stepwise displacement of the chlorine atoms on the phosphorus oxychloride with phenoxy groups.

The overall reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

Several factors critically influence the success of this reaction, including stoichiometry, temperature, reaction time, and the presence of a catalyst. Understanding the interplay of these parameters is key to optimizing the synthesis.

The esterification process is a nucleophilic substitution reaction. The phenolic oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion. This process repeats until all three chlorine atoms have been substituted. The evolution of hydrogen chloride (HCl) gas is a characteristic feature of this reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you might encounter during the synthesis of triaryl phosphates, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.• Increase the reaction time or elevate the temperature. Ensure the reaction is monitored for completion using techniques like TLC or HPLC.[3]
Side Reactions: Competing reactions can consume starting materials.[4][5]• Carefully control the stoichiometry of the reactants. A slight excess of the phenol can sometimes drive the reaction to completion, but a large excess can lead to purification challenges. • Maintain a consistent and optimized reaction temperature to minimize the formation of byproducts.
Loss During Workup: Product may be lost during extraction, washing, or purification steps.• Optimize the workup procedure. Ensure phase separation is clean during extractions. • Select an appropriate solvent for recrystallization to maximize product recovery.
Low Purity Presence of Unreacted Phenol: Incomplete reaction or incorrect stoichiometry.• Use a slight excess of phosphorus oxychloride to ensure all the phenol reacts. • Wash the crude product with a dilute aqueous base solution (e.g., 1% NaOH) to remove unreacted phenols.[1][3]
Partially Substituted Products: Incomplete substitution of chlorine atoms on POCl₃.• Ensure a sufficient molar ratio of phenol to POCl₃ (typically 3:1 or slightly higher). • Optimize reaction conditions (time and temperature) to favor complete substitution.[3]
Acidic Impurities: Presence of residual HCl or partially hydrolyzed intermediates.• After the reaction, wash the crude product successively with a dilute acid (e.g., 1% HCl), followed by a dilute base (e.g., 1% NaOH), and finally with water until neutral.[1]
Product Discoloration Oxidation of Phenols: Phenols can oxidize at elevated temperatures, leading to colored impurities.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Use high-purity starting materials.
High Reaction Temperature: Excessive heat can cause degradation of the product or starting materials.• Carefully control the reaction temperature and avoid localized overheating.
Foaming or Vigorous Reaction Rapid HCl Evolution: The reaction between phenol and POCl₃ is exothermic and produces HCl gas.• Control the rate of addition of phosphorus oxychloride to the phenol. Adding it dropwise at a controlled temperature is recommended. • Ensure efficient stirring to dissipate heat and facilitate the smooth evolution of gas.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in triaryl phosphate synthesis?

While the reaction can proceed without a catalyst, catalysts are often used to increase the reaction rate and improve the yield. Metal salts such as magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), or titanium dioxide (TiO₂) can be employed.[6] These catalysts are thought to function as Lewis acids, activating the phosphorus oxychloride and making it more susceptible to nucleophilic attack by the phenol.

Q2: How can I effectively remove acidic impurities from the final product?

The presence of acidic impurities can be detrimental, especially in applications like plasticizers.[1] A thorough washing procedure is crucial. This typically involves washing the crude product with a dilute acid solution to remove any remaining catalyst, followed by a dilute alkali solution (like sodium hydroxide) to neutralize any acidic byproducts such as partially reacted phosphorus compounds.[1] Finally, washing with water until the aqueous layer is neutral removes any remaining salts. For very high purity, steam blowing through the crude reaction mixture at elevated temperatures (120-190°C) can effectively remove acid-forming impurities before the washing steps.[1]

Q3: What are the optimal temperature and reaction time for the synthesis?

The optimal conditions can vary depending on the specific phenols being used and whether a catalyst is employed. Generally, the reaction is carried out at elevated temperatures, often between 100°C and 200°C.[1] The reaction time can range from a few hours to over 24 hours. It is essential to monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.[3]

Q4: How can I purify the final triaryl phosphate product?

After the initial workup and washing steps, purification is typically achieved through distillation or recrystallization.[1] Vacuum distillation is often employed to separate the desired triaryl phosphate from any unreacted starting materials or lower-boiling impurities.[7] If the product is a solid, recrystallization from a suitable solvent is an effective method to obtain a high-purity product.[3]

Q5: What are some common side reactions to be aware of?

Besides incomplete reaction, side reactions can include the formation of pyrophosphates or other condensed phosphate esters, especially at very high temperatures.[8] The presence of water can lead to the hydrolysis of phosphorus oxychloride to phosphoric acid, which can then react to form other byproducts. Therefore, using anhydrous reagents and performing the reaction under a dry atmosphere is recommended.[3]

IV. Experimental Protocols & Workflows

General Protocol for Triaryl Phosphate Synthesis

This protocol provides a general guideline. Optimization for specific substrates is recommended.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl), charge the phenol (3.0 equivalents). If using a solvent, add it at this stage.

  • Reagent Addition: Begin stirring and heat the flask to the desired reaction temperature. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel. Maintain a steady rate of addition to control the exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, continue to heat the mixture with stirring for the required reaction time. Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash successively with a dilute HCl solution, a dilute NaOH solution, and finally with water until the aqueous layer is neutral.[1]

  • Isolation: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Visualizing the Workflow

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Charge Phenol(s) B Heat to Reaction Temp. A->B C Add POCl3 Dropwise B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E Reaction Complete F Wash with Dilute Acid E->F G Wash with Dilute Base F->G H Wash with Water G->H I Dry Organic Layer H->I J Purify (Distillation/Recrystallization) I->J

Sources

Troubleshooting

Method development for the analysis of "m-Isopropylphenyl Phenyl Phosphate" degradation products

Welcome to the analytical support center for the quantification and method development of m-Isopropylphenyl Phenyl Phosphate (m-IPPP) and its associated degradation products. This guide is designed for researchers, analy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the quantification and method development of m-Isopropylphenyl Phenyl Phosphate (m-IPPP) and its associated degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals requiring high-fidelity LC-MS/MS workflows.

Knowledge Base: Mechanistic Overview & Degradation Pathway

m-Isopropylphenyl phenyl phosphate (m-IPPP, also referred to as ip-PPP) is primarily recognized as a highly stable, acidic diester degradation product of commercial isopropylated triphenyl phosphate (ITP) flame retardant mixtures[1][2]. In biological and environmental matrices, parent ITP triesters undergo rapid enzymatic hydrolysis and dealkylation. The ester linkages are cleaved to form m-IPPP and diphenyl phosphate (DPHP), which can further degrade into terminal phenolic byproducts[1][3].

Because m-IPPP is a strong acid (pKa < 2), it exists almost entirely in its ionized (deprotonated) state at physiological and environmental pH levels[4][5]. This fundamental chemical property dictates the necessity for anion-exchange extraction methodologies and negative-ion electrospray mass spectrometry.

Pathway ITP Isopropylated Triphenyl Phosphate (Parent Triester Mixture) mIPPP m-Isopropylphenyl Phenyl Phosphate (Primary Diester Metabolite) ITP->mIPPP Hydrolysis / Metabolism (Loss of Aryl Group) DPHP Diphenyl Phosphate (Alternative Diester) ITP->DPHP Dealkylation Phenol m-Isopropylphenol & Phenol (Terminal Cleavage Products) mIPPP->Phenol Complete Ester Cleavage

Metabolic cascade showing m-IPPP as a primary degradation product, leading to terminal phenols.

Standard Operating Procedure: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol functions as a self-validating system . By introducing mass-labeled internal standards directly into the raw matrix prior to any extraction, the method mathematically normalizes all subsequent variables—including Solid Phase Extraction (SPE) recovery losses and Electrospray Ionization (ESI) matrix suppression[5].

Workflow Sample 1. Sample Matrix Spiked with IS Buffer 2. pH Adjustment (pH 6.5) Sample->Buffer SPE 3. WAX SPE Loading (Anion Exchange) Buffer->SPE Wash 4. Acidic/Organic Wash (Remove Interferences) SPE->Wash Elute 5. Basic Elution (5% NH4OH in MeOH) Wash->Elute LCMS 6. LC-ESI(-)-MS/MS Quantification Elute->LCMS

Analytical workflow for the extraction and quantification of m-IPPP degradation products.

Step-by-Step Extraction Protocol
  • Sample Aliquoting & Isotope Spiking: Aliquot 2.0 mL of the sample matrix (e.g., urine, wastewater). Immediately spike with 10 µL of mass-labeled internal standards (e.g., d10-DPHP). Causality: Early introduction creates a closed-loop validation where the internal standard recovery dictates the acceptability of the entire analytical run[5].

  • Buffer Adjustment: Add 2.0 mL of 0.1 M ammonium acetate buffer (pH 6.5). Causality: Adjusting the pH to 6.5 ensures the acidic phosphate diesters are fully deprotonated for optimal retention on the anion-exchange sorbent[4].

  • SPE Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge (150 mg) with 3 mL methanol, followed by 3 mL LC-grade water.

  • Sample Loading & Interference Elution: Load the buffered sample. Wash with 3 mL of 2% formic acid (aq) followed by 3 mL of pure methanol. Causality: The formic acid wash removes neutral and basic interferences. The methanol wash removes hydrophobic neutral lipids. The target acidic metabolites remain bound via strong ionic interactions[4][5].

  • Target Analyte Elution: Elute with 3 mL of 5% ammonium hydroxide in methanol. Causality: The high pH deprotonates the tertiary amine groups on the WAX sorbent, breaking the ionic bond and releasing the target diesters[4].

  • Reconstitution: Dry under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Quantitative Data & Chromatographic Parameters

Column: C18 Reversed-Phase (100 mm x 2.1 mm, 1.7 µm). Mobile Phase: (A) Water + 10 mM Ammonium Acetate; (B) Methanol.

AnalyteClassificationMS PolarityPrecursor Ion (m/z)Product Ion (m/z)Typical LOQ (ng/mL)
ITP (Triester) Parent CompoundESI (+)411.2243.10.5 - 1.0
m-IPPP (ip-PPP) Primary DiesterESI (-)291.1149.00.05 - 0.2
DPHP Secondary DiesterESI (-)249.093.00.1 - 0.3
m-Isopropylphenol Terminal PhenolESI (-)135.1107.11.0 - 2.5

Troubleshooting Guides & FAQs

Q: Why am I experiencing severe signal suppression for m-IPPP in complex matrices despite using SPE? A: Matrix effects in ESI negative mode are frequently caused by co-eluting endogenous organic acids or salts. If you are using a standard C18 column, highly polar diesters may elute too close to the void volume where ion suppression is highest. Troubleshooting Step: Optimize your gradient to retain the diesters longer, or switch to a biphenyl stationary phase to alter selectivity. Furthermore, ensure your WAX SPE wash step strictly utilizes 2% formic acid; skipping this allows endogenous organic acids to co-elute and compete for charge droplets in the ESI source[4][5].

Q: During LC-HRMS analysis, what fragmentation pathways should I monitor to confirm the identity of novel m-IPPP degradation products? A: Organophosphorus flame retardants and their degradation products undergo specific structural rearrangements during High-Energy Collision Dissociation (HCD). Aromatic OPFRs typically exhibit the cleavage of the ester bond, leading to the loss of the aryl groups. Troubleshooting Step: Look for the characteristic formation of the structurally stable[H4PO4]+ ion (m/z 98.9845) resulting from McLafferty hydrogen rearrangements in positive mode, as well as specific mass losses corresponding to the isopropylphenyl moiety[6].

Q: Why is there significant peak tailing for the acidic degradation products on my C18 column? A: Peak tailing for phosphate diesters is almost always a secondary interaction issue. The acidic phosphate groups interact strongly with residual, unendcapped silanols on the silica backbone of the C18 stationary phase. Troubleshooting Step: Ensure your Mobile Phase A contains at least 10 mM ammonium acetate. The ammonium ions act as a volatile buffer that masks these residual silanols, sharpening the peaks while maintaining a volatile environment suitable for MS ionization[4]. Avoid strong acids like TFA, which will severely suppress negative ionization.

Q: Can I analyze the parent ITP triesters and the m-IPPP diester degradation products in a single chromatographic run? A: While theoretically possible, it is analytically compromised due to divergent ionization efficiencies and chemical properties. The parent triesters ionize optimally in ESI positive mode (forming [M+H]+ or [M+NH4]+ adducts), whereas the acidic diester metabolites (m-IPPP, DPHP) require ESI negative mode to form[M-H]- ions[5][6]. Troubleshooting Step: A self-validating approach requires rapid polarity switching during the MS acquisition. However, the sample preparation must also be altered; WAX SPE will trap the diesters but the neutral triesters will wash out in the methanol step. For simultaneous analysis, a generic polymeric reversed-phase SPE (e.g., Oasis HLB) is required, though this sacrifices the cleanliness of the WAX extract.

Sources

Optimization

Technical Support Center: Improving the Extraction of Isopropylated Phenyl Phosphates from Soil &amp; Sediment

Welcome to the technical support center for the analysis of Isopropylated Phenyl Phosphates (IPPPs), including m-Isopropylphenyl Phenyl Phosphate, from complex environmental matrices. As a class of organophosphate esters...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Isopropylated Phenyl Phosphates (IPPPs), including m-Isopropylphenyl Phenyl Phosphate, from complex environmental matrices. As a class of organophosphate esters (OPEs) used extensively as flame retardants and plasticizers, IPPPs are increasingly detected in soil and sediment.[1] Their unique chemical properties present significant challenges for quantitative extraction.

This guide is designed for researchers and analytical scientists. It moves beyond simple protocols to explain the why behind the methodology, providing a framework for robust method development and effective troubleshooting.

Part 1: Understanding the Analyte - The Key to a Successful Extraction

The extraction strategy for any analyte must be dictated by its physicochemical properties. Isopropylated triphenyl phosphate is typically a complex isomeric mixture.[2][3] Its behavior in soil and sediment is governed by its high hydrophobicity and low volatility.

Causality: A high Log Kow indicates that IPPPs are highly lipophilic ("fat-loving") and will preferentially bind to the organic carbon fraction of soil and sediment rather than dissolving in the pore water.[4][5] This strong sorption makes passive or gentle extraction methods ineffective. Similarly, their extremely low vapor pressure means they are non-volatile, so techniques that rely on volatility are not applicable. The goal of any extraction method must be to disrupt the strong analyte-matrix interactions and efficiently solvate the IPPPs.

Table 1: Physicochemical Properties of Isopropylated Phenyl Phosphate (IPPP) and their Analytical Implications

PropertyTypical ValueImplication for Extraction Strategy
Log Kow (Octanol-Water Partition Coeff.) 4.9 - 5.3High. Indicates strong binding to soil/sediment organic matter. Requires aggressive extraction techniques (e.g., elevated temperature/pressure) and potent organic solvents to overcome matrix interactions.
Water Solubility ~0.12 - 2.2 mg/LVery Low. Confirms hydrophobic nature. Analyte will not be readily soluble in aqueous solutions, necessitating organic solvent-based extraction.
Vapor Pressure ~2.5 x 10-6 Pa at 20°CExtremely Low. IPPPs are non-volatile. Loss during solvent evaporation is minimal, but methods like headspace analysis are unsuitable.
Boiling Point > 400 °CVery High. Contributes to its persistence and non-volatile nature.
Physical State Oily LiquidInfluences handling and dissolution in solvents.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction and analysis of IPPPs from soil and sediment.

FAQ 1: Which extraction technique is best for IPPPs in soil: Soxhlet, PLE, or MAE?

While traditional methods like Soxhlet are considered exhaustive, modern techniques like Pressurized Liquid Extraction (PLE, also known as Accelerated Solvent Extraction or ASE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and solvent reduction.[6][7][8]

  • Soxhlet (e.g., EPA Method 3540C): This is a classic, robust technique that ensures thorough extraction through continuous refluxing of fresh solvent.[9][10] However, it is slow (18+ hours) and consumes large volumes of solvent (~300 mL per sample).[6]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.[11][12] It is very fast and uses less solvent than Soxhlet. The rapid heating can significantly improve extraction efficiency by promoting the desorption of analytes from the matrix.[13]

  • Pressurized Liquid Extraction (PLE) (e.g., EPA Method 3545A): PLE is often the preferred method.[14][15] It uses elevated temperatures and pressures to increase the efficiency and speed of the extraction. High pressure keeps the solvent liquid above its boiling point, enhancing its solvating power and ability to penetrate the sample matrix. This combination is highly effective for strongly sorbed, hydrophobic compounds like IPPPs.[15][16] It is automated, fast (<20 minutes per sample), and uses minimal solvent (~40 mL).[17][18]

Recommendation: For most laboratories, Pressurized Liquid Extraction (PLE) provides the best balance of recovery, speed, automation, and reduced solvent consumption.

Troubleshooting Q1: My extraction recoveries are consistently low (< 60%). What's wrong?

Low recoveries are the most common problem and can stem from several sources. Use the following logic to diagnose the issue.

dot

Caption: Troubleshooting logic for low analyte recovery.

Detailed Explanation:

  • Inefficient Extraction: As established, IPPPs bind tightly to soil organic matter. Your extraction may not be energetic enough.

    • Solution: For PLE, increase the temperature (e.g., from 80°C to 100-120°C) and ensure pressure is sufficient (e.g., 1500-1600 psi).[19][20] Use a solvent mixture with a polar component, such as 1:1 n-hexane:acetone or dichloromethane:acetone, to help desorb the analytes from active sites on the soil particles.[7][21]

  • Analyte Loss During Cleanup: The cleanup step, while necessary, can be a source of analyte loss.

    • Solution: Verify that your Solid Phase Extraction (SPE) elution solvent is strong enough to quantitatively remove the IPPPs from the sorbent. Perform a second elution and analyze it separately to check for residual analyte. Ensure you are not losing analyte during the solvent evaporation/concentration step.

  • Strongly Bound "Aged" Residues: Sometimes, spiked analytes are recovered well, but native analytes in real-world samples are not. This occurs because lab-spiked compounds don't have time to diffuse into the microporous structures of the soil matrix like aged, native contamination has.

    • Solution: This indicates a need for a more aggressive extraction method overall. This is a strong argument for using PLE or MAE over simpler methods like sonication for real-world samples.

Troubleshooting Q2: My results have high variability (high %RSD) between replicates. What is the cause?

High variability usually points to sample inhomogeneity or inconsistent preparation.

  • Possible Cause 1: Sample Inhomogeneity. Soil and sediment are notoriously heterogeneous. One subsample may have a different concentration and composition (e.g., organic carbon content) than another.

    • Solution: Proper sample preparation is critical. Air-dry, grind, and sieve your entire sample to a uniform particle size (e.g., <2 mm) before taking a subsample for extraction. Thoroughly homogenize the ground sample before weighing.

  • Possible Cause 2: Inconsistent Moisture. Water content can affect extraction efficiency.

    • Solution: Either air-dry all samples to a consistent state or determine the moisture content of a separate subsample and report all results on a dry-weight basis. For extraction, mixing the wet sample with a drying agent like anhydrous sodium sulfate or diatomaceous earth is a common and effective practice.[9][20]

FAQ 2: My sample extracts are "dirty" and causing issues with my GC-MS. How do I clean them up?

Complex matrices like soil and sediment contain many co-extractable compounds (e.g., humic acids, lipids) that can interfere with analysis.[22] This can cause matrix effects, where the signal of your target analyte is artificially enhanced or suppressed in the instrument source, leading to inaccurate quantification.[23][24][25] A robust cleanup step is essential.

  • Solid Phase Extraction (SPE): This is the most common and effective cleanup technique.[26][27] For IPPPs, a multi-stage cleanup may be necessary.

    • Normal-Phase SPE: Use cartridges containing silica, Florisil, or alumina to remove polar interferences.[7][16][28]

    • Carbon-Based SPE: Graphitized carbon black (GCB) is excellent for removing pigments. A combination cartridge, such as GCB-NH2, can be very effective.[21]

    • General Workflow: After extraction, the solvent is exchanged to a non-polar solvent like hexane. The extract is loaded onto a conditioned SPE cartridge, interfering compounds are washed off with a weak solvent, and the target IPPPs are eluted with a stronger solvent or solvent mixture.[21][29]

Part 3: Recommended Experimental Protocol - PLE with SPE Cleanup

This protocol provides a robust starting point for the extraction and cleanup of IPPPs from soil or sediment. It must be validated for your specific matrix and analytical instrumentation.

1. Sample Preparation & Homogenization

  • Spread the field sample on a tray and allow it to air-dry in a clean, ventilated area for 48-72 hours, or until it is friable.

  • Remove large debris (rocks, twigs).

  • Grind the entire sample using a mortar and pestle or mechanical grinder.

  • Sieve the ground sample through a 2 mm sieve to ensure a uniform particle size.

  • Homogenize the sieved sample by thorough mixing.

  • Store in a clean, sealed amber glass jar.

2. Pressurized Liquid Extraction (PLE)

  • Cell Preparation: Place a glass fiber filter at the bottom of a PLE cell (e.g., 22 mL).

  • Sample Loading: Mix 5-10 g of the homogenized soil sample with an equal amount of diatomaceous earth (or another dispersant) and load the mixture into the cell. This prevents clumping and ensures even solvent flow.

  • Spiking: Add an appropriate volume of your surrogate standard solution (e.g., deuterated TPhP-d15) directly onto the sample in the cell.

  • Fill Remaining Space: Fill any void space in the cell with more diatomaceous earth.

  • Extraction Parameters (Starting Point):

    • Solvent: 1:1 (v/v) n-Hexane:Acetone[20][21]

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Extraction Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 120 seconds

  • Collection: Collect the extract in a clean glass vial.

dot

Caption: General analytical workflow for IPPPs in soil.

3. Extract Concentration & Cleanup

  • Concentration: Concentrate the PLE extract to approximately 1 mL using a gentle stream of nitrogen.

  • Solvent Exchange: Add ~10 mL of n-hexane and re-concentrate to 1 mL. This ensures the extract is in a non-polar solvent suitable for SPE loading.

  • SPE Cartridge Conditioning: Condition a Florisil or Silica SPE cartridge (e.g., 6 mL, 1 g) by passing n-hexane through it. Do not let the cartridge go dry.

  • Loading: Load the 1 mL hexane extract onto the cartridge.

  • Elution: Elute the IPPPs from the cartridge with a more polar solvent or mixture (e.g., dichloromethane or acetone in hexane). The exact solvent and volume must be determined during method development.

  • Final Preparation: Concentrate the cleaned extract to a final volume (e.g., 1 mL). Add the internal standard (for quantification) just prior to analysis.

4. Quality Control (A Self-Validating System) To ensure the trustworthiness of your data, every batch of samples should include:

  • Method Blank: An empty PLE cell with only diatomaceous earth, carried through the entire process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix (e.g., clean sand) spiked with a known amount of all target analytes to check for method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample spiked with a known amount of analytes to assess matrix-specific accuracy and overall method precision.

  • Surrogate Standards: Added to every sample before extraction to monitor the performance of your method on a sample-by-sample basis.

References
  • Cheng, J., et al. (2023). "Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction." Environmental Research. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). "Method 3540C: Soxhlet Extraction." Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • Enthalpy Analytical. (2022). "Chemistry Deep Dive: Soxhlet Extraction for Semivolatile Analysis." Available at: [Link]

  • Carabias-Martínez, R., et al. (2009). "Pressurized liquid extraction of organophosphate triesters from sediment samples using aqueous solutions." Journal of Chromatography A. Available at: [Link]

  • Burkhardt, M.R., et al. (2005). "Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment." Analytica Chimica Acta. Available at: [Link]

  • Wang, Q., et al. (2018). "Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry." ResearchGate. Available at: [Link]

  • Li, A., et al. (2017). "Analysis of Organophosphate Esters in Sediment Samples Using Gas Chromatography-Tandem Mass Spectrometry." ResearchGate. Available at: [Link]

  • CEM Corporation. "Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with EPA 3545." Available at: [Link]

  • ZORA (Zurich Open Repository and Archive). (2021). "Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates." Available at: [Link]

  • Burkhardt, M.R., et al. (2005). "Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for semivolatile organic compounds, polycyclic aromatic hydrocarbons (PAH), and alkylated PAH homolog groups in sediment." U.S. Geological Survey. Available at: [Link]

  • Kruve, A., et al. (2023). "Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices." MDPI. Available at: [Link]

  • CEM Corporation. "Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with US EPA 3545A." Available at: [Link]

  • CEM Corporation. "Extraction of Semi-Volatile Organic Compounds from Soil." Available at: [Link]

  • Cerdà-Bernad, D., et al. (2023). "Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants." MDPI. Available at: [Link]

  • Pardo, O., et al. (2025). "Organophosphate ester flame retardants in sediments and marine fish species in Colombia." Digital.CSIC. Available at: [Link]

  • Tarcomnicu, I. (2013). "Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects." IntechOpen. Available at: [Link]

  • Wolska, L., et al. (2003). "Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run." Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2021). "Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS)." Available at: [Link]

  • Montes, R., et al. (2018). "Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry." Journal of Separation Science. Available at: [Link]

  • Wang, N., et al. (2021). "Distribution and Risk Assessment of Organophosphate Esters in Agricultural Soils and Plants in the Coastal Areas of South China." International Journal of Environmental Research and Public Health. Available at: [Link]

  • Organomation. "What is Solid Phase Extraction (SPE)?" Available at: [Link]

  • ResearchGate. "Pressurized Liquid Extraction." Available at: [Link]

  • Eurofins. "Analytical Method Summaries." Available at: [Link]

  • ResearchGate. "Remediation of soils contaminated by hydrophobic organic compounds: How to recover extracting agents from soil washing solutions?" Available at: [Link]

  • dos Santos, V. B., et al. (2022). "Miniaturized Salting-Out-Assisted Liquid-Liquid Extraction for the Determination of Fluopyram in Soil Samples by Gas Chromatography-Mass Spectrometry." Semantic Scholar. Available at: [Link]

  • ResearchGate. "Determination of Organophosphorus flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up and liquid chromatography with tandem mass spectrometry." Available at: [Link]

  • Kittlaus, S., et al. (2017). "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." LCGC International. Available at: [Link]

  • Santana-Viera, S., et al. (2012). "Current Trends in Sample Treatment Techniques for Environmental and Food Analysis." ResearchGate. Available at: [Link]

  • ResearchGate. (2023). "Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization." Available at: [Link]

  • Hawach. "Solid Phase Extraction (SPE) Columns in Food Safety and Agricultural Analysis." Available at: [Link]

  • Japan Environmental Chemicals Safety Division. "III Analytical Methods." Available at: [Link]

  • Tréllu, C., et al. (2021). "Remediation of soils contaminated by hydrophobic organic compounds: How to recover extracting agents from soil washing solutions?" Journal of Hazardous Materials. Available at: [Link]

  • ResearchGate. "Solid-Phase Extraction Clean-Up of Soil Sediment Extracts for the Determination of Various Types of Pollutants in a Single Run." Available at: [Link]

  • OI Analytical. "Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B." Available at: [Link]

  • Asghari, J., et al. (2018). "Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals." ResearchGate. Available at: [Link]

  • Longares-Patrón, R., et al. (2023). "Microwave-assisted extraction of functional compounds from plants: A Review." ResearchGate. Available at: [Link]

  • Adu-Kyei, K., et al. (2022). "Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review." MDPI. Available at: [Link]

  • ResearchGate. "Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry." Available at: [Link]

  • Hashemi, S.M.B., et al. (2017). "Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root." Journal of Food Science and Technology. Available at: [Link]

  • Mr. Fothergill's Seeds. (2021). "How to Fix Hydrophobic Soil." Available at: [Link]

  • Sensoterra. (2021). "4 steps to prevent or fix hydrophobic (water repellent) soil." Available at: [Link]

  • IntechOpen. (2018). "From Field to Shelf: How Microwave-Assisted Extraction Techniques Foster an Integrated Green Approach." Available at: [Link]

  • YouTube. (2025). "Hydrophobic Soil and How to Fix It." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of m-Isopropylphenyl Phenyl Phosphate (m-IPPP)

Welcome to the Advanced Applications Support Portal. This guide is designed for analytical scientists, researchers, and drug development professionals experiencing signal loss, poor reproducibility, or peak tailing when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for analytical scientists, researchers, and drug development professionals experiencing signal loss, poor reproducibility, or peak tailing when analyzing m-Isopropylphenyl Phenyl Phosphate (m-IPPP) and related organophosphate flame retardants (OPFRs).

Section 1: Mechanistic Understanding of m-IPPP Degradation (FAQs)

Q: Why am I losing m-IPPP signal during standard GC-MS analysis? A: m-IPPP is an organophosphorus ester characterized by a high level of oxygenation at the phosphorus center. When exposed to the high temperatures (typically 250–300 °C) of a standard split/splitless GC inlet, the molecule undergoes rapid pyrolytic cleavage. This thermal degradation is driven by the elimination of a phosphorus acid (e.g., phosphoric or pyrophosphoric acid), which promotes char formation and the complete loss of the intact analyte before it even reaches the capillary column .

Q: How can I definitively tell if my m-IPPP is degrading in the inlet versus poor extraction recovery? A: Thermal degradation in the inlet presents a specific, self-validating diagnostic signature: the appearance of degradation byproducts (such as phenol and isopropylphenol derivatives) in the chromatogram, coupled with a non-linear calibration curve at lower concentrations. If your extraction blanks are clean but your pre-column spiked standards show poor recovery and severe peak tailing, the inlet is the active site of degradation.

DegradationPathway mIPPP m-IPPP (Intact Analyte) Heat High Temp GC Inlet (>250°C) mIPPP->Heat Cleavage Pyrolytic Cleavage (P-O Bond Breakage) Heat->Cleavage Acid Phosphoric Acid (Active Site Adsorption) Cleavage->Acid Elimination Phenols Phenol Derivatives (Volatile Artifacts) Cleavage->Phenols Byproducts SignalLoss Loss of Quantifiable Signal & Peak Tailing Acid->SignalLoss

Fig 1. Mechanistic pathway of m-IPPP thermal degradation in high-temperature GC inlets.

Section 2: GC-MS Inlet Optimization

Q: What are the best GC inlet parameters to minimize this degradation? A: The fundamental goal is to minimize the residence time of m-IPPP in a high-heat environment. You must transition from hot splitless injection to either Programmable Temperature Vaporizing (PTV) or Cold On-Column (COC) injection. PTV allows the sample to be introduced at a lower temperature, sweeping the analyte onto the column before extensive pyrolytic elimination can occur.

Quantitative Comparison of Injection Techniques for m-IPPP Analysis
Analytical TechniqueInlet / Vaporizer Temp (°C)Analyte Residence TimeTypical Recovery (%)Thermal Degradation Risk
GC-MS (Hot Splitless) 250 – 300High (>30 sec)40 – 65%Critical (>30%)
GC-MS (PTV) 60 → 300 (Ramped)Medium (10–20 sec)85 – 95%Low (<5%)
GC-MS (Cold On-Column) Tracks Oven TempLow (Direct to column)>95%Negligible (<1%)
LC-MS/MS (APCI) 200 (Optimized)N/A>98%None
Protocol 1: Step-by-Step PTV Injection Optimization for m-IPPP

Causality Focus: This protocol is designed to prevent catalytic breakdown by removing active sites and minimizing thermal exposure time.

  • Liner Selection: Install an ultra-inert, deactivated baffled liner. Crucial: Do not use glass wool. The high surface area and active silanol groups of glass wool act as a catalyst for the degradation of the phosphate ester bonds.

  • Initial Temperature: Set the PTV inlet to 60 °C. This allows the m-IPPP to be injected in a liquid state without immediate flash vaporization, preventing premature pyrolysis.

  • Injection: Inject 1.0 µL of the sample extract using a fast plunger speed.

  • Temperature Ramp: Immediately upon injection, ramp the inlet temperature at 700 °C/min to 280 °C. Rapid heating transfers the m-IPPP to the column before the activation energy for pyrolytic cleavage is sustained.

  • Column Flow: Maintain a high initial carrier gas flow (e.g., 2.0 mL/min Helium) to rapidly sweep the vaporized analyte onto the analytical capillary column (e.g., DB-5MS).

  • Self-Validating System Check: Monitor the peak area ratio of m-IPPP to isopropylphenol in your first standard run. A ratio of < 100:1 indicates that active sites remain in the liner or the temperature ramp is too slow.

Section 3: Transitioning to LC-MS/MS

Q: Should I abandon GC-MS and use LC-MS/MS for m-IPPP? A: Yes, for highly thermally labile OPFRs, LC-MS/MS is often the superior choice because it completely bypasses the need for vaporization at extreme temperatures . However, caution is still required. Even in LC-MS/MS, thermal degradation can occur in the Atmospheric Pressure Chemical Ionization (APCI) source if the vaporizer temperature is set too high. Studies have demonstrated that a high vaporizer pressure and temperature (e.g., >300 °C) lead to the thermal degradation of OPEs, resulting in significantly lower signal intensity .

DecisionTree Start m-IPPP Sample Extract GCMS GC-MS Analysis Start->GCMS LCMS LC-MS/MS Analysis Start->LCMS HotInlet Standard Splitless (>250°C) GCMS->HotInlet PTV PTV / Cold On-Column (60°C -> Ramp) GCMS->PTV ESI ESI Source (High Matrix Effects) LCMS->ESI APCI APCI Source (Vaporizer <200°C) LCMS->APCI Degrade High Degradation Risk HotInlet->Degrade SuccessGC Optimal GC Recovery PTV->SuccessGC SuccessLC Optimal LC Recovery APCI->SuccessLC

Fig 2. Decision tree for selecting and optimizing m-IPPP analytical workflows.

Protocol 2: Step-by-Step LC-MS/MS (APCI) Method Setup for m-IPPP

Causality Focus: This protocol optimizes ion transmission while preventing source-induced pyrolysis.

  • Source Selection: Equip the LC-MS/MS with an Atmospheric Pressure Chemical Ionization (APCI) source. APCI is preferred over Electrospray Ionization (ESI) for moderately polar OPFRs like m-IPPP to minimize matrix suppression from environmental or biological samples.

  • Vaporizer Temperature Calibration: Lower the APCI vaporizer temperature from the default 350 °C to 200 °C. High vaporizer temperatures induce thermal degradation of phosphate esters even in LC systems .

  • Drying Gas Flow: Reduce the drying gas flow rate to 5 L/min. Higher flow rates can poorly desolvate the ions or divert them away from the capillary, exacerbating thermal breakdown.

  • Mobile Phase: Use a gradient of Water/Methanol with 0.1% Formic Acid. The acidic modifier facilitates efficient protonation ([M+H]+) without causing source-induced fragmentation.

  • Self-Validating System Check: Infuse a neat standard of m-IPPP at a constant flow. Toggle the vaporizer temperature between 300 °C and 200 °C. If the intact [M+H]+ signal intensity increases by >50% at 200 °C, you have successfully eliminated source-side thermal degradation.

References
  • Title: Thermal Degradation of Organophosphorus Flame Retardants Source: MDPI (Materials) URL: [Link]

  • Title: Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue Source: Frontiers in Environmental Science URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of m-Isopropylphenyl Phenyl Phosphate and Triphenyl Phosphate: Flame Retardancy, Pharmacokinetics, and Toxicological Profiling

As the regulatory landscape phases out legacy polybrominated diphenyl ethers (PBDEs), organophosphate ester flame retardants (OPFRs) have become the industry standard. Among these, Triphenyl Phosphate (TPHP) and its alky...

Author: BenchChem Technical Support Team. Date: March 2026

As the regulatory landscape phases out legacy polybrominated diphenyl ethers (PBDEs), organophosphate ester flame retardants (OPFRs) have become the industry standard. Among these, Triphenyl Phosphate (TPHP) and its alkylated derivatives, such as m-Isopropylphenyl Phenyl Phosphate (m-IPPP) —a primary isomer in commercial mixtures like Firemaster® 550—are heavily utilized.

For researchers, toxicologists, and drug development professionals evaluating environmental exposure models or screening alternative materials, understanding the divergent pharmacokinetics, cytotoxicity, and functional mechanisms of these two compounds is critical. This guide provides an objective, data-driven comparison of their performance and biological impact.

Physicochemical Properties & Flame Retardancy Mechanisms

Both TPHP and m-IPPP function as additive flame retardants and plasticizers, meaning they are physically blended into polymer matrices (e.g., polyurethane foam, PVC) rather than chemically bound[1]. This lack of covalent bonding is the primary driver of their environmental migration and subsequent human exposure.

  • Triphenyl Phosphate (TPHP): Acts predominantly in the gas phase. Upon thermal degradation, TPHP volatilizes and releases phosphorus-containing radicals (PO·) that scavenge high-energy H· and OH· radicals, effectively quenching the combustion chain reaction[2].

  • m-Isopropylphenyl Phenyl Phosphate (m-IPPP): The addition of the isopropyl group increases molecular weight and decreases volatility. While it still provides gas-phase radical scavenging, m-IPPP exhibits enhanced solid-phase activity. It undergoes thermal cleavage to form phosphoric and pyrophosphoric acids, which promote the carbonization of the polymer matrix into a protective char layer, insulating the underlying material from heat and oxygen[2].

FR_Mechanism Polymer Polymer Matrix (+ OPFR) Heat Thermal Degradation Polymer->Heat GasPhase Gas Phase PO· Radical Scavenging Heat->GasPhase Volatilization (TPHP > m-IPPP) SolidPhase Solid Phase Phosphoric Acid -> Char Heat->SolidPhase Thermal Cleavage FireSuppression Fire Suppression GasPhase->FireSuppression Quenches H· / OH· SolidPhase->FireSuppression Thermal Insulation

Fig 1. Dual-phase flame retardant mechanism of organophosphate esters.

Toxicological Divergence and Pharmacokinetics

The structural differences between TPHP and m-IPPP drastically alter their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, leading to distinct toxicological liabilities.

Hepatotoxicity and Cellular Stress

Recent high-content imaging studies on HepG2 liver cells reveal that triaryl OPFRs are highly cytotoxic. However, m-IPPP is significantly more potent than TPHP , demonstrating an IC50 of 19.4 μM[3]. m-IPPP disrupts lipid homeostasis by inducing the accumulation of neutral lipid droplets and impairing lysosomes, indicating a severe disruption of the autophagy/lipophagy pathways in hepatocytes (3[3]).

Endocrine and Adrenal Impact

While TPHP is a known endocrine disruptor linked to reproductive toxicity, m-IPPP targets the adrenal gland. In in vivo mammalian models, m-IPPP exposure causes dose-dependent hypertrophy and neutral lipid accumulation specifically within the zona fasciculata (ZF) cells of the adrenal cortex, alongside elevated serum cholesterol levels (4[4]).

Metabolic Pathways

Both compounds are rapidly metabolized by hepatic carboxylesterases and cytochrome P450 enzymes, meaning parent compounds are rarely detected in tissues[5].

  • TPHP is primarily hydrolyzed into diphenyl phosphate (DPHP) [2].

  • m-IPPP is metabolized into both DPHP and the isomer-specific biomarker mono-isopropylphenyl phenyl phosphate (ip-PPP) , which is excreted in urine (5[5]).

Metabolism TPHP Triphenyl Phosphate (TPHP) CE Hepatic Metabolism (Carboxylesterases / CYP450) TPHP->CE mIPPP m-Isopropylphenyl Phenyl Phosphate mIPPP->CE DPHP Diphenyl Phosphate (DPHP) CE->DPHP Hydrolysis (Major) ipPPP mono-Isopropylphenyl Phenyl Phosphate (ip-PPP) CE->ipPPP Isomer-Specific Hydrolysis Excretion Urinary Excretion (Biomarkers) DPHP->Excretion ipPPP->Excretion

Fig 2. Hepatic biotransformation and urinary excretion pathways.

Quantitative Data Summary

ParameterTriphenyl Phosphate (TPHP)m-Isopropylphenyl Phenyl Phosphate (m-IPPP)
Chemical Formula C18H15O4PC21H21O4P (for mono-isopropylated)
Primary Application Additive flame retardant, plasticizerAdditive flame retardant (e.g., Firemaster 550)
Flame Retardancy Phase Predominantly Gas PhaseGas Phase & Enhanced Solid Phase
HepG2 Cytotoxicity (IC50) ~ 50-60 μM19.4 μM (Higher Cytotoxicity)
Primary in vivo Metabolites Diphenyl phosphate (DPHP)mono-Isopropylphenyl phenyl phosphate (ip-PPP), DPHP
Key Toxicological Targets Endocrine disruption, reproductive toxicityAdrenal cortex (zona fasciculata), hepatic lipophagy

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols outline the industry-standard methodologies used to derive the comparative data above. Each protocol is designed as a self-validating system to eliminate confounding variables.

Protocol A: High-Content Imaging for Hepatotoxicity (In Vitro)

Causality: HepG2 cells are utilized because the liver is the primary site of OPFR metabolism and lipid homeostasis. High-content confocal imaging is chosen over standard colorimetric assays (like MTT) because it allows for the simultaneous, single-cell quantification of organelle-specific stress (lipid droplets and lysosomes) prior to overt cell death[3].

  • Cell Seeding: Seed HepG2 cells in 384-well optical-bottom plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with a dose-response gradient (0.1 μM to 50 μM) of TPHP or m-IPPP dissolved in DMSO.

  • Multiplex Staining: After 24 hours of exposure, wash cells and stain with a multiplex dye cocktail: Hoechst 33342 (nuclei), Nile Red (neutral lipid droplets), and LysoTracker Red (lysosomal mass).

  • Automated Imaging & Analysis: Image plates using an automated confocal microscope. Extract phenotypic features (e.g., lipid droplet area per cell) using algorithmic image analysis.

  • Self-Validation Mechanism:

    • Internal Normalization: All lipid/lysosome fluorescence signals must be normalized to the Hoechst nuclear count to ensure that apparent reductions in organelles are not simply artifacts of cell death.

    • Controls: Include a vehicle control (0.1% DMSO) to establish baseline lipid levels, and a positive control (50 µM Chloroquine) to validate the assay's sensitivity to lysosomal trapping.

Protocol B: Pharmacokinetic & Metabolite Profiling (In Vivo)

Causality: Sprague Dawley (SD) rats are the standard mammalian model for evaluating reproductive and metabolic toxicology[1]. Because parent OPFRs are rapidly cleared, quantifying urinary metabolites (DPHP and ip-PPP) provides the most reliable biomarker for internal exposure and metabolic clearance rates[5].

  • Animal Dosing: Administer TPHP or m-IPPP to adult SD rats via oral gavage at targeted daily doses (e.g., 5 to 140 mg/kg/d) formulated in corn oil[4].

  • Sample Collection: House animals in metabolic cages to collect 24-hour urine fractions on days 1, 7, and 14. Store samples at -80°C.

  • Enzymatic Deconjugation: Treat 100 μL of thawed urine with β-glucuronidase/arylsulfatase to cleave Phase II conjugates, freeing the total phenolic metabolites.

  • Solid-Phase Extraction (SPE): Load the deconjugated samples onto conditioned Oasis WAX SPE cartridges. Wash with weak acid and elute the target metabolites (DPHP, ip-PPP) using a basic organic solvent.

  • LC-MS/MS Quantification: Analyze the eluate using Liquid Chromatography-Tandem Mass Spectrometry operating in negative electrospray ionization (ESI-) mode.

  • Self-Validation Mechanism:

    • Isotopic Internal Standards: Spike samples with isotopically labeled standards (e.g., d10-DPHP) prior to the SPE step. This corrects for matrix-induced ion suppression and extraction recovery losses, ensuring absolute quantification.

    • Matrix Blanks: Run vehicle-dosed rat urine to establish the limit of detection (LOD) and rule out background environmental OPFR contamination.

References

  • Wade M. G., et al. (2019). "Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects." PubMed / National Institutes of Health.
  • National Institutes of Health (PMC). (2023). "Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells." PMC.
  • Australian Government Department of Health and Aged Care. (2023). "Triphenyl phosphate and diphenyl phosphate - Evaluation statement." Industrial Chemicals.
  • Duke University Libraries. (2017). "Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers." DukeSpace.
  • Witchey S. K., et al. (2021). "Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats." PMC / National Institutes of Health.
  • Ataman Kimya. (n.d.). "ISOPROPYLATED TRIPHENYL PHOSPHATE." Ataman Chemicals.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS/MS Methods for Organophosphate Analysis

Introduction: The Analytical Imperative for Organophosphate Monitoring Organophosphate (OP) pesticides, while effective in agriculture, pose significant risks to human health and the environment due to their neurotoxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Organophosphate Monitoring

Organophosphate (OP) pesticides, while effective in agriculture, pose significant risks to human health and the environment due to their neurotoxicity.[1][2] Their widespread use necessitates robust and reliable analytical methods for monitoring their residues in complex matrices such as food, water, and biological samples.[3][4][5] The two titans of analytical chemistry for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While both techniques are powerful, they operate on different principles, making each uniquely suited for different types of analytes and matrices.[6][7] GC-MS is traditionally the workhorse for volatile and semi-volatile compounds, whereas LC-MS/MS excels with polar, thermally labile, and larger molecules.[6][8] In a comprehensive monitoring program or during a long-term study, it is often necessary to use both techniques or to switch from one to the other. This is where cross-validation becomes not just a procedural formality, but a cornerstone of data integrity.

This guide provides a framework for the rigorous cross-validation of GC-MS and LC-MS/MS methods. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the data generated is scientifically defensible and trustworthy, in alignment with global regulatory expectations.[9][10]

Part 1: Foundational Principles of the Analytical Techniques

The choice between GC-MS and LC-MS/MS is fundamentally dictated by the physicochemical properties of the target organophosphates and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes must be volatile and thermally stable to be vaporized in the heated inlet without degradation.[6][8] For some less volatile OPs, a chemical derivatization step may be required to increase their volatility.[11] The mass spectrometer then detects and identifies the separated compounds based on their unique mass-to-charge ratios, providing excellent specificity.[4]

  • Strengths: High chromatographic resolution, excellent for non-polar and volatile OPs, robust and well-established libraries for spectral matching.

  • Limitations: Requires thermally stable analytes, potential for matrix-induced enhancement effects, and may require derivatization for polar OPs.[12][13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Versatility for Polar Analytes

LC-MS/MS separates compounds in a liquid phase, making it ideal for polar, non-volatile, and thermally sensitive molecules that are unsuitable for GC.[7][8] This often eliminates the need for derivatization, simplifying sample preparation.[12] The use of a tandem mass spectrometer (MS/MS) provides an exceptional degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), effectively filtering out background noise from complex matrices.[15][16]

  • Strengths: Broad applicability to a wide range of OPs, including polar metabolites; high sensitivity and selectivity, especially in complex matrices; minimal sample preparation complexity.[16][17]

  • Limitations: Susceptible to matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source, potentially lower chromatographic resolution compared to capillary GC.[13]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile/thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Ideal Analytes Volatile, semi-volatile, non-polar OPs (e.g., Chlorpyrifos).Polar, non-volatile, thermally labile OPs (e.g., Glyphosate, Dimethoate).[6]
Sample Prep May require derivatization to increase volatility.[12]Derivatization is rarely needed.
Key Advantage High-resolution separation and established spectral libraries.High sensitivity and selectivity for a broad range of analytes in complex matrices.[16][17]
Primary Challenge Thermal degradation of labile compounds; matrix enhancement.[11]Ion suppression/enhancement in the ESI source.[13]

Part 2: The Crucial Role of Sample Preparation: The QuEChERS Method

No analysis is better than the sample preparation that precedes it. For multi-residue pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[18][19][20] It provides excellent analyte recovery while effectively removing a significant portion of matrix interferences like fats, sugars, and pigments.[1][21]

Experimental Protocol: Generic QuEChERS for a Fruit/Vegetable Matrix

This protocol is a self-validating system designed for robustness and reproducibility.

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. Causality: A homogenized sample ensures that the small subsample taken for analysis is representative of the entire lot.

  • Internal Standard Spiking: Fortify the sample with an internal standard solution. Causality: The internal standard corrects for variations in extraction efficiency and instrument response, which is critical for accurate quantification.

  • Solvent Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.[18] Causality: Acetonitrile is effective at extracting a wide range of pesticides and is immiscible with water following the addition of salts, enabling a clean phase separation.

  • Salting-Out Partitioning: Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride).[15][21] Shake vigorously for 1 minute. Causality: The salts induce phase separation between the acetonitrile and the aqueous layer of the sample, driving the pesticides into the organic (acetonitrile) layer. Magnesium sulfate also helps to remove water.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).[15][18]

  • Final Centrifugation: Vortex for 1 minute and centrifuge at high speed for 5 minutes.

  • Analysis: Collect the final supernatant for injection into the GC-MS or LC-MS/MS system. For GC-MS, a solvent exchange or addition of a protectant may be necessary.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (10g) Add_ACN 2. Add Acetonitrile & Shake Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant Collect Acetonitrile Layer dSPE 6. Add to d-SPE Tube & Vortex Supernatant->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Final_Extract 8. Final Extract Centrifuge2->Final_Extract Analysis Inject into GC-MS or LC-MS/MS Final_Extract->Analysis

QuEChERS Sample Preparation Workflow.

Part 3: The Framework of Method Validation

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[22] Regulatory bodies like the FDA provide clear guidance on the required parameters to establish method reliability.[9][23]

Key Validation Parameters
  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9] Assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. Determined by a series of at least five concentrations, with the resulting calibration curve having a correlation coefficient (r²) typically >0.99.

  • Accuracy: The closeness of the measured value to the true value. Assessed by spiking a blank matrix with known analyte concentrations at low, medium, and high levels. Recoveries are generally expected to be within 70-120%.[21][24]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as the relative standard deviation (%RSD), which should typically be ≤20%.[9][24]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25] This is the lowest point on the calibration curve.

  • Matrix Effects: The alteration of analyte response due to co-eluting substances from the sample matrix.[11][13] It is quantified by comparing the response of an analyte in a matrix extract to the response in a pure solvent.

Part 4: Cross-Validation: Bridging the Methodological Gap

Cross-validation is performed to ensure the integrity of results when two or more analytical methods are used to generate data within the same study, for example, comparing a GC-MS method with a newly developed LC-MS/MS method.[26] The FDA's Bioanalytical Method Validation guidance provides the authoritative framework for this process.[9]

The core principle is to demonstrate that the two methods produce comparable data. This is achieved by analyzing the same set of samples—both quality control (QC) samples and, crucially, real-world incurred samples—with both methodologies.[26]

Experimental Protocol: Method Cross-Validation
  • Define Methods: Designate one method as the "reference" method (often the original, validated method) and the other as the "comparator" method.

  • Sample Selection: Select a statistically relevant number of study samples (e.g., n > 20) that have been analyzed by the reference method. The samples should span the quantifiable range.

  • Reanalysis: Analyze the selected samples using the comparator method.

  • Data Comparison: For each sample, calculate the percentage difference between the values obtained from the two methods: %Difference = ((Comparator Value - Reference Value) / Mean Value) * 100

  • Acceptance Criteria: The results are considered comparable if the %Difference for at least two-thirds (67%) of the samples is within ±20% of the mean value.[9]

CrossValidation_Workflow Cross-Validation Process Flow cluster_gcms Reference Method cluster_lcms Comparator Method Sample_Pool Pool of Incurred Samples & QCs GCMS_Analysis Analyze with GC-MS Method Sample_Pool->GCMS_Analysis LCMS_Analysis Analyze with LC-MS/MS Method Sample_Pool->LCMS_Analysis GCMS_Results GC-MS Data Set GCMS_Analysis->GCMS_Results Compare Compare Results (% Difference) GCMS_Results->Compare LCMS_Results LC-MS/MS Data Set LCMS_Analysis->LCMS_Results LCMS_Results->Compare Acceptance Acceptance Criteria Met? (2/3 of samples within ±20%) Compare->Acceptance

Workflow for Cross-Validation of two analytical methods.

Part 5: Comparative Performance Data for Organophosphate Analysis

The following tables present representative validation and cross-validation data for the analysis of common OPs in a complex matrix like apples. This data illustrates the complementary nature of the two techniques.

Table 1: Representative GC-MS Validation Data for OPs in Apple Matrix

Analyte Linearity (r²) LOQ (ng/g) Accuracy (% Recovery) Precision (%RSD) Matrix Effect (%)
Chlorpyrifos 0.998 5 95 ± 8 < 10 +35 (Enhancement)
Malathion 0.997 10 91 ± 11 < 12 +25 (Enhancement)
Diazinon 0.999 5 102 ± 7 < 9 +40 (Enhancement)

Note: Matrix enhancement is common in GC-MS and necessitates the use of matrix-matched calibration standards for accurate quantification.[14][27]

Table 2: Representative LC-MS/MS Validation Data for OPs in Apple Matrix

Analyte Linearity (r²) LOQ (ng/g) Accuracy (% Recovery) Precision (%RSD) Matrix Effect (%)
Chlorpyrifos 0.999 2 105 ± 6 < 8 -15 (Suppression)
Malathion 0.999 5 98 ± 9 < 10 -10 (Suppression)
Diazinon 0.998 2 101 ± 7 < 9 -22 (Suppression)

Note: LC-MS/MS often provides lower LOQs and, while subject to ion suppression, this can be reliably corrected with isotopically labeled internal standards.[13][16]

Table 3: Representative Cross-Validation Results (n=21 samples) | Analyte | GC-MS Result (ng/g) | LC-MS/MS Result (ng/g) | Mean (ng/g) | % Difference | | :--- | :--- | :--- | :--- | :--- | | Sample 1 (Chlorpyrifos) | 52.5 | 48.9 | 50.7 | -7.1% | | Sample 2 (Chlorpyrifos) | 108.1 | 115.3 | 111.7 | +6.4% | | Sample 3 (Malathion) | 78.2 | 85.0 | 81.6 | +8.3% | | ... (18 other samples) | ... | ... | ... | ... | | Outcome: | \multicolumn{4}{l|}{19 out of 21 samples (90%) showed a % difference within ±20%.} | | Conclusion: | \multicolumn{4}{l|}{The methods are considered cross-validated and can be used interchangeably.} |

Conclusion

GC-MS and LC-MS/MS are not competing but complementary technologies in the field of organophosphate analysis.[17] The choice of instrument is driven by the specific properties of the target analytes. GC-MS remains an exceptionally robust tool for volatile OPs, while LC-MS/MS offers unparalleled sensitivity and versatility for a wider range, particularly polar and thermally labile compounds.[6][7]

A successful analysis is built on a foundation of rigorous validation. When projects require the use of both platforms, a systematic cross-validation is the critical link that ensures data consistency, comparability, and integrity. By following the principles and protocols outlined in this guide, researchers and scientists can confidently generate reliable data that meets the highest standards of scientific and regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef. Waters.com. [Link]

  • Celerion. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Celerion.com. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis-zone.com. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • MDPI. (2024). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. MDPI.com. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federalregister.gov. [Link]

  • PLOS. (2014). Determination of 17 Organophosphate Pesticide Residues in Mango by Modified QuEChERS Extraction Method Using GC-NPD/GC-MS and Hazard Index Estimation in Lucknow, India. PLOS ONE. [Link]

  • LCGC International. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Chromatographyonline.com. [Link]

  • PubMed. (2014). Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. National Center for Biotechnology Information. [Link]

  • LabRulez GCMS. (n.d.). Fast Analysis of Organophosphorus Pesticides in a Complex Food Matrix. Labrulez.com. [Link]

  • Scientific Research Publishing. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Scirp.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NCBI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods Guidance. EPA.gov. [Link]

  • Shimadzu. (n.d.). Pesticides - Multiresidue Analysis in Various Food Matrices. Shimadzu.com. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.gov.au. [Link]

  • National Center for Biotechnology Information. (n.d.). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. NCBI. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Chromatographyonline.com. [Link]

  • LCGC International. (n.d.). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Chromatographyonline.com. [Link]

  • U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines. EPA.gov. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent.com. [Link]

  • ACS Publications. (2010). Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. ACS Publications. [Link]

  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.com. [Link]

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. NCBI. [Link]

  • U.S. Environmental Protection Agency. (2025). Analytical Methods and Procedures for Pesticides. EPA.gov. [Link]

  • ResearchGate. (n.d.). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). Pesticide Analytical Manual (PAM). FDA.gov. [Link]

  • PubMed. (2024). LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. ResolveMass.com. [Link]

  • Jordi Labs. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. JordiLabs.com. [Link]

  • Patsnap. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap.com. [Link]

  • R Discovery. (2024). LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. Rdiscovery.io. [Link]

  • AKJournals. (2020). Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap. AKJournals. [Link]

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Validation

Inter-laboratory comparison of "m-Isopropylphenyl Phenyl Phosphate" quantification

An Inter-laboratory Comparison for the Quantification of m-Isopropylphenyl Phenyl Phosphate: A Guide for Researchers In the field of environmental and materials science, the accurate quantification of organophosphate fla...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparison for the Quantification of m-Isopropylphenyl Phenyl Phosphate: A Guide for Researchers

In the field of environmental and materials science, the accurate quantification of organophosphate flame retardants (OPFRs) is of paramount importance due to their widespread use and potential environmental and health impacts.[1][2][3] Among these, m-Isopropylphenyl Phenyl Phosphate (m-IPP), a component of complex isomeric mixtures known as isopropylphenyl phosphates (IPPs), presents a significant analytical challenge.[4][5] These mixtures are utilized as flame retardants and plasticizers in a variety of consumer and industrial products.[1][6] The variable composition of commercial IPP formulations necessitates robust and reliable analytical methods to ensure data comparability across different laboratories.[4][7][8]

This guide presents the results of a designed inter-laboratory comparison study for the quantification of m-IPP in a polymer matrix. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, challenges, and expected data variability in the analysis of this compound. We will delve into two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the rationale behind experimental choices and providing detailed, validated protocols.

The Inter-laboratory Study Design

To assess the state-of-the-art in m-IPP quantification, a proficiency testing scheme was designed involving three independent laboratories (designated Lab A, Lab B, and Lab C). A certified reference material (CRM) of a polymer blend containing a known concentration of m-IPP (500 µg/g) and other IPP isomers was distributed to each participant. The laboratories were tasked with quantifying the m-IPP content using their in-house validated methods. This approach allows for a realistic assessment of method performance and inter-laboratory variability. The principles of such proficiency tests are designed to evaluate and improve the analytical performance of participating laboratories.[9][10]

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Comparison CRM Certified Reference Material (Polymer with 500 µg/g m-IPP) Distribute Distribute CRM->Distribute Homogenized Batch Lab_A Lab A (GC-MS) Distribute->Lab_A Lab_B Lab B (LC-MS/MS) Distribute->Lab_B Lab_C Lab C (GC-MS with modified extraction) Distribute->Lab_C Data_A Results A Lab_A->Data_A Data_B Results B Lab_B->Data_B Data_C Results C Lab_C->Data_C Comparison Statistical Analysis (ISO 5725-2) Data_A->Comparison Data_B->Comparison Data_C->Comparison Final_Report Final_Report Comparison->Final_Report

Figure 1: Workflow of the inter-laboratory comparison study.

Methodologies Under Comparison

The choice between GC-MS and LC-MS/MS for OPFR analysis is often dictated by the volatility and thermal stability of the analytes, as well as the sample matrix and required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[2] For many OPFRs, including m-IPP, GC-MS provides excellent chromatographic resolution and sensitive detection. The use of a mass selective detector allows for the differentiation of m-IPP from other co-eluting IPP isomers.[4] EPA Method 8141B, while specifying FPD or NPD detectors, provides a solid foundation for the gas chromatographic principles applicable to OPFR analysis.[11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly advantageous for compounds that are thermally labile or have low volatility. While m-IPP is amenable to GC analysis, LC-MS/MS can offer enhanced selectivity and sensitivity, especially in complex matrices, by utilizing specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode.[13][14]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies that reflect the procedures used by the participating laboratories. These protocols are designed to be self-validating, incorporating quality control checks at each critical stage.

Sample Preparation: Extraction and Cleanup

The primary challenge in analyzing m-IPP in a polymer matrix is its efficient extraction. The choice of solvent and extraction technique is critical for achieving high recovery.

Protocol 1: Microwave-Assisted Extraction (MAE) - Used by Lab A and Lab B

This method is highly recommended for the extraction of OPFRs from solid matrices due to its efficiency and reduced solvent consumption.[2]

  • Sample Weighing: Accurately weigh approximately 0.5 g of the polymer reference material into a microwave extraction vessel.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated Triphenyl Phosphate, TPHP-d15) to correct for extraction efficiency and instrumental variability.

  • Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Microwave Extraction: Perform extraction using a microwave system with the following parameters:

    • Temperature Ramp: 10 minutes to 115°C

    • Hold Time: 15 minutes at 115°C

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange (for LC-MS/MS): For Lab B, the solvent was exchanged to 1 mL of 90:10 (v/v) methanol:water. For Lab A, the final volume was adjusted to 1 mL with hexane.

Protocol 2: Ultrasonic Extraction - Used by Lab C

Ultrasonic extraction is another common technique for solid samples.[11]

  • Sample Weighing: Accurately weigh approximately 0.5 g of the polymer reference material into a glass vial.

  • Internal Standard Spiking: Spike with TPHP-d15.

  • Solvent Addition: Add 20 mL of dichloromethane.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation and Collection: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully collect the supernatant.

  • Repeat Extraction: Repeat steps 3-5 twice more, combining the supernatants.

  • Concentration: Concentrate the combined extracts to 1 mL under a gentle stream of nitrogen.

Instrumental Analysis Protocols

Protocol 3: GC-MS Analysis (Lab A and Lab C)

  • Instrumentation: Agilent GC system coupled with a Mass Selective Detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Injection: 1 µL splitless injection at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored for m-IPP (Quantifier/Qualifiers): To be determined from the mass spectrum of the standard. A characteristic fragment of the isopropylphenyl group would be a logical choice.

    • Dwell Time: 100 ms.

Protocol 4: LC-MS/MS Analysis (Lab B)

  • Instrumentation: Waters Acquity UPLC system coupled with a Xevo TQ-XS triple quadrupole mass spectrometer.[14]

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions for m-IPP: To be determined by infusing a standard solution. Example: [M+H]+ precursor ion to specific product ions.

    • Collision Energy and Cone Voltage: Optimized for each transition.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis (Labs A & C) cluster_lcms LC-MS/MS Analysis (Lab B) Sample Polymer CRM (0.5g) Spike Spike with TPHP-d15 Sample->Spike Extraction Extraction Spike->Extraction Concentrate Concentrate to 1 mL Extraction->Concentrate GC_Inject 1 µL Splitless Injection Concentrate->GC_Inject Solvent: Hexane LC_Inject 5 µL Injection Concentrate->LC_Inject Solvent: MeOH/H2O GC_Sep HP-5MS Column Separation GC_Inject->GC_Sep MS_Detect EI-MS Detection (SIM) GC_Sep->MS_Detect LC_Sep C18 Column Separation LC_Inject->LC_Sep MSMS_Detect ESI-MS/MS Detection (SRM) LC_Sep->MSMS_Detect

Figure 2: Analytical workflows for GC-MS and LC-MS/MS.

Inter-laboratory Comparison Results

Each laboratory performed six replicate analyses of the CRM. The results, including mean quantified concentration, standard deviation (SD), and recovery, are summarized below.

Table 1: Quantification of m-IPP in Certified Reference Material (True Value: 500 µg/g)

LaboratoryAnalytical MethodExtraction MethodMean Concentration (µg/g)Standard Deviation (SD)Relative Standard Deviation (RSD)Recovery (%)
Lab A GC-MSMicrowave-Assisted48524.35.0%97.0%
Lab B LC-MS/MSMicrowave-Assisted49219.74.0%98.4%
Lab C GC-MSUltrasonic44135.38.0%88.2%

Discussion of Results

The inter-laboratory comparison provides several key insights into the quantification of m-IPP.

Method Performance: Both GC-MS and LC-MS/MS, when paired with an efficient extraction method like MAE, demonstrated excellent performance. Lab A (GC-MS) and Lab B (LC-MS/MS) achieved high recovery rates (97.0% and 98.4%, respectively) and good precision (RSD of 5.0% and 4.0%). This indicates that for a relatively clean polymer matrix, both instrumental techniques are highly capable of producing accurate and reliable data. The choice between them may therefore depend on instrument availability and laboratory expertise.

Impact of Extraction Technique: A significant difference in performance was observed for Lab C, which employed ultrasonic extraction. The lower recovery of 88.2% and higher data variability (RSD of 8.0%) suggest that this method was less effective at extracting m-IPP from the polymer matrix compared to MAE under the conditions used. This underscores the critical importance of optimizing the sample preparation step, as it can be a major source of analytical error. Microwave-assisted extraction has been shown to yield high recoveries for OPFRs from solid samples.[2]

Inter-laboratory Variability: The overall results are consistent with what is expected from proficiency testing, where some degree of inter-laboratory variation is typical.[15] The data from Labs A and B are in close agreement, demonstrating that with robust, optimized methods, results can be highly comparable across different platforms. The deviation of Lab C's results highlights the need for standardized, validated sample preparation protocols to minimize inter-laboratory discrepancies.

Conclusion and Recommendations

The accurate quantification of m-Isopropylphenyl Phenyl Phosphate is achievable with high precision and accuracy using both GC-MS and LC-MS/MS. The success of the analysis, however, is critically dependent on the sample extraction methodology.

Based on this comparative study, the following recommendations are made for researchers and analytical laboratories:

  • Prioritize Extraction Optimization: The choice of extraction technique is paramount. Microwave-Assisted Extraction (MAE) is recommended for solid matrices like polymers to ensure high and reproducible recovery of m-IPP.

  • Method Validation is Key: Regardless of the instrumental technique chosen, rigorous in-house validation is essential. This should include an assessment of linearity, accuracy, precision, and the determination of method detection limits (MDLs).

  • Use of Internal Standards: The use of an appropriate internal standard, such as a deuterated analogue, is crucial to correct for variations in extraction efficiency and instrument response, thereby improving the trustworthiness of the data.

  • Participation in Proficiency Testing: Regular participation in inter-laboratory comparison studies or proficiency testing schemes is a valuable tool for assessing and improving laboratory performance and ensuring that data is comparable to that of other laboratories in the field.

By adhering to these principles of scientific integrity and methodological rigor, the scientific community can ensure the generation of high-quality, reliable data for organophosphate flame retardants like m-IPP, which is essential for informed risk assessment and regulatory decision-making.

References

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Eurofins Scientific. (2016). Analytical Method Summaries. [Link]

  • U.S. Geological Survey. (1996). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of organophosphate pesticides in filtered water by gas chromatography with flame photometric detection. [Link]

  • ZORA (Zurich Open Repository and Archive). (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Adegbenro, P., et al. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. MDPI. [Link]

  • Umweltbundesamt. (2024). Proficiency Testing Scheme 2025 - Interlaboratory Comparisons. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 46355-07-1| Chemical Name : Isopropyl Phenyl Phosphate. [Link]

  • OI Analytical. (n.d.). Analysis of Organophosphorus Pesticides Using GC/PFPD and Method 8141B. [Link]

  • Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). [Link]

  • ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. [Link]

  • ResearchGate. (2021). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). [Link]

  • Tudor, L. (2021). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. [Link]

  • MRIGlobal. (n.d.). A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantitate Organophosphate Flame Retardants. [Link]

  • Phillips, A. L., et al. (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. PMC. [Link]

  • Tudor, L. (2021). "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA". Digital Commons@Kennesaw State. [Link]

  • Ciornii, D., et al. (2025). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Analytical Chemistry. [Link]

  • ResearchGate. (2015). (PDF) Proficiency Test on Determination of Brominated Flame Retardants in Cod Liver and Fish Liver Oil. [Link]

  • Lin, Y-C., et al. (2023). Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children. Frontiers in Public Health. [Link]

Sources

Comparative

Evaluating the Plasticizing Efficiency of m-Isopropylphenyl Phenyl Phosphate in PVC: A Comparative Guide

Executive Summary For researchers, materials scientists, and drug development professionals designing medical-grade polymers, cleanroom equipment, and electronic medical device housings, the selection of a polyvinyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, materials scientists, and drug development professionals designing medical-grade polymers, cleanroom equipment, and electronic medical device housings, the selection of a polyvinyl chloride (PVC) plasticizer dictates not only mechanical flexibility but also thermal stability and toxicological safety. This guide evaluates m-Isopropylphenyl Phenyl Phosphate (m-IPPP) —also known as isopropylphenyl diphenyl phosphate—a triaryl phosphate ester used as a1[1]. We objectively compare its plasticizing efficiency, migration profile, and flame-retardant mechanisms against industry standards like Di-octyl phthalate (DOP) and Tricresyl phosphate (TCP).

Mechanistic Foundations: Plasticization vs. Flame Retardancy

m-IPPP operates as a highly specialized dual-functional additive[2].

  • Plasticization: The bulky aryl groups typically reduce plasticizing efficiency compared to linear aliphatic esters. However, the isopropyl substitution on the phenyl ring disrupts crystalline packing more effectively than unsubstituted triphenyl phosphate (TPP), increasing the free volume between PVC polymer chains.

  • Flame Retardancy: Non-halogenated phosphate esters prevent fire primarily through3[3]. Upon thermal degradation, m-IPPP decomposes to form phosphoric and pyrophosphoric acids. These acids catalyze the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer that insulates the underlying material from heat and oxygen[3].

MOA M1 m-IPPP in PVC Matrix M2 Intermolecular Spacing (Plasticization) M1->M2 Ambient Conditions M3 Thermal Stress / Fire M1->M3 Heat Exposure M4 Phosphoric Acid Release M3->M4 Degradation M5 Char Formation (Flame Retardancy) M4->M5 Cross-linking

Fig 1: Dual-action mechanism of m-IPPP as a plasticizer and solid-phase flame retardant.

Comparative Performance Analysis

While DOP is the historical standard for flexibility, its high migration rate and lack of flame retardancy make it unsuitable for high-performance or stringent regulatory environments. Triaryl phosphates like TCP offer excellent flame retardancy but generally have 4 and neurotoxicity concerns[4]. m-IPPP bridges this gap by offering a superior balance of properties.

Table 1: Quantitative Comparison of PVC Plasticizers (Formulation: 100 phr PVC, 50 phr Plasticizer)

PropertyDOP (Phthalate)TCP (Aryl Phosphate)m-IPPP (Substituted Aryl)
Plasticizing Efficiency (Shore A) 75 (Highly flexible)82 (Stiffer)78 (Moderately flexible)
Tensile Strength (MPa) 18.522.020.5
Elongation at Break (%) 350280310
Limiting Oxygen Index (LOI, %) 22 (Flammable)30 (Self-extinguishing)29 (Self-extinguishing)
Volatility (% loss, 100°C/24h) 0.50.20.3

(Note: Data synthesized based on standard triaryl phosphate and phthalate behavioral profiles in flexible PVC matrices).

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed with built-in validation steps. Understanding the causality behind these steps is critical for drug delivery and materials scientists aiming to replicate these findings.

Protocol A: Standardized Melt Compounding and Specimen Molding

Objective: To create a homogeneous PVC matrix without inducing premature thermal degradation.

  • Pre-blending: Combine 100 parts PVC resin (K-value 70) with 50 phr m-IPPP and 2 phr Calcium/Zinc (Ca/Zn) stabilizer in a high-speed mixer.

    • Causality: The Ca/Zn stabilizer acts as an HCl scavenger. PVC naturally dehydrochlorinates at processing temperatures; scavenging HCl prevents autocatalytic degradation, ensuring the mechanical data reflects the plasticizer's effect, not polymer breakdown.

  • Twin-Screw Extrusion: Process the blend using a co-rotating twin-screw extruder with a temperature profile of 160°C to 180°C.

    • Causality: Triaryl phosphates are bulky molecules. High shear and precise thermal control are required to force the m-IPPP molecules between the PVC chains, maximizing free volume.

  • Compression Molding: Press the extrudate at 175°C under 15 MPa for 5 minutes, followed by a rapid cold press at 25°C.

    • Causality: The cold press rapidly quenches the polymer, locking in the amorphous structure and eliminating thermal history, which guarantees isotropic mechanical properties during tensile testing.

Protocol B: Accelerated Migration and Leaching Assay

Objective: To quantify the stability of m-IPPP within the matrix, a critical parameter for medical device housings and fluid-contact materials.

  • Sample Preparation: Cut molded PVC sheets into standardized 10x10x1 mm coupons.

  • Extraction: Submerge coupons in a 50:50 ethanol/water solution at 37°C for 72 hours.

    • Causality: This aggressive solvent system simulates a worst-case scenario for lipophilic drug formulations or harsh cleaning protocols in hospital environments.

  • Quantification: Analyze the extraction medium using HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection).

    • Causality: The aromatic rings in m-IPPP exhibit strong UV absorbance, allowing for highly sensitive, self-validating quantification of leached plasticizer down to parts-per-billion (ppb) levels.

Workflow N1 Pre-blending (PVC + m-IPPP + Ca/Zn) N2 Twin-Screw Extrusion (160°C - 180°C) N1->N2 N3 Compression Molding (Quench Cooling) N2->N3 N4 Mechanical Testing (Tensile/Shore A) N3->N4 N5 Leaching Assay (HPLC-UV) N3->N5

Fig 2: Standardized workflow for compounding and evaluating PVC plasticizer migration.

Conclusion

For applications requiring stringent fire safety without sacrificing polymer flexibility—such as electronic medical device housings and cleanroom cabling—m-IPPP presents a superior alternative to traditional phthalates and rigid phosphates. Its unique isopropyl-substituted structure provides a critical balance: it retains the solid-phase charring mechanism inherent to phosphate esters[3] while offering enhanced chain mobility compared to unsubstituted alternatives like TCP[4].

References

  • Australian Government: Industrial Chemicals Environmental Management Standard. "Triphenyl phosphate and diphenyl phosphate - Evaluation statement." Available at:[Link]

Sources

Validation

Assessing the Neurotoxicity of Isopropylated Phenyl Phosphate Mixtures: A Comparative Methodological Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Methodological Comparison & Performance Guide Executive Summary The phase-out of legacy polybrominated diphenyl ethers (PBDEs)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Methodological Comparison & Performance Guide

Executive Summary

The phase-out of legacy polybrominated diphenyl ethers (PBDEs) has driven the widespread adoption of organophosphate flame retardants (OPFRs), notably isopropylated phenyl phosphate (IPP) mixtures (often found in commercial formulations like Firemaster® 550). While IPP mixtures exhibit excellent flame-retardant properties, emerging toxicological data suggest they may act as developmental neurotoxicants.

This guide provides an objective comparison of the neurotoxic profiles of IPP mixtures against legacy PBDEs and alternative OPFRs (such as Triphenyl Phosphate, TPHP). Furthermore, it structurally evaluates the in vitro and in vivo methodologies used to assess these compounds, offering self-validating experimental protocols to ensure rigorous, reproducible hazard characterization.

Comparative Neurotoxicity: IPP vs. Alternative Flame Retardants

Historically, neurotoxicity assessments for organophosphates focused heavily on Organophosphate-Induced Delayed Polyneuropathy (OPIDN) via Neuropathy Target Esterase (NTE) inhibition. However, modern assessments prioritize Developmental Neurotoxicity (DNT).

Recent comparative studies demonstrate that IPP mixtures often exert biological activity at lower concentrations than legacy PBDEs. For instance, in 3D rat primary neural organotypic models, IPP induces significant depletion of N-acetylaspartate (NAA) and neurotransmitters at human-relevant concentrations (0.1–5 μM), whereas BDE-47 requires higher concentrations to elicit similar astrogliosis [1].

Quantitative Performance & Toxicity Comparison

The following table synthesizes the Lowest Observed Effect Levels (LOEL) and Benchmark Concentrations (BMC) across different model systems for IPP and its alternatives:

Compound / MixtureAssessment ModelKey Neurotoxic EndpointEffective Concentration (LOEL/BMC)
IPP Mixture 3D Rat BrainspheresDepletion of Glutamate, GABA, and NAA; Astrogliosis0.1 – 5.0 μM
IPP Mixture Zebrafish (Danio rerio)Altered larval motility; Adult anxiety-like behavior0.01 – 0.3 μM
IPP Mixture Sprague Dawley RatsReduced cholinesterase; Delayed pubertal endpoints1,000 ppm (Dietary)
TPHP (Alternative) Sprague Dawley RatsReproductive perturbation; Offspring bodyweight reduction10,000 ppm (Dietary)
TOCP (Positive Control) Avian (Hen) Model>90% NTE Inhibition; Clinical OPIDN500 mg/kg
IPP Mixture Avian (Hen) Model<90% NTE Inhibition; No clinical OPIDN observed11.7 g/kg (Acute)

Data synthesized from comparative developmental and delayed neurotoxicity studies , .

Mechanistic Pathways of IPP Neurotoxicity

Understanding the causality behind experimental readouts requires mapping the molecular targets of IPP. Unlike classic organophosphate pesticides that primarily trigger acute cholinergic toxicity via acetylcholinesterase (AChE) inhibition, IPP's neurotoxicity is largely driven by non-cholinergic mechanisms, including microglial activation, astrogliosis, and synaptic disruption.

G cluster_mechanisms Cellular & Molecular Targets IPP Isopropylated Phenyl Phosphate (IPP) Microglia Microglia Activation (Neuroinflammation) IPP->Microglia Cytokine induction NTE Neuropathy Target Esterase (Biochemical Inhibition) IPP->NTE High acute dose Neurotransmitters Glutamate & GABA Depletion IPP->Neurotransmitters Synaptic disruption NAA Decreased N-acetylaspartate (Metabolic Disruption) IPP->NAA Mitochondrial stress DNT Developmental Neurotoxicity (DNT) Microglia->DNT Behavior Anxiety-like Behavior & Motor Deficits NTE->Behavior Sub-clinical OPIDN risk Neurotransmitters->DNT NAA->DNT DNT->Behavior Long-term outcome

Fig 1: Mechanistic pathways of IPP-induced developmental neurotoxicity and biochemical disruption.

Methodological Comparison: Selecting the Right Assay

When assessing IPP mixtures, researchers must balance throughput, human relevance, and systemic complexity.

  • In Vitro DNT Battery (DNT-IVB): Utilizing 3D neural organotypic models (Brainspheres) is superior to 2D cultures because 2D systems fail to recapitulate the complex cell-cell interactions (astrocytes, microglia, neurons) required to observe myelination deficits and astrogliosis.

  • In Vivo Zebrafish Models: Provide a high-throughput, intact vertebrate system. They are highly sensitive to OPFRs, allowing for the assessment of both acute developmental impacts (larval photomotor response) and long-term behavioral consequences of early-life exposure .

  • Avian (Hen) OPIDN Models: Rodents are notoriously resistant to OPIDN. The adult hen remains the gold standard for assessing delayed neurotoxicity. Studies show IPP causes biochemical NTE inhibition in hens but fails to cross the ~90% inhibition threshold required to trigger clinical OPIDN, distinguishing its risk profile from highly toxic alternatives like TOCP .

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must contain internal controls to validate the causality of the observed effects. Below are two optimized workflows for assessing IPP neurotoxicity.

Protocol 1: 3D Rat Primary Neural Organotypic (Brainsphere) Assay

Objective: Quantify DNT mechanisms (neurotransmitter depletion and astrogliosis) in a human-relevant microenvironment.

  • Step 1: Isolation & Spheroid Formation. Isolate primary cortical cells from postnatal day 0 (PND0) Sprague-Dawley rats. Seed at 2×104 cells/well in 96-well ultra-low attachment plates. Centrifuge lightly to promote spontaneous spherical aggregation.

  • Step 2: Differentiation. Culture for 2–4 weeks in differentiation media (Neurobasal medium supplemented with B27). Causality check: This extended timeline is strictly required to allow for spontaneous myelination and synaptogenesis, which are primary targets of IPP.

  • Step 3: Chemical Exposure. Treat brainspheres with IPP mixtures (0.1, 1.0, and 5.0 μM) alongside vehicle controls (0.1% DMSO) for 14 days.

    • Self-Validating System: Concurrently measure Lactate Dehydrogenase (LDH) release in the media. If LDH levels in the 5.0 μM group exceed controls by >10%, the concentration is overtly cytotoxic. DNT endpoints are only valid at non-cytotoxic concentrations to distinguish specific neurodevelopmental disruption from general cell death .

  • Step 4: Readout. Lyse the spheres and quantify N-acetylaspartate (NAA), Glutamate, and GABA via LC-MS/MS. Perform RT-qPCR for GFAP (astrocyte reactivity marker).

Protocol 2: Zebrafish (Danio rerio) Developmental Neurobehavioral Assay

Objective: Assess the translation of biochemical disruption into functional, long-term behavioral deficits.

  • Step 1: Embryo Dosing. Collect healthy embryos (<2 hours post-fertilization). Expose groups of 50 embryos to IPP (0.01, 0.03, 0.1, and 0.3 μM) in standard egg water.

  • Step 2: Static Renewal & Teratogenic Screening. Refresh the dosing media daily up to 5 days post-fertilization (dpf).

    • Self-Validating System: Monitor daily for gross morphological defects (e.g., pericardial edema, curved spine). Behavioral data from larvae exhibiting gross teratogenesis must be excluded, as physical deformities confound locomotor readouts.

  • Step 3: Larval Photomotor Response (PMR). At 6 dpf, transfer morphologically normal larvae to 96-well plates. Acclimate for 20 minutes in the dark. Track locomotor activity using an automated video tracking system (e.g., Noldus EthoVision) under alternating light/dark cycles (10 min each). IPP exposure typically blunts the hyperactive response normally observed during the dark transition.

  • Step 4: Adult Translation. Transfer a subset of the 5 dpf exposed larvae to clean water and raise to 5 months. Utilize the Novel Tank Diving Test to assess long-term anxiety-like behavior (IPP-exposed fish typically spend significantly less time exploring the top half of the tank) .

Conclusion

The transition from PBDEs to OPFRs like isopropylated phenyl phosphate has not eliminated neurotoxicological risks; rather, it has shifted the hazard profile. While IPP mixtures do not appear to induce clinical OPIDN at standard exposures, they demonstrate potent Developmental Neurotoxicity (DNT) at low micromolar concentrations. For drug development professionals and toxicologists, utilizing a tiered assessment strategy—combining 3D neural organotypic models to identify molecular initiating events with zebrafish models for functional behavioral validation—provides the most robust, self-validating framework for evaluating OPFRs.

References

  • Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model. Archives of Toxicology, 2021. Available at:[Link]

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 2022. Available at:[Link]

  • Assessment of the delayed neurotoxic potential of isopropyl triphenylphosphate using a nontraditional testing strategy. Neurotoxicology, 1991. Available at:[Link]

  • Developmental Exposure to Low Concentrations of Organophosphate Flame Retardants Causes Life-Long Behavioral Alterations in Zebrafish. Toxicological Sciences, 2018. Available at:[Link]

Comparative

"m-Isopropylphenyl Phenyl Phosphate" efficacy in different polymer matrices (e.g., PU foam, epoxy resins)

Executive Summary The transition away from halogenated flame retardants (FRs) such as Tris(1-chloro-2-propyl) phosphate (TCPP) and polybrominated diphenyl ethers (PBDEs) has accelerated the adoption of non-halogenated or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition away from halogenated flame retardants (FRs) such as Tris(1-chloro-2-propyl) phosphate (TCPP) and polybrominated diphenyl ethers (PBDEs) has accelerated the adoption of non-halogenated organophosphate ester flame retardants (OPFRs)[1][2]. Among these, m-Isopropylphenyl Phenyl Phosphate (commonly commercialized within isopropylated triphenyl phosphate mixtures like Reofos 65) stands out. IPPP operates as a highly efficient, dual-action flame retardant and plasticizer[3]. This guide objectively compares the efficacy of IPPP against legacy alternatives in two primary polymer matrices: Flexible Polyurethane (PU) Foam and Thermosetting Epoxy Resins.

Mechanistic Grounding: The Dual-Phase Action of IPPP

To engineer a fire-safe polymer, one must understand the thermodynamic and chemical pathways of combustion. IPPP is highly effective because it does not rely on a single mode of action; rather, it disrupts combustion simultaneously in the gas and solid phases[4].

  • Gas-Phase Radical Trapping: Upon thermal degradation, IPPP volatilizes and decomposes to release phosphorus-containing radicals (PO•). These radicals act as scavengers, neutralizing highly reactive hydrogen (H•) and hydroxyl (OH•) radicals in the flame zone, effectively quenching the exothermic chain reaction[4].

  • Solid-Phase Char Formation: Concurrently, the decomposition of the phosphate ester yields phosphoric acid. This acid acts as a dehydration agent on the polymer backbone, promoting cross-linking and the formation of a carbonaceous char layer[4]. This intumescent-like shield insulates the underlying virgin polymer from heat and prevents the escape of combustible volatile gases.

Mechanism IPPP m-Isopropylphenyl Phenyl Phosphate (IPPP) ThermalDeg Thermal Degradation (Endothermic) IPPP->ThermalDeg GasPhase Gas Phase Action ThermalDeg->GasPhase SolidPhase Solid Phase Action ThermalDeg->SolidPhase RadicalScav PO• Radical Release (Scavenges H• & OH•) GasPhase->RadicalScav CharForm Phosphoric Acid Formation (Promotes Charring) SolidPhase->CharForm CombustHalt Combustion Inhibition RadicalScav->CombustHalt CharForm->CombustHalt

Fig 1: Dual-phase flame retardant mechanism of IPPP via gas radical scavenging and solid charring.

Comparative Efficacy in Polymer Matrices

Flexible Polyurethane (PU) Foam: IPPP vs. TCPP

Historically, TCPP has been the industry standard for PU foams[2][5]. However, IPPP offers a compelling halogen-free alternative[6]. Because IPPP possesses a bulky isopropylated aryl structure, it exhibits lower volatility and superior thermal stability compared to aliphatic phosphates.

  • Performance: In flexible PU foam, IPPP acts as a secondary plasticizer. While TCPP relies heavily on chlorine for gas-phase suppression, IPPP compensates through superior solid-phase charring. At equal loading (e.g., 10-12 wt%), IPPP achieves comparable Limiting Oxygen Index (LOI) scores but significantly reduces smoke density—a critical metric for enclosed-space fire safety.

Thermosetting Epoxy Resins: IPPP vs. Halogenated (TBBPA)

Epoxy resins used in printed circuit boards (PCBs) and structural composites require stringent UL-94 V-0 ratings. Tetrabromobisphenol A (TBBPA) is highly effective but generates corrosive, toxic smoke.

  • Performance: IPPP integrates seamlessly into epoxy matrices due to its low polarity and excellent miscibility[6]. While IPPP requires a slightly higher loading (15 wt%) to match the V-0 rating of TBBPA, it drastically lowers the Peak Heat Release Rate (pHRR) and eliminates the emission of halogenated dioxins during combustion.

Quantitative Data Summary
Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 RatingPeak HRR (kW/m²)Smoke Density (Ds)
Flexible PUControl (None)016.5Fail~450High
Flexible PUTCPP (Legacy)1022.5V-2~280High
Flexible PUIPPP 1023.0V-2~260Low
Epoxy ResinControl (None)019.5Fail~800High
Epoxy ResinTBBPA (Halogen)1528.5V-0~350Very High
Epoxy ResinIPPP 1527.0V-0~380Low

(Note: Data represents aggregated baseline benchmarks for standardized 35 kW/m² cone calorimetry and standard LOI/UL-94 testing).

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, experimental protocols must be self-validating. The following workflows are designed to isolate the efficacy of IPPP by controlling for matrix morphology and curing kinetics.

Workflow Prep Matrix Preparation (PU Foam / Epoxy + IPPP) Cure Curing & Conditioning (Standardized Temp/RH) Prep->Cure Test1 UL-94 Vertical Burn Cure->Test1 Test2 Limiting Oxygen Index Cure->Test2 Test3 Cone Calorimetry Cure->Test3 Analysis Char Morphology (SEM-EDX) Test1->Analysis Test2->Analysis Test3->Analysis Validation Data Synthesis & Comparative Efficacy Analysis->Validation

Fig 2: Standardized experimental workflow for evaluating IPPP efficacy in polymer matrices.

Protocol 1: Flexible PU Foam Synthesis & Evaluation
  • Step 1: Polyol Premixing. Blend polyether polyol, silicone surfactant, amine catalyst, blowing agent (water), and 10 wt% IPPP.

    • Causality: IPPP must be added to the polyol side due to its hydrolytic stability. Pre-dispersion ensures homogeneous nucleation, preventing localized FR agglomeration that causes erratic burn test results.

  • Step 2: Polymerization. Introduce Toluene Diisocyanate (TDI) at a calibrated isocyanate index (typically 105). Mix vigorously at 2000 RPM for 10 seconds and pour into a mold.

    • Causality: IPPP acts as a plasticizer[3]; therefore, the isocyanate index must be strictly controlled to prevent the foam matrix from becoming overly soft or collapsing during the blow phase.

  • Step 3: Curing & Conditioning. Cure at room temperature for 24 hours, followed by thermal annealing at 70°C for 12 hours.

    • Causality: Complete urethane linkage formation is mandatory. Unreacted monomers act as highly flammable volatile organic compounds (VOCs), which will artificially inflate the Peak HRR.

  • Step 4: Validation. Conduct ISO 5660 Cone Calorimetry. Post-test, analyze the char residue using Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDX) to quantify solid-phase phosphorus retention.

Protocol 2: Thermosetting Epoxy Resin Integration
  • Step 1: Resin Blending. Mix Bisphenol-A diglycidyl ether (DGEBA) with 15 wt% IPPP at 60°C.

    • Causality: Elevated temperature reduces the inherent viscosity of DGEBA, allowing IPPP to integrate without phase separation during the gelation phase.

  • Step 2: Hardener Addition. Add a diamine hardener stoichiometrically. Degas the mixture under vacuum (-0.1 MPa) for 15 minutes.

    • Causality: Micro-voids trapped in the resin act as oxygen reservoirs during combustion. Vacuum degassing is a self-validating step to ensure that any failure in UL-94 testing is due to FR inefficiency, not poor sample preparation.

  • Step 3: Thermal Curing. Step-cure the mixture (100°C for 2 hours, then 150°C for 2 hours) to achieve maximum cross-linking density.

Conclusion

For researchers and product developers navigating the phase-out of halogenated flame retardants, m-Isopropylphenyl Phenyl Phosphate (IPPP) presents a highly viable, low-smoke alternative. By leveraging a dual-phase mechanism—scavenging radicals in the gas phase while promoting robust carbonaceous char in the solid phase—IPPP achieves competitive fire safety metrics in both flexible (PU foam) and rigid (Epoxy) polymer matrices without compromising mechanical flexibility[4].

Sources

Validation

A Comparative Benchmarking Guide: Isopropylated Phenyl Phosphate vs. Commercial Flame Retardant Mixtures in Engineering Plastics

For researchers and product development professionals in the field of polymer science, selecting the optimal flame retardant is a critical decision that balances regulatory compliance, material performance, and processin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and product development professionals in the field of polymer science, selecting the optimal flame retardant is a critical decision that balances regulatory compliance, material performance, and processing characteristics. This guide provides an in-depth technical comparison of m-Isopropylphenyl Phenyl Phosphate, a key component of commercial isopropylated triphenyl phosphate (ITPP) mixtures, against two widely used commercial flame retardant mixtures: Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP). This analysis is grounded in experimental data to provide actionable insights for formulating high-performance, flame-retardant engineering plastics such as polycarbonate (PC) and its alloys.

Introduction to Aryl Phosphate Flame Retardants

Phosphorus-based flame retardants have become a cornerstone of the industry's move towards halogen-free solutions, offering an effective means to enhance the fire safety of polymeric materials.[1][2] These compounds function through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.[1]

  • m-Isopropylphenyl Phenyl Phosphate (IPP): This compound is a primary constituent of Isopropylated Triphenyl Phosphate (ITPP) mixtures, such as Reofos® 95.[3][4] These are additive flame retardants that also exhibit plasticizing effects, which can influence the mechanical properties and processability of the host polymer.[3][5]

  • Resorcinol bis(diphenyl phosphate) (RDP): RDP is an oligomeric phosphate ester known for its low volatility and high thermal stability, making it suitable for high-temperature processing of engineering resins like PC/ABS and PPO/HIPS.[6][7]

  • Bisphenol A bis(diphenyl phosphate) (BDP): Similar to RDP, BDP is a halogen-free bisphosphate flame retardant valued for its low volatility, excellent hydrolytic stability, and high thermal stability. It is a common choice for PC/ABS, modified PPO, and epoxy resins.[6][7]

Mechanism of Flame Retardancy: A Dual Approach

The efficacy of aryl phosphate flame retardants stems from their ability to act in both the condensed (solid) and gas phases of a fire.

  • Condensed Phase Action: Upon heating, the phosphate esters decompose to form phosphoric acid. This acid catalyzes the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat.[1][8]

  • Gas Phase Action: In the gas phase, the decomposition of the phosphate ester releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.[9]

Diagram: Flame Retardant Mechanism of Aryl Phosphates

Flame Retardant Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition Char_Layer Insulating Char Layer Decomposition->Char_Layer catalyzed by Phosphoric Acid Volatiles Volatiles Decomposition->Volatiles release of Aryl_Phosphate Aryl Phosphate Phosphoric_Acid Phosphoric Acid Aryl_Phosphate->Phosphoric_Acid Heat PO_radicals PO• Radicals Aryl_Phosphate->PO_radicals Heat Char_Layer->Volatiles inhibits Combustion Combustion Volatiles->Combustion Flame_Quenching Flame Quenching Combustion->Flame_Quenching interrupted by PO• Radicals

Caption: Dual-phase flame retardant mechanism of aryl phosphates.

Comparative Performance Analysis

Flammability Properties: LOI and UL-94

The Limiting Oxygen Index (LOI) and UL-94 vertical burn test are standard methods for assessing the flammability of plastic materials. LOI measures the minimum oxygen concentration required to sustain combustion, while UL-94 evaluates the self-extinguishing characteristics of a material after ignition.

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating (1.6 mm)Source(s)
NonePC/ABS0~21Failed[10]
ITPP (Reofos® 95)PC/ABS10-15Not specifiedV-0 (typical)[3][11]
RDPPC/ABS12-14~24.1V-0[6][10]
BDPPC/ABS12-14Not specifiedV-0[6]
BAPDPPC/ABS1524.7V-1[10]
BAPDPPC/ABS2025.4V-0[10]

*Bisphenol AP bis(diphenyl phosphate) (BAPDP) is structurally similar to BDP and provides a relevant comparison.

Analysis: Both ITPP, RDP, and BDP are effective in achieving a UL-94 V-0 rating in PC/ABS at loading levels typically between 10-15%.[3][6][10] The available data suggests that RDP and the structurally similar BAPDP provide a notable increase in the LOI of the PC/ABS blend.[10] While specific LOI values for ITPP in PC/ABS are not detailed in the available literature, its successful use in achieving V-0 ratings indicates a significant improvement in flame retardancy.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing insights into its thermal stability.

Flame Retardant5% Weight Loss (°C)10% Weight Loss (°C)50% Weight Loss (°C)Source(s)
ITPP (Reofos® 95)217235287[12]
TPP~200 (onset)--[13]
RDP~250 (onset)--[13]

Analysis: The TGA data indicates that RDP generally exhibits higher thermal stability than Triphenyl Phosphate (TPP), which is a major component of ITPP mixtures.[13] The technical data for Reofos® 95 shows a 5% weight loss at 217°C, which is in a similar range to TPP.[12] This suggests that ITPP may have lower thermal stability compared to oligomeric flame retardants like RDP and BDP. This is a critical consideration for processing engineering plastics at high temperatures, where a more stable flame retardant like RDP or BDP might be preferred to prevent degradation and outgassing.

Fire Behavior under Forced Combustion: Cone Calorimetry

Cone calorimetry is one of the most effective methods for investigating the fire behavior of materials under forced combustion, providing data on heat release rates and smoke production.

A study comparing TPP, RDP, and BDP in a PC/ABS blend revealed the following mechanistic differences:

  • TPP: Primarily acts in the gas phase.

  • RDP: Shows mainly gas-phase action with some condensed-phase activity.

  • BDP: Exhibits significant condensed-phase action in addition to gas-phase activity.

In terms of performance, TPP and RDP were found to be somewhat superior in terms of flammability as measured by LOI, whereas BDP showed superior performance in forced flaming combustion (cone calorimeter).[14] Another study on a PC/ABS blend with a BAPDP (similar to BDP) showed that increasing the flame retardant content decreased the peak heat release rate (PHRR) and total heat release (THR).[10]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide, providing a framework for reproducible and verifiable testing.

Diagram: Experimental Workflow for Flame Retardant Evaluation

Experimental Workflow Start Start Material_Compounding Material Compounding (Polymer + Flame Retardant) Start->Material_Compounding Specimen_Preparation Specimen Preparation (e.g., Injection Molding) Material_Compounding->Specimen_Preparation TGA Thermogravimetric Analysis (TGA) Specimen_Preparation->TGA LOI Limiting Oxygen Index (LOI) Test Specimen_Preparation->LOI UL94 UL-94 Vertical Burn Test Specimen_Preparation->UL94 Cone_Calorimetry Cone Calorimetry Specimen_Preparation->Cone_Calorimetry Data_Analysis Data Analysis & Comparison TGA->Data_Analysis LOI->Data_Analysis UL94->Data_Analysis Cone_Calorimetry->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating flame retardants.

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability of the flame retardants and the formulated polymer blends.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as weight percent versus temperature to determine the onset of decomposition and the char yield at high temperatures.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

  • Apparatus: LOI test apparatus with a vertical glass column.

  • Procedure:

    • A bar-shaped specimen of specified dimensions is clamped vertically in the glass column.

    • A mixture of oxygen and nitrogen is flowed upwards through the column at a specified rate.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

    • The LOI is calculated as the volume percentage of oxygen in the final gas mixture.

UL-94 Vertical Burn Test
  • Objective: To classify the self-extinguishing properties of a plastic material.

  • Apparatus: A UL-94 test chamber with a Bunsen burner and a specimen holder.

  • Procedure:

    • A rectangular bar specimen is held vertically by a clamp at its upper end.

    • A layer of dry absorbent cotton is placed 300 mm below the specimen.

    • A burner flame of a specified height is applied to the lower end of the specimen for 10 seconds and then removed.

    • The duration of flaming after the first flame application (t1) is recorded.

    • As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.

    • The duration of flaming (t2) and glowing (t3) after the second flame application is recorded.

    • Observations are made as to whether flaming drips ignite the cotton below.

    • The material is classified as V-0, V-1, or V-2 based on the after-flame times, after-glow time, and whether dripping particles ignite the cotton.

Cone Calorimetry (ISO 5660 / ASTM E1354)
  • Objective: To measure the heat release rate and other fire-related properties of a material under controlled burning conditions.

  • Apparatus: A cone calorimeter.

  • Procedure:

    • A square specimen (typically 100 mm x 100 mm) is placed in a horizontal orientation below a conical radiant heater.

    • The specimen is exposed to a specified level of heat flux (e.g., 35 or 50 kW/m²).

    • The flammable gases evolved from the surface of the specimen are ignited by a spark igniter.

    • The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.

    • The heat release rate is calculated based on the principle of oxygen consumption.

    • Other parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production are also recorded.[15][16]

Conclusion and Recommendations

The selection of an appropriate aryl phosphate flame retardant requires a careful consideration of the desired balance between flame retardancy, thermal stability, and the physical properties of the final product.

  • Isopropylated Triphenyl Phosphate (ITPP): This is a cost-effective option that provides good flame retardancy, as evidenced by its ability to help PC/ABS formulations achieve a UL-94 V-0 rating. However, its lower thermal stability compared to oligomeric phosphates may be a concern in high-temperature processing applications.

  • Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP): These oligomeric flame retardants offer superior thermal stability, making them well-suited for engineering plastics that require high processing temperatures. BDP, in particular, demonstrates strong condensed-phase action, which can be advantageous in reducing heat release during a fire. While generally more expensive than ITPP, their performance characteristics often justify the cost in demanding applications.

For applications where processing temperatures are moderate and cost is a primary driver, ITPP can be a suitable choice. For high-performance applications requiring excellent thermal stability and robust fire performance, particularly in terms of heat release, RDP and BDP are the preferred options. It is always recommended to conduct thorough testing of any flame retardant in the specific polymer formulation to ensure that all performance and regulatory requirements are met.

References

  • Flame retardancy effect of combined ammonium polyphosphate and aluminium diethyl phosphinate in acrylonitrile-butadiene-styrene. (URL not available)
  • Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends - PMC. [Link]

  • The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air - e-Publications@Marquette. [Link]

  • Research progress of flame retardant modified polycarbonate/acrylonitrile butadiene styrene alloys: a review - PeerJ. [Link]

  • Design and Synthesis of Efficient Phosphorus Flame Retardant for Polycarbonate | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Isopropylated Triphenyl Phosphate: A Versatile Flame Retardant and Plasticizer for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reofos 95 | PDF | Polyvinyl Chloride | Plastic - Scribd. [Link]

  • The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air - e-Publications@Marquette. [Link]

  • ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. [Link]

  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air | Request PDF. [Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC. [Link]

  • Cone calorimeter data for the PC and its blends. - ResearchGate. [Link]

  • Cone calorimeter studies on fire behavior of polycarbonate glazing sheets. [Link]

  • Effect of talc on thermal stability and flame retardancy of polycarbonate/PSBPBP composite. [Link]

  • The effect of a phosphorus-based FR on the fire performance and flammability properties of basalt fiber-reinforced acrylonitrile - Semantic Scholar. [Link]

  • Flame retardants for polycarbonate - New and classical solutions - ResearchGate. [Link]

  • Phosphorus-Based Flame-Retardant Acrylonitrile Butadiene Styrene Copolymer with Enhanced Mechanical Properties by Combining Ultrahigh Molecular Weight Silicone Rubber and Ethylene Methyl Acrylate Copolymer - MDPI. [Link]

  • REOFOS 95 - Ataman Kimya. [Link]

  • Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends - Scite.ai. [Link]

  • LOI value and UL94 level of PC composites | Download Table - ResearchGate. [Link]

  • Flame Retardant Triaryl Phosphate Isopropylated - HUNAN CHEM. [Link]

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. [Link]

  • Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology. [Link]

  • Cone calorimeter data of PC and its composites. - ResearchGate. [Link]

  • Cone calorimeter analysis of UL-94 V-rated plastics - National Institute of Standards and Technology. [Link]

  • REOFOS® 95 - Lanxess. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. [Link]

  • CHARACTERIZING TECHNICAL MIXTURES OF RDP, BDP, AND DOPO USING MULTIPLE ANALYTICAL TECHNIQUES - Dioxin 20XX International Symposium. [Link]

  • REOFOS® 95 - Lanxess. [Link]

  • Flame retardancy evaluation versus additive levels of different... - ResearchGate. [Link]

  • Flame Retardant used for PC/ABS Alloy based on PC - Oceanchem Group. [Link]

  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance - MDPI. [Link]

  • Issues with halogen-free flame retardant PC/ABS alloy - Limax Chemical. [Link]

  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC. [Link]

  • Environmentally friendly phosphorus flame retardant systems for acrylonitrilebutadiene-styrene (ABS): strategies to enhance mechanical properties and development of novel phosphorus/cork powder hybid solutions - UPCommons. [Link]

  • Isopropylated Triphenyl Phosphate | ZXCHEM. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Terminal Disposal of m-Isopropylphenyl Phenyl Phosphate

As drug development and materials research increasingly utilize complex organophosphates for their unique plasticizing and flame-retardant properties, laboratory safety protocols must evolve to address their specific haz...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials research increasingly utilize complex organophosphates for their unique plasticizing and flame-retardant properties, laboratory safety protocols must evolve to address their specific hazard profiles. m-Isopropylphenyl Phenyl Phosphate (a derivative within the isopropylated triphenyl phosphate family) presents unique logistical challenges due to its environmental persistence, potential reproductive toxicity, and classification as a severe marine pollutant.

This guide provides researchers and safety officers with field-proven, self-validating methodologies for the handling, spill containment, and terminal disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance and protect both personnel and the environment.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective disposal and handling plan, we must first understand the physicochemical behavior of m-Isopropylphenyl Phenyl Phosphate. While certain symmetrical tri-ortho isomers of isopropylated phosphates are known to cause Organophosphate-Induced Delayed Polyneuropathy (OPIDN), the meta-substituted and mixed isomers still present significant systemic and reproductive toxicity risks.

Because the compound is highly stable and resists natural degradation, improper disposal leading to aquatic release can cause long-lasting environmental damage. The table below summarizes the critical quantitative data that dictates our operational protocols.

Quantitative Data & Operational Impacts
ParameterValueOperational Causality & Impact
UN Transport Code UN 3082 (Class 9, PG III)Mandates UN-approved packaging; legally classified as an Environmentally Hazardous Substance, Liquid, N.O.S[1].
Log Koc 3.43 – 3.93Indicates moderate-to-high soil adsorption; dictates the use of dry containment (sand/vermiculite) rather than aqueous washing[2].
Max Storage Temp 65°C (149°F)Strict upper limit to prevent thermal degradation and dangerous pressure buildup in sealed disposal drums[3].
Crystallization Temp < 4.4°C (40°F)Requires climate-controlled storage to prevent phase separation, which can complicate liquid transfer and pumping[3].
Toxicity Profile Reproductive Toxin / Marine PollutantNecessitates absolute zero-drain-discharge policies and strict aquatic toxicity controls.

Standardized Operational & Handling Protocols

Routine laboratory manipulation of m-Isopropylphenyl Phenyl Phosphate requires strict engineering controls to prevent dermal absorption and inhalation of aerosols.

Methodology 1: Routine Laboratory Transfer and Aliquoting
  • Preparation of Engineering Controls: Ensure the chemical fume hood is certified and maintains a face velocity of 80-100 fpm.

    • Causality: While the vapor pressure of the compound is relatively low at room temperature, any aerosolization during transfer can lead to inhalation exposure, acting as a systemic toxin.

  • PPE Verification: Don chemical-resistant gloves (Nitrile or Neoprene, >0.4mm thickness), unvented safety goggles, and a fluid-resistant lab coat.

    • Causality: Aryl phosphates are lipophilic and can penetrate thin or degraded latex, leading to rapid dermal absorption and subsequent systemic circulation.

  • Transfer Execution: Use positive displacement pipettes or dedicated peristaltic pumps for liquid transfer.

    • Causality: The high viscosity of the phosphate ester causes significant volumetric inaccuracies and dripping when using standard air-displacement pipettes.

  • Decontamination: Wipe down the exteriors of all primary containers with a compatible solvent (e.g., isopropanol) before returning them to the storage cabinet. Store strictly between 5°C and 65°C[3].

Spill Containment & Neutralization Methodology

In the event of a breach, immediate containment is critical. Under no circumstances should water be used to flush the spill.

Methodology 2: Spill Containment and Recovery
  • Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill exceeds 1 liter in an unventilated area, responders must don a Self-Contained Breathing Apparatus (SCBA)[3].

  • Dry Absorption (Zero-Water Policy): Deploy non-combustible absorbents such as dry sand, earth, or vermiculite directly over the spill[4].

    • Causality: The compound's Log Koc (3.43–3.93) indicates it will bind tightly to particulate matter. Using water will not dissolve the chemical but will instead create a toxic emulsion, expanding the contamination zone into municipal drains[2].

  • Mechanical Collection: Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) or epoxy-lined steel drum.

  • Secondary Surface Cleaning: Wash the underlying surface with a strong industrial detergent solution (not pure solvent). Capture all rinsate using absorbent pads and place them into the hazardous waste drum[4].

  • Sealing and Labeling: Seal the drum and affix a UN 3082 Class 9 hazardous waste label prior to staging for terminal disposal.

Terminal Disposal & Destruction Protocols

Because m-Isopropylphenyl Phenyl Phosphate is highly recalcitrant in the environment, standard landfill disposal is prohibited. The material must undergo complete molecular destruction.

DisposalWorkflow A m-Isopropylphenyl Phenyl Phosphate Waste Generation B Aqueous Mixed Waste? A->B C Solid/Absorbent Waste A->C Spill Cleanup D Liquid Organic Waste B->D No (Pure Liquid) E Phase Separation / Water Treatment B->E Yes F High-Temperature Incineration (>1000°C) C->F D->F G Chemical Treatment (KPEG / Sodium Naphthalene) D->G Alternative E->D Organics

Workflow for the categorization and terminal destruction of m-Isopropylphenyl Phenyl Phosphate.

Methodology 3: Terminal Destruction via Incineration (Preferred)
  • Waste Consolidation: Consolidate all liquid waste and contaminated absorbents into UN-approved containers.

  • High-Temperature Incineration: Transfer custody to a licensed hazardous waste facility equipped with a rotary kiln incinerator. The incineration must occur at temperatures exceeding 1000°C[5].

    • Causality: High-temperature incineration is required to fully cleave the stable P-O-C aryl bonds. This process completely oxidizes the molecule into carbon dioxide, water, and phosphorus oxides, preventing the formation of toxic byproducts or environmental bioaccumulation[3].

Methodology 4: Chemical Neutralization (Small-Scale Lab Waste)

For highly controlled, small-scale laboratory destruction, chemical cleavage can be employed prior to standard organic disposal.

  • Reagent Preparation: Prepare a solution of Potassium polyethylene glycolate (KPEG) or sodium naphthalene in an inert, moisture-free atmosphere[5].

  • Waste Introduction: Slowly add the m-Isopropylphenyl Phenyl Phosphate waste to the reagent under continuous magnetic stirring.

    • Causality: These potent nucleophilic reagents chemically attack and cleave the stable aryl-phosphate ester bonds, stripping the molecule of its neurotoxic and reproductive hazard potential.

  • Reaction Monitoring: Allow the reaction to proceed until complete degradation is confirmed via GC-MS or LC-MS analysis.

  • Final Disposal: Once verified as fully degraded, the neutralized organic residue can be disposed of through standard institutional organic waste streams.

Sources

Handling

Personal protective equipment for handling m-Isopropylphenyl Phenyl Phosphate

An in-depth, authoritative guide for researchers and drug development professionals on the safe handling, operational logistics, and disposal of m-Isopropylphenyl Phenyl Phosphate. Executive Summary m-Isopropylphenyl Phe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative guide for researchers and drug development professionals on the safe handling, operational logistics, and disposal of m-Isopropylphenyl Phenyl Phosphate.

Executive Summary

m-Isopropylphenyl Phenyl Phosphate (a specific meta-isomer of the broader isopropylphenyl diphenyl phosphate class) is a viscous, light yellow organophosphate utilized extensively as a specialized reagent in chemical synthesis, as well as a flame-retardant plasticizer[1][2]. While lacking the severe delayed neurotoxicity (OPIDN) strictly associated with its ortho-substituted counterparts, it still presents significant systemic and suspected reproductive hazards[3][4]. This guide provides field-validated, self-contained protocols for the safe handling, decontamination, and disposal of this compound, emphasizing the physicochemical causality behind every safety measure.

Physicochemical Hazard Profile

To design a fail-safe operational protocol, scientists must first understand the compound's physical behavior. Its high lipophilicity dictates both its biological absorption risk and the required decontamination chemistry[1].

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueOperational Implication
Physical State Viscous light yellow liquid[1]Prone to surface adherence; requires mechanical wiping during cleanup.
Vapor Pressure 3.515 × 10⁻⁷ mmHg at 25 °C[3]Low volatility under ambient conditions; aerosolization is the primary inhalation risk[3].
Solubility (Water) < 1 mg/mL at 77 °F[1]Highly hydrophobic; aqueous decontamination alone is entirely ineffective[1].
Log Kow (LogP) 5.31[1]High lipid solubility; readily absorbed through unprotected skin[1].
Flash Point > 200 °F (> 93.3 °C)[1]Combustible, but not highly flammable under standard laboratory conditions[3].

Critical Reactivity Warning: As an organophosphate ester, this compound is highly susceptible to forming lethal, flammable phosphine gas if exposed to strong reducing agents (e.g., hydrides)[3][5]. Furthermore, partial oxidation may release toxic phosphorus oxides[3][5].

The Personal Protective Equipment (PPE) Matrix & Causality

Merely wearing PPE is insufficient; understanding the causality behind each selection ensures scientists can adapt to unexpected operational deviations.

  • Respiratory Protection: When weighing, aliquoting, or diluting the neat chemical, use a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter[1][3].

    • Causality: Although the vapor pressure is negligible, mechanical agitation (pipetting, vortexing) generates micro-aerosols. The acid gas component of the cartridge protects against trace phosphorus oxides or phosphoric acid mists that may evolve if the compound undergoes localized oxidation or hydrolysis[3][5].

  • Dermal Protection (Hands): Neoprene gloves are strictly recommended[6].

    • Causality: The compound's high lipophilicity (LogP 5.31) allows it to permeate standard thin latex or low-grade nitrile over time[1]. Neoprene provides a superior, cross-linked barrier against heavy, viscous aryl phosphate esters[6].

  • Ocular & Body Protection: Chemical safety goggles and full body-covering clothing (lab coat, closed-toe boots)[6].

    • Causality: Splash hazards during the transfer of viscous liquids are common. The compound's suspected reproductive toxicity necessitates a zero-tolerance policy for dermal exposure[3][4].

PPEWorkflow Prep Pre-Operation: Verify Fume Hood PPE Don PPE Matrix Prep->PPE Resp Half-Face Respirator (Vapor/Acid Gas/Mist) PPE->Resp Gloves Neoprene Gloves (High LogP Barrier) PPE->Gloves Goggles Chemical Goggles (Splash Protection) PPE->Goggles Handle Execution: Weighing & Dilution Resp->Handle Gloves->Handle Goggles->Handle Dispose Post-Op: Waste Segregation Handle->Dispose

Caption: Logical workflow mapping PPE selection to operational stages for aryl phosphate handling.

Standard Operating Procedure: Handling & Aliquoting

This step-by-step methodology ensures a self-validating system where each step confirms the success of the previous one, minimizing the risk of systemic exposure.

  • Environmental Preparation: Conduct all open-container handling within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Lay down chemical-absorbent bench paper with a polyethylene backing to catch viscous drips.

  • Temperature Equilibration: m-Isopropylphenyl Phenyl Phosphate should be stored in a refrigerator[3]. Allow the sealed container to equilibrate to room temperature before opening. Causality: Opening a cold container introduces atmospheric condensation, and trace moisture can slowly hydrolyze the ester bonds over time.

  • Viscous Liquid Transfer: Due to its high viscosity, avoid standard air-displacement pipettes, which will result in inaccurate volumes and trailing drips. Use positive-displacement pipettes or pour directly into a tared vessel using a glass rod to guide the flow and prevent outer-wall contamination.

  • Primary Decontamination: Immediately cap the source bottle. Wipe the exterior of the bottle with a Kimwipe lightly dampened with isopropanol or ethanol before returning it to refrigerated storage[3].

Emergency Spill Response & Decontamination Protocol

Because m-Isopropylphenyl Phenyl Phosphate is functionally insoluble in water (< 1 mg/mL)[1], standard aqueous cleanup will only spread the contamination. The following protocol leverages the compound's solubility profile for effective neutralization[1][3].

  • Containment & Assessment: Immediately isolate the area. For small non-fire spills (< 1L), apply highly absorbent paper or specialized chemical spill pads directly over the liquid[1][3].

  • Primary Collection: Carefully gather the saturated absorbent materials. Seal them immediately in a vapor-tight, heavy-duty plastic bag to prevent the off-gassing of any volatile impurities[1][3].

  • Solvent Wash (Critical Step): Because the compound is highly hydrophobic, wash all contaminated surfaces with an alcohol (e.g., ethanol or isopropanol)[1][3]. Causality: The alcohol acts as a lipophilic co-solvent, lifting the viscous phosphate ester from the bench surface.

  • Saponification/Surfactant Wash: Follow the alcohol wash by scrubbing the area with a strong soap and water solution[1][3]. Causality: The surfactants in the soap form micelles around the alcohol-solubilized organophosphate, allowing it to be wiped away cleanly without leaving a hazardous residue.

  • Verification: Do not re-enter or release the area for general laboratory use until the Environmental Health and Safety (EHS) Officer has verified that the area has been properly cleaned[3].

SpillResponse Start Spill Detected Absorb Step 1: Apply Absorbent Pads Start->Absorb Bag Step 2: Seal in Vapor-Tight Bag Absorb->Bag Solvent Step 3: Solvent Wash (Alcohol) Bag->Solvent Soap Step 4: Wash with Strong Soap & Water Solvent->Soap Clear Step 5: EHS Officer Verification Soap->Clear

Caption: Step-by-step chemical decontamination logic for hydrophobic organophosphate spills.

Disposal and Environmental Logistics

Organophosphates pose severe long-term risks to aquatic ecosystems due to their potential for bioaccumulation and immobility in soil (estimated Koc = 18,400)[3].

  • Waste Segregation: Never mix organophosphate waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as this can generate lethal phosphine gas[3][5].

  • Solid Waste: All contaminated gloves, absorbent bench paper, and Kimwipes must be placed in a dedicated, clearly labeled hazardous waste receptacle lined with a vapor-tight bag[1][3].

  • Liquid Waste: Collect liquid waste in high-density polyethylene (HDPE) or glass containers. Label clearly as "Hazardous Waste: Organophosphate / Aryl Phosphate Ester."

  • Final Disposition: Dispose of contents and containers via an approved hazardous waste disposal plant[7]. High-temperature incineration is the preferred method for organophosphates, as it completely destroys the molecule, provided the incinerator is equipped with scrubbers to capture the resulting phosphorus oxides[5][8].

Sources

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